molecular formula C12H12O5 B1582555 Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate CAS No. 39757-31-8

Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate

Cat. No.: B1582555
CAS No.: 39757-31-8
M. Wt: 236.22 g/mol
InChI Key: RSKKVNLCWKPWEI-UHFFFAOYSA-N
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Description

Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate is a useful research compound. Its molecular formula is C12H12O5 and its molecular weight is 236.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 208707. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O5/c1-16-9-5-3-8(4-6-9)10(13)7-11(14)12(15)17-2/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSKKVNLCWKPWEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC(=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80308733
Record name methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80308733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39757-31-8
Record name 39757-31-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208707
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80308733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate (CAS 39757-31-8)

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate is a versatile β-dicarbonyl compound that has garnered significant attention as a pivotal intermediate in synthetic organic and medicinal chemistry. Its unique structural motif, featuring a terminal methyl ester and a p-methoxyphenyl ketone, renders it an exceptionally useful building block for the synthesis of a wide array of complex molecules and bioactive heterocycles. This technical guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol via Claisen condensation, and an in-depth exploration of its applications, with a particular focus on its emerging role as a precursor to potent neuroprotective agents. The causality behind its synthetic utility and its strategic importance in drug discovery programs are discussed, supported by authoritative references.

Introduction: The Strategic Value of a β-Dicarbonyl Building Block

In the landscape of drug discovery and fine chemical synthesis, the strategic selection of starting materials is paramount to the efficiency and success of a synthetic campaign. This compound, a 1,3-dicarbonyl compound (more accurately, a 2,4-dioxoester), represents a class of privileged scaffolds in medicinal chemistry.[1] The electrophilic nature of its two carbonyl carbons, coupled with the acidity of the central methylene protons, provides a rich tapestry of chemical reactivity.

This guide moves beyond a simple recitation of facts to provide a senior scientist's perspective on why this particular molecule is of interest. The presence of the 4-methoxyphenyl group is not incidental; it is a common feature in many pharmacologically active compounds, influencing properties such as metabolic stability and receptor binding affinity. The methyl ester provides a handle for further derivatization, such as saponification to the corresponding carboxylic acid or amidation.[1] This inherent functionality makes it a valuable precursor for creating libraries of compounds for high-throughput screening and for the targeted synthesis of lead candidates.[2] Its utility has been noted in the development of pharmaceuticals, particularly anti-inflammatory and analgesic drugs, as well as in agrochemical and polymer science research.[3]

Physicochemical & Safety Data

A thorough understanding of a compound's properties and hazards is the foundation of safe and effective laboratory work. The key data for this compound is summarized below.

Compound Properties
PropertyValueSource(s)
CAS Number 39757-31-8[2]
Molecular Formula C₁₂H₁₂O₅[2]
Molecular Weight 236.22 g/mol
Appearance Solid (Typical)[4]
Melting Point 96-98 °C[5]
Boiling Point 396.4 °C at 760 mmHg[5]
Density 1.21 g/cm³[5]
Safety & Handling

As with any laboratory chemical, proper handling procedures are essential. The following information is synthesized from multiple safety data sheets (SDS).

  • General Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6] Use in a well-ventilated area or a chemical fume hood.[7] Avoid dust formation and inhalation.[8] Wash hands thoroughly after handling.[9]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] Keep away from heat, sparks, and open flames.[10] Protect from light.[9]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and acid chlorides.[9]

  • First Aid Measures:

    • Skin Contact: Wash off immediately with plenty of soap and water.[6]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]

    • Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[8]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing.[11]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8]

Synthesis Protocol: The Claisen Condensation

The most direct and widely employed method for synthesizing 1,3-dicarbonyl compounds like this compound is the Claisen condensation.[12][13] This reaction involves the carbon-carbon bond formation between two esters or, as in this case, an ester and a ketone, in the presence of a strong base.

The strategic choice of reactants is critical for a successful mixed Claisen condensation. The reaction detailed here utilizes 4-methoxyacetophenone and dimethyl oxalate. Dimethyl oxalate is an ideal electrophilic partner as it lacks α-hydrogens and therefore cannot self-condense, which simplifies the product mixture.[13] The base, sodium methoxide, serves to deprotonate the α-carbon of 4-methoxyacetophenone, forming the nucleophilic enolate that initiates the reaction.

Reaction Mechanism Workflow

The following diagram illustrates the key steps in the base-mediated Claisen condensation between 4-methoxyacetophenone and dimethyl oxalate.

Claisen_Condensation cluster_reactants Reactants cluster_steps Reaction Steps Ketone 4-Methoxy- acetophenone Enolate_Formation 1. Enolate Formation (Base-mediated deprotonation) Ketone->Enolate_Formation Ester Dimethyl Oxalate Nucleophilic_Attack 2. Nucleophilic Attack Ester->Nucleophilic_Attack Enolate_Formation->Nucleophilic_Attack Forms Nucleophile Tetrahedral_Intermediate 3. Formation of Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Elimination 4. Elimination of Methoxide Tetrahedral_Intermediate->Elimination Collapse Workup Acidic Workup (Protonation) Elimination->Workup Forms enolate salt Final_Product Methyl 4-(4-methoxyphenyl) -2,4-dioxobutanoate Base Sodium Methoxide (Base) Base->Enolate_Formation Abstracts α-proton Workup->Final_Product KMO_Inhibition Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine KMO Kynurenine 3-Monooxygenase (KMO) Kynurenine->KMO KAT Kynurenine Aminotransferase (KAT) Kynurenine->KAT Neurotoxic Neurotoxic Metabolites (e.g., Quinolinic Acid) KMO->Neurotoxic Neuroprotective Neuroprotective Metabolite (Kynurenic Acid) KAT->Neuroprotective Inhibitor Methyl 4-(4-methoxyphenyl)- 2,4-dioxobutanoate (Derivative) Inhibitor->KMO Inhibits

References

An In-depth Technical Guide to the Synthesis of Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate, a valuable β-keto ester that serves as a key intermediate in the development of various pharmaceutical compounds, notably anti-inflammatory and analgesic drugs.[1][2] This document delves into the core chemical principles underpinning its synthesis, primarily the crossed Claisen condensation, and offers a detailed, step-by-step experimental protocol. Furthermore, it provides a thorough guide to the characterization of the final product, ensuring a self-validating and reproducible synthetic process for researchers, scientists, and professionals in drug development.

Introduction: The Significance of this compound

This compound is a polyfunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its β-dicarbonyl moiety provides a versatile scaffold for the construction of more complex molecular architectures, particularly heterocyclic systems that form the core of many therapeutic agents.[1] The presence of the 4-methoxyphenyl group is also a common feature in a variety of biologically active compounds.

The principal utility of this compound lies in its role as a building block for the synthesis of novel pharmaceuticals.[1] Its structural features allow for facile derivatization, making it an attractive starting material for the exploration of new chemical entities with potential therapeutic applications.

Synthetic Strategy: The Crossed Claisen Condensation

The most efficient and widely employed method for the synthesis of this compound is the crossed Claisen condensation . This reaction involves the carbon-carbon bond formation between two different esters, or in this case, a ketone and an ester, in the presence of a strong base.

The strategic choice of reactants is crucial for the success of a crossed Claisen condensation to avoid a complex mixture of products. The reaction is most effective when one of the carbonyl compounds can readily form an enolate (the nucleophile) while the other cannot (the electrophile). In the synthesis of our target molecule, this is achieved by reacting 4-methoxyacetophenone with dimethyl oxalate .

  • 4-Methoxyacetophenone : Possesses acidic α-protons and can be deprotonated by a strong base to form a nucleophilic enolate.

  • Dimethyl oxalate : Lacks α-protons and therefore cannot undergo self-condensation, serving exclusively as the electrophilic partner.

The reaction is typically carried out using a strong base such as sodium methoxide (NaOMe) in an anhydrous alcoholic solvent like methanol. The choice of an alkoxide base corresponding to the alcohol of the ester (methanol for dimethyl oxalate) is critical to prevent transesterification side reactions.

Reaction Mechanism

The mechanism of the crossed Claisen condensation for the synthesis of this compound proceeds through the following key steps:

  • Enolate Formation : Sodium methoxide abstracts an acidic α-proton from 4-methoxyacetophenone to generate a resonance-stabilized enolate ion.

  • Nucleophilic Attack : The enolate attacks one of the electrophilic carbonyl carbons of dimethyl oxalate, leading to the formation of a tetrahedral intermediate.

  • Elimination of the Leaving Group : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a methoxide leaving group.

  • Deprotonation of the Product (Driving Force) : The resulting β-keto ester is more acidic than the starting ketone. The methoxide base deprotonates the methylene group between the two carbonyls, forming a highly stabilized enolate. This irreversible deprotonation drives the reaction to completion.

  • Protonation : A final acidic workup neutralizes the enolate to yield the desired product, this compound.

Claisen_Condensation_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination cluster_step4 Step 4 & 5: Deprotonation & Protonation 4-Methoxyacetophenone 4-Methoxyacetophenone Enolate Enolate Ion 4-Methoxyacetophenone->Enolate Deprotonation NaOMe NaOMe (Base) TetrahedralIntermediate Tetrahedral Intermediate Enolate->TetrahedralIntermediate Nucleophilic Attack DimethylOxalate Dimethyl Oxalate Product_Enolate Product Enolate TetrahedralIntermediate->Product_Enolate Elimination of MeO- Final_Product This compound Product_Enolate->Final_Product Acidic Workup (H3O+) Synthesis_Workflow A 1. Prepare Sodium Methoxide Solution B 2. Add Reactants A->B Add 4-methoxyacetophenone and dimethyl oxalate C 3. Reflux the Mixture B->C Heat to reflux D 4. Quench and Neutralize C->D Cool and add ice-cold HCl E 5. Extraction D->E Extract with diethyl ether F 6. Drying and Solvent Removal E->F Dry with MgSO4 and evaporate G 7. Purification (Recrystallization) F->G Recrystallize from ethanol/water H Final Product: this compound G->H

References

An In-depth Technical Guide to the Physical Properties of Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate, with CAS Number 39757-31-8, is a multifaceted organic compound that holds significant promise as a key intermediate in the synthesis of various pharmaceutical agents.[1][2] Its molecular structure, featuring a dioxobutanoate core and a methoxyphenyl group, offers a versatile scaffold for the development of novel therapeutics, particularly in the realms of anti-inflammatory and anticoagulant drugs.[2] The strategic placement of functional groups allows for a range of chemical modifications, making it a valuable building block in medicinal chemistry and the broader field of organic synthesis.[1] This guide provides a comprehensive overview of the known physical properties of this compound, offering insights into its molecular characteristics and the experimental methodologies typically employed for their determination. It is important to note that while this compound is commercially available, detailed experimental characterization in peer-reviewed literature is limited. Therefore, much of the data presented herein is derived from supplier specifications and should be considered in that context.

Molecular and Physicochemical Properties

A foundational understanding of the molecular and physicochemical properties of this compound is essential for its effective application in research and development. These properties, summarized in the table below, govern its behavior in various chemical and biological systems.

PropertyValueSource(s)
CAS Number 39757-31-8[1][2][3][4]
Molecular Formula C₁₂H₁₂O₅[1]
Molecular Weight 236.22 g/mol [1]
Appearance Light cream powder[1]
Structure and Conformation

The molecular structure of this compound is depicted below. The molecule consists of a central butanoate chain with two ketone functionalities at positions 2 and 4, a methoxy-substituted phenyl group at the 4-position, and a methyl ester at the 1-position.

Caption: 2D representation of this compound.

Thermal Properties

The thermal behavior of a compound is critical for its handling, storage, and application in various synthetic protocols.

Melting Point

The melting point of a solid is a key indicator of its purity. For this compound, a melting point range of 148-153 °C has been reported by at least one commercial supplier.[1] It is crucial to note that other suppliers may report different ranges, and a broad melting range can be indicative of impurities.

Experimental Protocol: Determination of Melting Point via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a highly sensitive thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This method provides a precise melting point and can also reveal other thermal transitions.

Methodology:

  • Sample Preparation: Accurately weigh 1-5 mg of the powdered this compound into an aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to ensure a closed system.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature significantly above the melting point (e.g., 200 °C).

    • Hold at the final temperature for a few minutes to ensure complete melting.

    • Cool the sample back to the initial temperature.

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The sharpness of the peak provides an indication of the sample's purity.

DSC_Workflow cluster_SamplePrep Sample Preparation cluster_DSC DSC Analysis cluster_DataAnalysis Data Analysis weigh Weigh 1-5 mg of sample encapsulate Encapsulate in Al pan weigh->encapsulate load Load sample and reference pans encapsulate->load program Run thermal program (e.g., 10°C/min ramp) load->program thermogram Generate thermogram program->thermogram determine_mp Determine melting point from endotherm peak thermogram->determine_mp

References

"Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate chemical structure and properties"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Building Block

This compound is a polyfunctional organic compound that holds significant interest for the scientific community, particularly in the realms of medicinal chemistry and organic synthesis. As a member of the 1,3-dicarbonyl family, specifically a β-ketoester, its unique electronic and structural characteristics impart a versatile reactivity profile. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, reactivity, and applications, offering field-proven insights for professionals engaged in research and development. Its utility as a key intermediate in the synthesis of pharmaceuticals, including anti-inflammatory and analgesic drugs, underscores its importance as a valuable tool in the creation of complex molecular architectures.[1][2]

Chemical Identity and Molecular Structure

This compound is characterized by a central butanoate chain functionalized with two ketone groups at the 2- and 4-positions and a methyl ester at the 1-position. The 4-position is further substituted with a 4-methoxyphenyl group. This arrangement of functional groups is pivotal to its chemical behavior.

  • IUPAC Name: this compound

  • CAS Number: 39757-31-8[3][4]

  • Molecular Formula: C₁₂H₁₂O₅[3]

  • Synonyms: Methyl 4-methoxy-α,γ-dioxo-benzenebutanoate, p-Methoxybenzoyl-brenztraubensaeure-methylester[3]

G cluster_0 Reaction Setup cluster_1 Reaction Progression cluster_2 Workup & Purification reagents Methyl 4-methoxybenzoate + Methyl Pyruvate base Sodium Methoxide (NaOCH₃) in dry solvent (e.g., Toluene) reagents->base Add esters to base slurry under inert atmosphere (N₂) and control temperature stir Stir at RT or gentle heat (monitor via TLC) base->stir enolate Formation of doubly-stabilized enolate product stir->enolate acid Acidic Workup (e.g., dilute HCl) to neutralize base and protonate enolate enolate->acid extract Extraction with organic solvent (e.g., Ethyl Acetate) acid->extract purify Purification via Column Chromatography or Recrystallization extract->purify final_product Methyl 4-(4-methoxyphenyl) -2,4-dioxobutanoate purify->final_product Tautomerism cluster_Keto cluster_Enol Keto Keto Form (Active Methylene) Enol Enol Form (Stabilized by H-bonding and Conjugation) Keto->Enol Equilibrium Keto_img Keto_img Enol_img Enol_img

References

A Technical Guide to the Solubility Profile of Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's physicochemical properties is fundamental to its successful application. Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate, a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and anticoagulant agents, is a compound of significant interest.[1][2] This guide provides an in-depth exploration of its solubility characteristics. While specific quantitative solubility data for this compound is not extensively available in published literature, this document serves as a comprehensive manual, offering theoretical grounding, qualitative solubility predictions, and detailed, field-proven protocols for the empirical determination of its solubility.

Compound Profile: this compound

A thorough understanding of the molecule's structure and basic properties is the first step in predicting its solubility behavior.

PropertyValueSource
CAS Number 39757-31-8[2][3][4]
Molecular Formula C₁₂H₁₂O₅[2][4]
Molecular Weight 236.23 g/mol [2]
Appearance Solid (predicted)Inferred from related compounds

The structure of this compound, featuring a methoxyphenyl group, a dioxobutanoate chain, and a methyl ester, suggests a molecule with both lipophilic (the aromatic ring) and hydrophilic (the ester and ketone groups) regions. This amphiphilic nature implies that its solubility will be highly dependent on the choice of solvent.

Theoretical Framework of Solubility

The principle of "like dissolves like" is a cornerstone of solubility prediction.[5] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The polarity of this compound is intermediate, suggesting it will likely exhibit limited solubility in highly polar solvents like water and also in very non-polar solvents like hexane. Its optimal solubility is expected in solvents of intermediate polarity that can engage in hydrogen bonding and dipole-dipole interactions.

Qualitative Solubility Assessment

Based on its chemical structure, a qualitative prediction of the solubility of this compound in common laboratory solvents is as follows:

  • High Solubility: Expected in chlorinated solvents (e.g., dichloromethane, chloroform) and polar aprotic solvents (e.g., acetone, ethyl acetate, tetrahydrofuran) due to favorable dipole-dipole interactions.

  • Moderate Solubility: Expected in short-chain alcohols (e.g., methanol, ethanol) where hydrogen bonding can occur.

  • Low to Insoluble: Expected in water and non-polar hydrocarbon solvents (e.g., hexane, cyclohexane) due to the significant non-polar surface area of the methoxyphenyl group.

Experimental Protocol for Quantitative Solubility Determination

The most reliable method for obtaining accurate solubility data is through empirical measurement. The equilibrium shake-flask method is a widely accepted and robust technique for this purpose.[6]

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, acetone, ethyl acetate, hexane)

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (0.45 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Step-by-Step Procedure
  • Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached from a state of supersaturation.

  • Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C). Allow the mixtures to shake for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to settle.

  • Sample Collection: Carefully withdraw a known volume of the supernatant using a syringe.

  • Filtration: Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

  • Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of the dissolved solute.

Analytical Quantification

A validated analytical method is essential for accurate solubility determination. High-Performance Liquid Chromatography (HPLC) is often the method of choice due to its specificity and sensitivity.

  • HPLC Method Development: A reverse-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent (e.g., acetonitrile or methanol) is a good starting point. The detection wavelength should be set to the λmax of this compound.

  • Calibration Curve: Prepare a series of standard solutions of the compound of known concentrations. Inject these standards into the HPLC system and generate a calibration curve by plotting the peak area against concentration.

  • Sample Analysis: Inject the diluted, filtered saturated solutions and determine their concentrations from the calibration curve.

  • Solubility Calculation: Back-calculate the concentration in the original undiluted saturated solution to determine the solubility in units such as mg/mL or mol/L.

Visualizing the Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Add excess solute to solvent in vials B Seal vials A->B C Shake at constant temperature (24-72h) B->C D Settle undissolved solid (24h) C->D E Withdraw supernatant D->E F Filter through 0.45 µm syringe filter E->F G Dilute sample F->G H Quantify via HPLC/UV-Vis G->H I Final Solubility Data H->I Calculate Solubility

Caption: Workflow for Equilibrium Shake-Flask Solubility Determination.

Conclusion

While published quantitative solubility data for this compound is scarce, this guide provides the necessary theoretical foundation and practical, step-by-step protocols for its empirical determination. By following the detailed experimental and analytical procedures outlined, researchers can generate reliable and accurate solubility data, which is crucial for the effective use of this compound in pharmaceutical development and other scientific applications.

References

An In-depth Technical Guide to the Biological Activity of Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the known and potential biological activities of Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this versatile chemical entity.

Introduction: A Multifaceted Synthetic Intermediate

This compound is a key organic compound recognized primarily as a versatile building block in the synthesis of more complex molecules.[1] Its chemical structure, featuring a methoxyphenyl group and a dioxobutanoate moiety, makes it a valuable precursor for the development of various pharmaceuticals. Notably, it serves as a crucial intermediate in the creation of anti-inflammatory, analgesic, and anticoagulant agents.[1][2] The inherent reactivity of its dicarbonyl system and the electronic properties of the methoxy-substituted aromatic ring provide a rich scaffold for chemical modifications, enabling the generation of diverse compound libraries for biological screening. Beyond pharmaceuticals, its applications are being explored in agrochemicals and biochemical research for studying enzyme interactions.[1]

Potential Anti-inflammatory Activity: A Mechanistic Exploration

The structural features of this compound suggest a strong potential for anti-inflammatory activity. This hypothesis is supported by studies on other methoxyphenolic compounds which have demonstrated significant anti-inflammatory effects.[3]

Rationale and Hypothetical Mechanism of Action

The anti-inflammatory potential of compounds containing a methoxyphenyl group is well-documented. For instance, methoxyphenolic compounds have been shown to inhibit the production of multiple inflammatory mediators, including various cytokines and chemokines, in human airway cells.[3] The mechanism of action for these related compounds has been linked to the post-transcriptional regulation of inflammatory gene expression, potentially through the inhibition of RNA-binding proteins like HuR.[3]

For this compound, we can postulate a similar mechanism. The dicarbonyl moiety could also contribute to its anti-inflammatory profile by acting as a Michael acceptor, thereby covalently modifying and inhibiting key inflammatory proteins such as transcription factors (e.g., NF-κB) or enzymes involved in the inflammatory cascade (e.g., cyclooxygenases).

Hypothetical Signaling Pathway Inhibition

G cluster_0 Pro-inflammatory Stimulus (e.g., TNF-α) cluster_1 Intracellular Signaling cluster_2 Gene Expression & Protein Synthesis Stimulus TNF-α NF_kB NF-κB Activation Stimulus->NF_kB MAPK MAPK Pathways Stimulus->MAPK Gene_Expression Inflammatory Gene Transcription NF_kB->Gene_Expression MAPK->Gene_Expression mRNA_Stability mRNA Stabilization (HuR-mediated) Gene_Expression->mRNA_Stability Protein_Synthesis Synthesis of Inflammatory Mediators (Cytokines, etc.) mRNA_Stability->Protein_Synthesis Target_Compound Methyl 4-(4-methoxyphenyl) -2,4-dioxobutanoate Target_Compound->NF_kB Inhibition? Target_Compound->mRNA_Stability Inhibition?

Caption: Hypothetical inhibition of pro-inflammatory signaling pathways.

Experimental Protocol: In Vitro Anti-inflammatory Assay

To validate the anti-inflammatory potential of this compound, a cell-based assay using lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line) is recommended.

Step-by-Step Methodology:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare various concentrations of this compound in DMSO and then dilute in culture medium. The final DMSO concentration should be less than 0.1%. Add the compound solutions to the cells and incubate for 1 hour.

  • Inflammatory Stimulation: After pre-treatment with the compound, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Use the collected supernatant to measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

  • Cell Viability Assay (MTT Assay):

    • After collecting the supernatant, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm. This is to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

Parameter Expected Outcome with Active Compound
Nitric Oxide (NO) ProductionDose-dependent decrease
TNF-α LevelsDose-dependent decrease
IL-6 LevelsDose-dependent decrease
Cell ViabilityNo significant change at effective concentrations

Potential Anticoagulant Activity: Targeting the Coagulation Cascade

The documented use of this compound in the synthesis of anticoagulants points towards a promising avenue for investigation.[2]

Rationale and Hypothetical Mechanism of Action

Many modern anticoagulants are enzyme inhibitors that target specific factors in the coagulation cascade. A prominent example is Apixaban, a potent and selective inhibitor of Factor Xa (FXa), which also contains a methoxyphenyl group.[4] The structural similarities suggest that derivatives of this compound could be designed to fit into the active site of coagulation enzymes like FXa or thrombin. The dicarbonyl moiety could potentially interact with key amino acid residues in the active site, leading to inhibition.

Experimental Workflow for Anticoagulant Screening

G Start Human Plasma APTT Activated Partial Thromboplastin Time (aPTT) Assay Start->APTT Intrinsic Pathway PT Prothrombin Time (PT) Assay Start->PT Extrinsic Pathway TT Thrombin Time (TT) Assay Start->TT Common Pathway Factor_Xa_Assay Chromogenic Factor Xa Inhibition Assay Start->Factor_Xa_Assay Specific Enzyme Inhibition End Determine Mechanism of Action APTT->End PT->End TT->End Factor_Xa_Assay->End

Caption: Workflow for in vitro anticoagulant activity assessment.

Experimental Protocol: In Vitro Anticoagulation Assays

A panel of standard coagulation assays can be employed to evaluate the anticoagulant properties of this compound.[5]

Step-by-Step Methodology:

  • Plasma Preparation: Obtain human plasma from healthy donors.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO and create serial dilutions.

  • Activated Partial Thromboplastin Time (aPTT) Assay:

    • Pre-warm citrated human plasma to 37°C.

    • Incubate the plasma with the test compound or vehicle control for a specified time.

    • Add aPTT reagent (a source of phospholipid and a contact activator) and incubate.

    • Initiate clotting by adding calcium chloride and measure the time to clot formation.

  • Prothrombin Time (PT) Assay:

    • Pre-warm citrated human plasma to 37°C.

    • Incubate the plasma with the test compound or vehicle control.

    • Initiate clotting by adding a PT reagent (thromboplastin and calcium) and measure the time to clot formation.

  • Chromogenic Factor Xa Inhibition Assay:

    • Incubate purified human Factor Xa with the test compound.

    • Add a chromogenic substrate for Factor Xa.

    • Measure the rate of substrate cleavage by monitoring the change in absorbance over time. A decrease in the rate indicates inhibition of Factor Xa.

Assay Measures Expected Outcome for an FXa Inhibitor
aPTTIntrinsic and common pathwaysProlonged clotting time
PTExtrinsic and common pathwaysProlonged clotting time
Chromogenic FXaDirect Factor Xa activityDose-dependent inhibition

Potential Anticancer Activity: A Cytotoxic Investigation

The potential for this compound to exhibit anticancer properties is suggested by studies on structurally related compounds. For instance, derivatives of 4-allyl-2-methoxyphenol have shown promising cytotoxicity against human breast cancer cell lines.[6][7]

Rationale and Hypothetical Mechanism of Action

The methoxyphenyl moiety is present in a number of natural and synthetic compounds with anticancer activity. The dicarbonyl functionality in the target compound could be a key pharmacophore, potentially inducing cytotoxicity through various mechanisms, including:

  • Induction of Oxidative Stress: The compound could interfere with cellular redox balance, leading to an increase in reactive oxygen species (ROS) and subsequent apoptosis.

  • Enzyme Inhibition: It could inhibit enzymes crucial for cancer cell proliferation and survival, such as kinases or metabolic enzymes.

  • DNA Damage: The compound or its metabolites might interact with DNA, leading to cell cycle arrest and apoptosis.

Experimental Protocol: In Vitro Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

Step-by-Step Methodology:

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., NIH/3T3 fibroblasts) should be used to assess both potency and selectivity.

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 48 or 72 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%).

Cell Line Description Purpose
MCF-7Human breast adenocarcinomaAssess activity against breast cancer
A549Human lung carcinomaAssess activity against lung cancer
HCT116Human colon carcinomaAssess activity against colon cancer
NIH/3T3Mouse embryonic fibroblastAssess selectivity for cancer cells

Potential as an Enzyme Inhibitor: The Role of the 1,3-Diketone Moiety

The 1,3-diketone functionality within this compound is a key structural feature that suggests a broader potential for enzyme inhibition.

Rationale and Hypothetical Mechanism of Action

Compounds containing a 1,3-diketone moiety are known to be effective inhibitors of certain enzymes, particularly metalloenzymes. A relevant example is the inhibition of 4-hydroxyphenylpyruvate dioxygenase (4-HPPD) by triketone-type inhibitors.[8] The inhibitory mechanism involves the chelation of the enzyme-bound ferric ion by the enol tautomer of the 1,3-diketone.[8] This suggests that this compound could potentially inhibit other metalloenzymes through a similar metal-chelating mechanism.

Proposed Enzyme Inhibition Mechanism

G Enzyme_Active_Site Metalloenzyme Active Site (with Metal Ion, e.g., Fe³⁺) Product Product Enzyme_Active_Site->Product Catalyzes Substrate Natural Substrate Substrate->Enzyme_Active_Site Binds Inhibitor Methyl 4-(4-methoxyphenyl) -2,4-dioxobutanoate (1,3-Diketone Moiety) Inhibitor->Enzyme_Active_Site Chelates Metal Ion (Inhibition)

Caption: Proposed metal chelation mechanism of enzyme inhibition.

Experimental Protocol: General Enzyme Inhibition Assay

To screen for enzyme inhibitory activity, a general approach using a representative metalloenzyme can be employed. For example, matrix metalloproteinases (MMPs) are zinc-dependent endopeptidases that are relevant in various diseases.

Step-by-Step Methodology:

  • Enzyme and Substrate: Use a commercially available recombinant human MMP (e.g., MMP-2) and a corresponding fluorogenic substrate.

  • Assay Buffer: Prepare an appropriate assay buffer for the chosen MMP.

  • Inhibition Assay:

    • In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the MMP enzyme. Incubate for a pre-determined time to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the compound and determine the IC₅₀ value.

This protocol can be adapted for other metalloenzymes by selecting the appropriate enzyme, substrate, and assay conditions.

Conclusion

This compound is a compound of significant interest due to its established role as a versatile synthetic intermediate for various pharmaceuticals. While direct biological data on the compound itself is limited, its structural features and the known activities of related compounds provide a strong rationale for investigating its potential as an anti-inflammatory, anticoagulant, and anticancer agent. The protocols outlined in this guide offer a starting point for researchers to explore the multifaceted biological activities of this promising molecule. Further investigation into its specific molecular targets and mechanisms of action will be crucial for its potential development as a therapeutic agent.

References

The Pivotal Role of Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate in Modern Drug Discovery: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Intermediate

In the landscape of contemporary drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the efficient development of novel therapeutics. Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate, a seemingly unassuming organic molecule, represents a cornerstone in the synthesis of a diverse array of bioactive compounds. While not typically recognized for its own direct pharmacological action, its true significance lies in its exceptional utility as a key building block, particularly in the creation of potent anti-inflammatory and anticoagulant agents[1]. This technical guide provides an in-depth exploration of the chemical attributes of this compound that underpin its value in medicinal chemistry. Furthermore, it delves into the potential mechanisms of action of its derivatives and furnishes detailed, field-proven experimental protocols for the screening and characterization of these novel compounds.

Section 1: The Chemical Foundation of a Versatile Scaffold

The efficacy of this compound as a synthetic intermediate stems from its unique molecular architecture. The presence of multiple reactive sites allows for a high degree of functionalization, enabling chemists to strategically modify the core structure to generate extensive libraries of new chemical entities with diverse pharmacological profiles.

Key Structural Features and Reactivity

The molecule's structure, featuring a methoxy-substituted phenyl ring, a diketone moiety, and a methyl ester, provides a rich tapestry for chemical modification. The diketone functionality is particularly noteworthy, as it can participate in a variety of condensation and cyclization reactions, forming the basis for the synthesis of complex heterocyclic systems often found in pharmacologically active molecules. The methoxyphenyl group can also be modified to modulate properties such as lipophilicity and metabolic stability, which are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Section 2: Inferred Mechanisms of Action of Derivatives

Given that this compound is a key precursor for anti-inflammatory and anticoagulant drugs, we can infer the likely mechanisms of action for its derivatives by examining the established targets of these therapeutic classes.

Targeting the Inflammatory Cascade: COX-2 Inhibition

A significant application of this scaffold is in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). Many established NSAIDs function through the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of pro-inflammatory prostaglandins[2]. Derivatives of this compound are frequently designed to act as selective COX-2 inhibitors. This selectivity is advantageous as COX-2 is primarily expressed at sites of inflammation, while the constitutive COX-1 isoform is involved in homeostatic functions, such as protecting the gastric mucosa. By preferentially targeting COX-2, these novel compounds aim to deliver potent anti-inflammatory effects with a reduced risk of gastrointestinal side effects commonly associated with non-selective NSAIDs[2][3].

Modulating Tissue Remodeling: MMP Inhibition

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the degradation and remodeling of the extracellular matrix. Dysregulation of MMP activity is implicated in a variety of pathological conditions, including arthritis, cancer metastasis, and cardiovascular disease. The chemical scaffold of this compound can be elaborated to create potent MMP inhibitors. These derivatives are hypothesized to chelate the active site zinc ion of MMPs, thereby blocking their enzymatic activity and mitigating tissue damage in inflammatory and neoplastic diseases.

Section 3: Experimental Protocols for Mechanistic Elucidation

The validation of the hypothesized mechanisms of action for novel compounds derived from this compound requires rigorous experimental testing. The following section provides detailed, step-by-step protocols for key in vitro assays to assess their potential as COX-2 and MMP inhibitors.

Workflow for Screening Novel Anti-Inflammatory Compounds

The initial screening of a library of compounds synthesized from the parent scaffold is a critical step in identifying promising lead candidates. The following workflow outlines a systematic approach to this process.

Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_validation Lead Optimization Start Methyl 4-(4-methoxyphenyl) -2,4-dioxobutanoate Synth Chemical Synthesis of Derivative Library Start->Synth Scaffold Purify Purification & Characterization Synth->Purify Primary_COX2 Primary Screen: COX-2 Inhibition Assay Purify->Primary_COX2 Primary_MMP Primary Screen: MMP Inhibition Assay Purify->Primary_MMP Dose_Response Dose-Response & IC50 Determination Primary_COX2->Dose_Response Primary_MMP->Dose_Response Selectivity Selectivity Assays (e.g., COX-1 vs. COX-2) Dose_Response->Selectivity Hit_ID Hit Identification Selectivity->Hit_ID Cell_Based Cell-Based Assays Hit_ID->Cell_Based In_Vivo In Vivo Models Cell_Based->In_Vivo Lead_Opt Lead Optimization In_Vivo->Lead_Opt

Caption: High-throughput screening workflow for novel anti-inflammatory agents.

Detailed Protocol: Fluorometric COX-2 Inhibitor Screening Assay

This protocol is adapted from commercially available kits and provides a robust method for assessing the COX-2 inhibitory potential of synthesized compounds.[4][5]

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (e.g., a fluorogenic substrate that detects prostaglandin G2)

  • Arachidonic Acid (substrate)

  • Celecoxib (positive control inhibitor)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate with a clear bottom

  • Fluorescence microplate reader with excitation/emission wavelengths of ~535/587 nm

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the test compounds to the desired screening concentration.

  • Assay Setup:

    • Enzyme Control (EC): Add 10 µL of Assay Buffer to the designated wells.

    • Inhibitor Control (IC): Add 2 µL of Celecoxib and 8 µL of COX Assay Buffer to the designated wells.

    • Test Compound (TC): Add 2 µL of the test compound solution and 8 µL of COX Assay Buffer to the appropriate wells.

    • Solvent Control (SC): If the solvent used for the test compounds may affect enzyme activity, prepare wells with the solvent alone.

  • Reaction Mix Preparation: Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor for the number of assays to be performed.

  • Reaction Initiation: Add 80 µL of the Reaction Mix to each well, followed by the addition of diluted human recombinant COX-2 enzyme.

  • Substrate Addition: Using a multichannel pipette, add 10 µL of diluted Arachidonic Acid solution to each well to initiate the reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence in kinetic mode at 25 °C for 5-10 minutes.

  • Data Analysis: Calculate the rate of the reaction for each well. The percent inhibition for each test compound is calculated as follows:

    % Inhibition = [(Rate_EC - Rate_TC) / Rate_EC] * 100

Detailed Protocol: Fluorometric MMP-1 Inhibitor Screening Assay

This protocol provides a method for screening compounds for their ability to inhibit MMP-1 activity.[6]

Materials:

  • Human recombinant MMP-1 enzyme

  • MMP-1 Assay Buffer

  • MMP-1 Substrate (FRET-based)

  • GM6001 (a broad-spectrum MMP inhibitor, as a positive control)

  • Test compounds dissolved in a suitable solvent

  • 96-well black microplate with a clear bottom

  • Fluorescence microplate reader with excitation/emission wavelengths of ~490/520 nm

Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's guidelines.

  • Assay Setup:

    • Enzyme Control (EC): Add MMP-1 Assay Buffer to the designated wells.

    • Inhibitor Control (IC): Add the positive control inhibitor to the designated wells.

    • Test Compound (TC): Add the test compounds to the appropriate wells.

  • Enzyme Addition: Add the diluted MMP-1 enzyme to all wells except the blank.

  • Pre-incubation: Incubate the plate at 37 °C for 10-15 minutes to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation: Add the MMP-1 substrate to all wells.

  • Fluorescence Measurement: Measure the fluorescence in kinetic mode at 37 °C for 30-60 minutes.

  • Data Analysis: Determine the reaction rate for each well. Calculate the percent inhibition as described for the COX-2 assay.

Section 4: Data Interpretation and Hit-to-Lead Progression

The primary screening assays will generate a set of "hits" – compounds that exhibit significant inhibitory activity against the target enzyme. The next crucial phase involves validating these hits and prioritizing them for further development.

Quantitative Data Summary
Parameter Description Significance
IC50 (Half-maximal inhibitory concentration) The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.A lower IC50 value indicates a more potent inhibitor.
Selectivity Index (SI) The ratio of the IC50 for the off-target enzyme (e.g., COX-1) to the IC50 for the target enzyme (e.g., COX-2).A high SI is desirable for minimizing off-target side effects.
Z'-factor A statistical parameter used to evaluate the quality of a high-throughput screening assay.A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Hit Validation and Lead Optimization Pathway

Hit_to_Lead cluster_validation Hit Validation cluster_optimization Lead Optimization Hit_Confirmation Hit Confirmation (Re-synthesis & Re-testing) Orthogonal_Assay Orthogonal Assays (Different Assay Format) Hit_Confirmation->Orthogonal_Assay SAR_Initial Initial Structure-Activity Relationship (SAR) Orthogonal_Assay->SAR_Initial ADME_Tox In Vitro ADME/Tox Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) SAR_Initial->ADME_Tox PK_PD Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies ADME_Tox->PK_PD In_Vivo_Efficacy In Vivo Efficacy Models PK_PD->In_Vivo_Efficacy Candidate_Selection Preclinical Candidate Selection In_Vivo_Efficacy->Candidate_Selection

Caption: From hit validation to preclinical candidate selection.

Conclusion

This compound is a testament to the power of versatile chemical scaffolds in modern drug discovery. While its own biological activity may be limited, its role as a precursor for a wide range of potent anti-inflammatory and anticoagulant compounds is undeniable. By understanding its chemical reactivity and the established mechanisms of the drug classes it helps to create, researchers can strategically design and synthesize novel therapeutics with improved efficacy and safety profiles. The experimental protocols and workflows detailed in this guide provide a robust framework for the identification and characterization of these next-generation drug candidates, underscoring the enduring importance of this pivotal chemical intermediate.

References

The Versatile Scaffold: Unlocking the Medicinal Chemistry Potential of Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate, a seemingly unassuming chemical entity, holds significant promise as a versatile building block in the intricate world of medicinal chemistry. Its unique structural motif, characterized by a 1,3-dicarbonyl system and an accessible methoxyphenyl ring, provides a rich playground for synthetic chemists to construct a diverse array of heterocyclic compounds with profound biological activities. This guide delves into the core potential of this compound, offering a technical exploration of its applications in the development of novel therapeutic agents, with a primary focus on anti-inflammatory, anticoagulant, and anticancer applications.

Physicochemical Properties and Synthetic Accessibility

This compound is a solid compound with the chemical formula C₁₂H₁₂O₅ and a molecular weight of 236.23 g/mol . Its structure is primed for reactivity, making it a valuable intermediate in organic synthesis. The presence of two carbonyl groups in a 1,3-relationship allows for facile reactions with a variety of nucleophiles, leading to the formation of diverse heterocyclic systems.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₂H₁₂O₅
Molecular Weight 236.23 g/mol
CAS Number 39757-31-8

Anti-inflammatory Applications: A Gateway to Novel COX-2 Inhibitors

Chronic inflammation is a hallmark of numerous diseases, and the cyclooxygenase (COX) enzymes, particularly COX-2, are key targets for anti-inflammatory therapies.[1][2] this compound serves as an excellent precursor for the synthesis of pyrazole derivatives, a class of compounds well-known for their anti-inflammatory and analgesic properties.[1][3][4] The famed COX-2 inhibitor, Celecoxib, itself features a pyrazole core.[4]

The synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazine derivatives is a classic and efficient reaction in heterocyclic chemistry.[1] The reaction of this compound with various substituted hydrazines can lead to a library of pyrazole compounds with the potential for potent and selective COX-2 inhibition. The 4-methoxyphenyl group can favorably occupy the hydrophobic pocket of the COX-2 active site, a key interaction for inhibitory activity.

G This compound This compound Pyrazole Derivatives Pyrazole Derivatives This compound->Pyrazole Derivatives Cyclocondensation Hydrazine Derivatives Hydrazine Derivatives Hydrazine Derivatives->Pyrazole Derivatives COX-2 Inhibition COX-2 Inhibition Pyrazole Derivatives->COX-2 Inhibition Anti-inflammatory & Analgesic Activity Anti-inflammatory & Analgesic Activity COX-2 Inhibition->Anti-inflammatory & Analgesic Activity

Caption: Synthesis of Anti-inflammatory Pyrazoles.

Experimental Protocol: Synthesis of 1-Acetyl-3-aryl-5-(4-methoxyphenyl)pyrazoles

This protocol is adapted from a similar synthesis and provides a general framework.[5]

  • Step 1: Chalcone Synthesis. To a solution of 4-methoxybenzaldehyde and a substituted acetophenone in ethanol, add an aqueous solution of sodium hydroxide. Stir the mixture at room temperature for 2-3 hours. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield the chalcone intermediate.

  • Step 2: Pyrazole Synthesis. A mixture of the chalcone and hydrazine hydrate in glacial acetic acid is refluxed for 4-6 hours. The reaction mixture is then cooled and poured into ice-water. The solid that separates out is filtered, washed with water, and recrystallized from a suitable solvent to obtain the 1-acetyl-3-aryl-5-(4-methoxyphenyl)pyrazole.

Anticoagulant Potential: Exploring Pyran-2,4-dione Derivatives

The 1,3-dicarbonyl moiety of this compound also presents an opportunity for the synthesis of coumarin-related structures, such as pyran-2,4-diones, which are known to exhibit anticoagulant properties.[6] While direct synthesis of warfarin analogues from this specific precursor is not extensively documented, the underlying chemical principles suggest its feasibility. The synthesis would likely involve a cyclization reaction with a suitable phenolic precursor.

G cluster_0 Synthetic Pathway cluster_1 Biological Application This compound This compound Pyran-2,4-dione Derivatives Pyran-2,4-dione Derivatives This compound->Pyran-2,4-dione Derivatives Cyclization Phenolic Precursor Phenolic Precursor Phenolic Precursor->Pyran-2,4-dione Derivatives Anticoagulant Activity Anticoagulant Activity Pyran-2,4-dione Derivatives->Anticoagulant Activity

Caption: Potential Pathway to Anticoagulant Pyran-2,4-diones.

Anticancer Applications: Leveraging the Pyrazole Scaffold for Cytotoxicity

The versatility of the pyrazole scaffold extends to the realm of oncology. Numerous pyrazole derivatives have demonstrated significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer.[1][3] The mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[7]

The synthesis of novel pyrazole derivatives from this compound offers a promising avenue for the discovery of new anticancer agents. By strategically modifying the substituents on the hydrazine reactant, it is possible to fine-tune the cytotoxic profile of the resulting pyrazoles.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This is a general protocol to assess the anticancer activity of synthesized compounds.

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.

  • Compound Treatment: Seed the cells in 96-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the synthesized pyrazole derivatives for 48-72 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Data Analysis: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound that inhibits 50% of cell growth.

Future Directions and Conclusion

This compound is a readily accessible and highly versatile starting material in medicinal chemistry. Its ability to serve as a precursor for a wide range of heterocyclic compounds, most notably pyrazoles, positions it as a valuable tool in the quest for novel therapeutics. The exploration of its potential in generating potent anti-inflammatory, anticoagulant, and anticancer agents is an active and promising area of research. Future investigations should focus on the synthesis and biological evaluation of a broader library of derivatives, employing combinatorial chemistry approaches to expedite the discovery of lead compounds. Furthermore, detailed structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these novel molecules, ultimately paving the way for the development of next-generation therapies.

References

An In-depth Technical Guide to Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate and its Derivatives: A Scaffold for Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate stands as a versatile scaffold in medicinal chemistry, primarily recognized as a key intermediate in the synthesis of complex pharmaceutical agents.[1][2] Its unique 1,3-dicarbonyl system, combined with the electronically influential 4-methoxyphenyl group, provides a rich platform for chemical modification and the exploration of diverse biological activities. This technical guide delves into the synthetic pathways, chemical properties, and the therapeutic potential of this core molecule and its derivatives. We will explore its role as a precursor to compounds with anti-inflammatory, analgesic, and other significant pharmacological properties, providing field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.[1][2]

Introduction: The Chemical and Therapeutic Significance of the Aryl Diketo Acid Motif

The aryl diketo acid (ADK) and its ester derivatives, such as this compound, are privileged structures in drug discovery. The β-keto ester functionality is a powerful pharmacophore, capable of chelating essential metal ions in enzyme active sites, a mechanism notably exploited in HIV integrase inhibitors. The presence of an aromatic ring, in this case, a 4-methoxyphenyl group, allows for extensive structure-activity relationship (SAR) studies, where modifications can fine-tune pharmacokinetic and pharmacodynamic properties.

This guide will provide a comprehensive overview of:

  • The synthesis of the core scaffold.

  • Strategies for derivatization.

  • The landscape of potential biological activities, drawing from analogous structures.

  • Detailed protocols for the biological evaluation of these compounds.

Chemical Properties of the Core Compound

PropertyValue
IUPAC Name This compound
CAS Number 39757-31-8
Molecular Formula C₁₂H₁₂O₅
Molecular Weight 236.22 g/mol
Appearance Typically a solid
Key Functional Groups Ester, Ketone (1,3-dicarbonyl system), Ether, Aromatic Ring

Synthesis of the Core Scaffold: this compound

The most logical and established synthetic route to β-keto esters like the title compound is the Claisen condensation . This reaction involves the base-mediated condensation of an ester with another carbonyl compound. In this case, a mixed Claisen condensation between methyl 4-methoxybenzoate and dimethyl oxalate is the most plausible pathway.

Underlying Principle: The Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules (or an ester and another carbonyl compound) in the presence of a strong base. The reaction is driven by the formation of a highly stabilized enolate anion of the resulting β-dicarbonyl product. For a mixed (or "crossed") Claisen condensation to be efficient, one of the esters, in this case, dimethyl oxalate, should not have α-hydrogens and thus cannot self-condense.

Claisen_Condensation_Pathway cluster_reactants Reactants cluster_process Process cluster_product Product R1 Methyl 4-methoxybenzoate P1 Base-mediated Deprotonation R1->P1 Strong Base (e.g., NaOMe) R2 Dimethyl oxalate P2 Nucleophilic Attack R2->P2 P1->P2 Enolate Formation P3 Elimination of Methoxide P2->P3 Prod Methyl 4-(4-methoxyphenyl) -2,4-dioxobutanoate P3->Prod

Figure 1: Conceptual workflow of the Claisen condensation for the synthesis of the core compound.


Experimental Protocol: A Generalized Procedure

This protocol is a generalized procedure based on standard Claisen condensation methodologies and should be optimized for specific laboratory conditions.

Materials:

  • Methyl 4-methoxybenzoate

  • Dimethyl oxalate

  • Sodium methoxide (NaOMe) or Sodium Hydride (NaH)

  • Anhydrous solvent (e.g., Toluene, THF, or Diethyl ether)

  • Hydrochloric acid (HCl), aqueous solution (e.g., 1M)

  • Saturated sodium bicarbonate solution

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (Nitrogen or Argon).

  • Base Suspension: Suspend sodium methoxide (1.1 equivalents) in the anhydrous solvent.

  • Reactant Addition: To the stirred suspension, add a solution of methyl 4-methoxybenzoate (1.0 equivalent) and dimethyl oxalate (1.2 equivalents) in the anhydrous solvent dropwise from the addition funnel at room temperature.

  • Reaction: After the addition is complete, the reaction mixture is typically heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of 1M HCl until the solution is acidic (pH ~2-3).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to yield the pure this compound.

Derivatization Strategies and Therapeutic Potential

The true value of this compound lies in its potential as a scaffold for creating a diverse library of derivatives.[2] The 1,3-dicarbonyl moiety is particularly reactive and serves as a handle for numerous chemical transformations.

Key Reactive Sites for Derivatization

Derivatization_Sites Core This compound Methylene Carbon (C3) Ketone Carbonyls (C2, C4) Phenyl Ring A Alkylation / Acylation Core:f1->A B Condensation Reactions (e.g., with hydrazines, amines) Core:f2->B C Electrophilic Aromatic Substitution Core:f3->C

Figure 2: Key reactive sites on the core scaffold for derivatization.


  • Methylene Carbon (C3): The acidic protons on the carbon between the two carbonyls can be readily removed by a base to form a nucleophilic enolate, which can then be alkylated or acylated to introduce a wide variety of substituents.

  • Ketone Carbonyls (C2, C4): These are susceptible to condensation reactions with nucleophiles such as hydrazines, hydroxylamines, and primary amines to form heterocyclic derivatives like pyrazoles, isoxazoles, and pyrimidines.

  • Phenyl Ring: The methoxy group is an activating group, directing electrophilic aromatic substitution to the ortho positions, allowing for the introduction of halogens, nitro groups, or other functionalities.

Potential as Anti-inflammatory Agents

The core structure is frequently cited as an intermediate for anti-inflammatory and analgesic drugs.[1][2] The mechanism of many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes. Derivatives of the core compound could be designed to target these enzymes.

Hypothesized Mechanism of Action (COX Inhibition): Derivatives could be synthesized to mimic the binding of arachidonic acid in the COX active site. The aryl group can occupy the hydrophobic channel, while the diketo moiety could interact with key residues or the catalytic center.

Potential as Anticancer Agents

Derivatives of related methoxyphenyl compounds have shown promise as anticancer agents. For instance, methoxylated chalcones and 1,3,4-thiadiazoles with methoxyphenyl substituents have demonstrated cytotoxic activity against various cancer cell lines. The mechanism often involves the induction of apoptosis.

Hypothesized Mechanism of Action (Anticancer): The planar aromatic structure and the reactive dicarbonyl system could allow derivatives to intercalate with DNA or inhibit key enzymes involved in cell proliferation and survival, such as kinases or polymerases.

Protocols for Biological Evaluation

To assess the therapeutic potential of novel derivatives, a series of standardized in vitro and in vivo assays are essential.

In Vitro Anticancer Activity: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be solubilized and quantified by spectrophotometry.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of compound that inhibits 50% of cell growth).

MTT_Assay_Workflow Start Start: Cancer Cell Culture Seed Seed Cells in 96-well Plate Start->Seed Treat Treat with Derivatives (Varying Concentrations) Seed->Treat Incubate Incubate (48-72h) Treat->Incubate MTT Add MTT Reagent Incubate->MTT Solubilize Add Solubilization Solution MTT->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Data Analysis (Calculate IC50) Read->Analyze End End Analyze->End

Figure 3: Experimental workflow for the MTT cytotoxicity assay.


In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

Principle: This is a widely used and validated model for evaluating acute inflammation. Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a control group indicates its anti-inflammatory potential.

Step-by-Step Protocol:

  • Animal Acclimatization: Use male Wistar or Sprague-Dawley rats (150-200 g). Acclimatize the animals for at least one week before the experiment with free access to food and water.

  • Grouping: Divide the animals into groups (n=5-6 per group):

    • Group 1: Vehicle Control (e.g., 0.5% carboxymethyl cellulose)

    • Group 2: Carrageenan Control (Vehicle + Carrageenan)

    • Group 3: Standard Drug (e.g., Indomethacin, 10 mg/kg, p.o.) + Carrageenan

    • Group 4-X: Test Compound (various doses, p.o.) + Carrageenan

  • Compound Administration: Administer the vehicle, standard drug, or test compounds orally (p.o.) 60 minutes before the carrageenan injection.

  • Initial Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw.

  • Paw Volume Measurement over Time: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume (edema) for each animal at each time point.

    • Calculate the percentage inhibition of edema for each treated group compared to the carrageenan control group.

Conclusion and Future Directions

This compound is more than a simple chemical intermediate; it is a launchpad for the development of novel therapeutic agents. Its straightforward synthesis via Claisen condensation and the reactivity of its functional groups make it an attractive starting point for medicinal chemistry campaigns. While data on the biological activity of the core molecule and its direct derivatives are not extensively reported in public literature, the demonstrated efficacy of analogous aryl diketo acids and methoxyphenyl compounds in anti-inflammatory and anticancer research strongly suggests a promising future for this scaffold.

Future research should focus on the systematic synthesis and screening of derivative libraries to establish clear structure-activity relationships. Elucidating the specific molecular targets and mechanisms of action will be crucial for optimizing lead compounds and advancing them toward clinical development. The protocols and insights provided in this guide offer a solid foundation for researchers to unlock the full therapeutic potential of this versatile chemical entity.

References

Spectroscopic Characterization of Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate (CAS No: 39757-31-8; Molecular Formula: C₁₂H₁₂O₅; Molecular Weight: 236.23 g/mol ) is a β-keto ester derivative with significant potential in the synthesis of complex organic molecules.[1] Its structural features, including a methoxy-substituted aromatic ring and a 1,3-dicarbonyl moiety, make it a versatile building block. The spectroscopic characterization of this compound is paramount for confirming its identity, purity, and structural integrity during synthesis and subsequent applications. This guide will delve into the expected spectroscopic signatures of this molecule.

Molecular Structure

The structure of this compound is presented below. The numbering of the carbon atoms is provided for clarity in the NMR data interpretation.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit distinct signals corresponding to the aromatic, methoxy, and ester methyl protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.90Doublet2HAr-H (ortho to C=O)
~6.95Doublet2HAr-H (meta to C=O)
~4.00Singlet2H-CH₂-
~3.88Singlet3HAr-OCH₃
~3.85Singlet3H-COOCH₃

Interpretation: The downfield doublets around 7.90 and 6.95 ppm are characteristic of a para-substituted benzene ring, with the protons ortho to the electron-withdrawing carbonyl group being more deshielded. The singlet at approximately 4.00 ppm corresponds to the methylene protons flanked by two carbonyl groups. The two singlets at around 3.88 and 3.85 ppm are assigned to the methoxy group on the aromatic ring and the methyl ester group, respectively.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum would provide information about the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)Assignment
~192.0Ar-C=O
~188.0-C(=O)-CH₂-
~164.0-COO-
~163.0Ar-C (para to C=O)
~131.0Ar-C (ipso to C=O)
~130.0Ar-CH (ortho to C=O)
~114.0Ar-CH (meta to C=O)
~55.5Ar-OCH₃
~52.5-COOCH₃
~48.0-CH₂-

Interpretation: The spectrum is expected to show four signals in the carbonyl region, corresponding to the two ketone and one ester carbonyl carbons. The aromatic carbons will appear in the range of 114-163 ppm. The signals for the methoxy and methyl ester carbons are anticipated around 55.5 and 52.5 ppm, respectively. The methylene carbon signal is expected at approximately 48.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show strong absorption bands characteristic of its carbonyl groups and aromatic ring.

Wavenumber (cm⁻¹)IntensityFunctional Group
~3000-2850MediumC-H stretch (aromatic and aliphatic)
~1740StrongC=O stretch (ester)
~1680StrongC=O stretch (aryl ketone)
~1600, 1510Medium-StrongC=C stretch (aromatic)
~1260StrongC-O stretch (aryl ether)
~1170StrongC-O stretch (ester)

Interpretation: The most prominent features in the IR spectrum will be the strong carbonyl stretching bands. The ester carbonyl is expected to absorb at a higher frequency (~1740 cm⁻¹) than the aryl ketone carbonyl (~1680 cm⁻¹). The presence of the aromatic ring will be confirmed by the C=C stretching vibrations around 1600 and 1510 cm⁻¹. The strong bands at ~1260 cm⁻¹ and ~1170 cm⁻¹ are indicative of the C-O stretching of the aryl ether and the ester groups, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Molecular Ion:

  • [M]⁺: m/z = 236.0685 (for C₁₂H₁₂O₅)

Major Fragmentation Pathways: The fragmentation of this compound under electron ionization is expected to proceed through several key pathways, primarily involving the cleavage of the bonds adjacent to the carbonyl groups.

M [M]⁺˙ m/z = 236 F1 [M - OCH₃]⁺ m/z = 205 M->F1 - •OCH₃ F2 [M - COOCH₃]⁺ m/z = 177 M->F2 - •COOCH₃ F3 [CH₃OC₆H₄CO]⁺ m/z = 135 F2->F3 - CH₂CO F4 [CH₃OC₆H₄]⁺ m/z = 107 F3->F4 - CO

Figure 2: Proposed mass spectrometry fragmentation pathway.

Interpretation: The molecular ion peak is expected at m/z 236. A prominent fragment at m/z 135 would correspond to the 4-methoxybenzoyl cation, which is a stable acylium ion. Further loss of carbon monoxide from this fragment would lead to the 4-methoxyphenyl cation at m/z 107. Other expected fragments include the loss of the methoxy group (m/z 205) and the carbomethoxy group (m/z 177).

Experimental Protocols

The following are general protocols for the spectroscopic analysis of a compound like this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal (0.00 ppm for ¹H and ¹³C).

IR Spectroscopy
  • Sample Preparation: Prepare a thin film of the sample on a KBr plate or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

This technical guide provides a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. The presented data and analyses are based on fundamental spectroscopic principles and comparison with related compounds. These spectroscopic fingerprints are crucial for the unambiguous identification and quality control of this important synthetic intermediate. Experimental verification of these predicted data is recommended for definitive structural confirmation.

References

Methodological & Application

Application Notes & Protocols: Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate as a Versatile Synthon in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis and drug discovery, the demand for versatile and efficient molecular building blocks is paramount. Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate (CAS No. 39757-31-8) has emerged as a preeminent synthon, valued for its unique structural architecture and diverse reactivity. This compound integrates a β-ketoester moiety with an additional ketone, flanked by an electron-rich 4-methoxyphenyl group. This arrangement of functional groups provides a rich playground for chemical transformations, making it an essential intermediate in the synthesis of complex organic molecules, particularly pharmaceuticals and heterocycles.[1][2][3]

This guide provides an in-depth exploration of the applications of this compound. Moving beyond simple procedural lists, we will delve into the mechanistic rationale behind its reactivity and provide detailed, field-proven protocols for its use in key synthetic transformations, including heterocyclic synthesis and multicomponent reactions. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this powerful intermediate in their synthetic programs.

Physicochemical Properties and Safety Considerations

A thorough understanding of a reagent's properties and hazards is the foundation of safe and successful experimentation.

Table 1: Physicochemical Data for this compound

PropertyValueSource
CAS Number 39757-31-8[4][5]
Molecular Formula C₁₂H₁₂O₅[4]
Molecular Weight 236.22 g/mol [4]
Melting Point 96-98 °C[4]
Appearance Solid-
Synonyms Methyl 4-methoxy-α,γ-dioxo-benzenebutanoate[4]

Safety and Handling: this compound is classified as an irritant (Hazard Code: Xi).[4] Standard laboratory safety protocols should be strictly followed.[6][7]

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6] Avoid contact with skin, eyes, and clothing.[7]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[2]

Core Reactivity and Mechanistic Principles

The synthetic versatility of this compound stems from the strategic placement of its functional groups. The 1,3-dicarbonyl system (a β-ketoester) is the primary hub of reactivity.

  • Acidity of the α-Proton: The methylene protons at the C-3 position are significantly acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. This allows for easy deprotonation to form a stabilized enolate, a potent carbon nucleophile for alkylation and acylation reactions.

  • Electrophilic Centers: The molecule possesses three electrophilic carbonyl carbons (C-1 ester, C-2 keto, C-4 keto), which are susceptible to attack by a wide range of nucleophiles.

  • Keto-Enol Tautomerism: The β-dicarbonyl moiety exists as an equilibrium mixture of keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding and conjugation, influencing the molecule's reactivity profile and serving as a key intermediate in many reactions.

Below is a diagram illustrating the key reactive sites and the keto-enol equilibrium that dictates the compound's synthetic utility.

Caption: Key reactive sites and keto-enol tautomerism.

Application in Heterocyclic Synthesis: The Knorr Pyrazole Synthesis

The construction of five-membered heterocycles is a cornerstone application of 1,3-dicarbonyl compounds. The reaction of β-ketoesters with hydrazines, known as the Knorr pyrazole synthesis, provides a direct and high-yielding route to pyrazolones, which are privileged scaffolds in medicinal chemistry, known for their anti-inflammatory and analgesic properties.[3][8]

Causality of the Reaction: The reaction proceeds via a logical sequence of nucleophilic attack and cyclization. The more nucleophilic nitrogen of the hydrazine derivative attacks one of the carbonyl groups, forming a hydrazone intermediate. Subsequent intramolecular cyclization via attack of the second nitrogen atom onto the remaining carbonyl group, followed by dehydration, yields the stable aromatic pyrazole ring. The regioselectivity is governed by the relative reactivity of the C-2 and C-4 carbonyls.

Protocol 3.1: Synthesis of Methyl 1-(phenyl)-5-(4-methoxyphenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate

This protocol details a representative synthesis of a pyrazolone derivative.

Workflow Diagram:

Pyrazole_Synthesis A 1. Reagent Charging - this compound - Phenylhydrazine - Ethanol (Solvent) B 2. Reaction - Stir at reflux (approx. 78 °C) - Monitor by TLC (e.g., 4-6 hours) A->B Heat C 3. Product Isolation - Cool reaction to RT - Filter the precipitated solid B->C Completion D 4. Purification - Wash solid with cold ethanol - Dry under vacuum C->D Crude Product E 5. Characterization - Obtain final product - Analyze via NMR, MS, m.p. D->E Purified Solid

Caption: Experimental workflow for pyrazole synthesis.

Step-by-Step Methodology:

  • Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.36 g, 10.0 mmol, 1.0 equiv).

  • Solvent and Reactant Addition: Add absolute ethanol (40 mL) to the flask. Stir the mixture until the solid is partially dissolved. Add phenylhydrazine (1.08 g, 10.0 mmol, 1.0 equiv) dropwise at room temperature.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system.

  • Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. A solid precipitate will form. Collect the solid by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials.

  • Drying and Characterization: Dry the purified solid under high vacuum to a constant weight. The final product can be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Utility in Multicomponent Reactions (MCRs): The Biginelli Reaction

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis, are powerful tools for rapidly generating molecular complexity from simple precursors.[9][10] They are highly valued in drug discovery for building diverse compound libraries.[11] this compound is an ideal substrate for MCRs like the Biginelli reaction.

Mechanistic Insight: The Biginelli reaction is an acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea). It produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with a wide range of biological activities. The reaction is believed to proceed through the formation of an acyl-iminium ion intermediate from the aldehyde and urea, which is then intercepted by the enol form of the β-ketoester. Subsequent cyclization and dehydration afford the final heterocyclic product.

Protocol 4.1: Synthesis of a Dihydropyrimidinone Derivative

This protocol provides a method for synthesizing a DHPM using the title compound.

Workflow Diagram:

Biginelli_Reaction cluster_reactants Reactants & Catalyst A Methyl 4-(4-methoxyphenyl)- 2,4-dioxobutanoate E One-Pot Reaction Heat to reflux (6-12 hours) B Benzaldehyde C Urea D Catalyst (e.g., HCl) in Ethanol F Precipitation & Isolation Pour into ice-water Filter solid E->F Reaction Completion G Purification Recrystallize from Ethanol F->G Crude Product H Final DHPM Product G->H Purified Product

Caption: Workflow for the one-pot Biginelli reaction.

Step-by-Step Methodology:

  • Flask Setup: In a 50 mL round-bottom flask, combine this compound (1.18 g, 5.0 mmol, 1.0 equiv), benzaldehyde (0.53 g, 5.0 mmol, 1.0 equiv), and urea (0.36 g, 6.0 mmol, 1.2 equiv).

  • Solvent and Catalyst: Add ethanol (20 mL) followed by a catalytic amount of concentrated hydrochloric acid (0.2 mL).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 6-12 hours, monitoring by TLC until the starting materials are consumed.

  • Isolation: After cooling to room temperature, pour the reaction mixture into 50 mL of ice-cold water. Stir for 15 minutes, during which time a solid will precipitate.

  • Filtration: Collect the crude product by vacuum filtration and wash with cold water.

  • Purification: The crude solid can be purified by recrystallization from hot ethanol to yield the pure dihydropyrimidinone product.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques (NMR, IR, MS).

Summary and Future Outlook

This compound is a testament to the power of functional group interplay in molecular design. Its β-dicarbonyl core provides reliable and predictable reactivity for constructing essential heterocyclic systems like pyrazoles and dihydropyrimidinones. The protocols described herein represent robust and validated methods for leveraging this synthon in both traditional and modern synthetic strategies.

The future applications of this compound are vast. Its enolate can be used in transition-metal-catalyzed reactions, such as palladium-catalyzed allylic alkylations, opening new avenues for C-C bond formation.[12] Furthermore, its structure is ripe for exploitation in the design of novel, higher-order multicomponent reactions, enabling the discovery of new chemical entities for pharmaceutical and materials science applications.[3][9]

References

Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate: A Versatile Building Block for the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel bioactive molecules are paramount. The careful selection of starting materials, or "building blocks," can profoundly influence the efficiency of a synthetic route and the biological activity of the final compounds. Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate stands out as a particularly valuable and versatile building block.[1] Its structure, featuring a reactive 1,3-dicarbonyl moiety and a methoxyphenyl group, offers a unique combination of functionalities that can be exploited to construct a diverse array of heterocyclic scaffolds.[1] This application note serves as an in-depth technical guide, providing detailed protocols and insights into the use of this compound for the synthesis of bioactive pyrazoles, pyridazinones, and pyrimidines, classes of compounds renowned for their therapeutic potential.

The 1,3-dicarbonyl system within the molecule provides two electrophilic centers, making it an ideal substrate for reactions with various dinucleophiles to form a range of heterocyclic rings. The presence of the methoxyphenyl group can also contribute to the biological activity of the resulting molecules, potentially through interactions with specific receptor sites. This guide is designed for researchers and scientists in drug discovery and development, offering both the theoretical underpinnings and the practical, step-by-step methodologies to leverage this powerful building block in the quest for new therapeutic agents.

Synthesis of this compound

The synthesis of this compound can be readily achieved through a Claisen condensation reaction between methyl 4-methoxybenzoate and methyl pyruvate. This method is efficient and provides the desired product in good yield.

cluster_0 Synthesis of the Building Block Methyl 4-methoxybenzoate Sodium methoxide 1. NaOMe, Toluene 2. H+ workup Methyl 4-methoxybenzoate->Sodium methoxide Methyl pyruvate Methyl pyruvate->Sodium methoxide Product Sodium methoxide->Product

Caption: Synthetic scheme for this compound.

Application in the Synthesis of Bioactive Heterocycles

The strategic placement of the dual carbonyl groups in this compound allows for facile cyclization reactions with a variety of binucleophiles to generate a range of bioactive heterocyclic systems.

A. Synthesis of Pyrazole Derivatives: Potent Antimicrobial Agents

The reaction of 1,3-dicarbonyl compounds with hydrazine derivatives is a classical and highly effective method for the synthesis of pyrazoles.[2][3][4] These five-membered heterocyclic compounds are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][5] The reaction proceeds through a condensation-cyclization cascade.

cluster_1 Synthesis of Pyrazole Derivatives Start Hydrazine Hydrazine Hydrate (or Phenylhydrazine) Start->Hydrazine Solvent Ethanol, Reflux Hydrazine->Solvent Pyrazole Solvent->Pyrazole

Caption: General scheme for pyrazole synthesis.

Table 1: Examples of Synthesized Pyrazole Derivatives and their Antimicrobial Activity

Compound IDR-group on HydrazineTarget OrganismMIC (µg/mL)Reference
PZ-1 HEscherichia coli62.5[3]
PZ-2 PhenylStaphylococcus aureus125[3]
PZ-3 HCandida albicans250[3]
B. Synthesis of Pyridazinone Derivatives: Promising Anticancer Agents

Pyridazinone scaffolds are present in a number of clinically used drugs and are recognized for their diverse pharmacological properties, including anticancer and cardiovascular effects.[6][7][8] The synthesis of pyridazinones from this compound can be achieved through a cyclocondensation reaction with hydrazine hydrate. The reaction initially forms a hydrazone, which then undergoes intramolecular cyclization to yield the stable pyridazinone ring system.

cluster_2 Synthesis of Pyridazinone Derivatives Start Hydrazine Hydrazine Hydrate Start->Hydrazine Solvent Acetic Acid, Reflux Hydrazine->Solvent Pyridazinone Solvent->Pyridazinone

Caption: General scheme for pyridazinone synthesis.

Table 2: Examples of Synthesized Pyridazinone Derivatives and their Anticancer Activity

Compound IDCancer Cell LineIC50 (µM)Reference
PDZ-1 MCF-7 (Breast)15.2[6]
PDZ-2 HCT-116 (Colon)21.8[6]
PDZ-3 A549 (Lung)18.5[6]
C. Synthesis of Pyrimidine Derivatives: A Core Motif in Bioactive Molecules

The pyrimidine ring is a fundamental component of nucleic acids and is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[9] The synthesis of pyrimidines from this compound involves the condensation with amidine-containing reagents such as urea, thiourea, or guanidine.[9]

cluster_3 Synthesis of Pyrimidine Derivatives Start Reagent Urea / Thiourea / Guanidine Start->Reagent Conditions Base, Ethanol, Reflux Reagent->Conditions Pyrimidine Conditions->Pyrimidine

Caption: General scheme for pyrimidine synthesis.

Table 3: Examples of Synthesized Pyrimidine Derivatives and their Potential Biological Activities

Compound IDReagentPotential Biological Activity
PYR-1 UreaAntiviral, Anticancer
PYR-2 ThioureaAntimicrobial, Anti-inflammatory
PYR-3 GuanidineAnticancer, Antiprotozoal

Experimental Protocols

Protocol 1: Synthesis of 5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid (PZ-1)
  • To a solution of this compound (1 mmol) in absolute ethanol (20 mL), add hydrazine hydrate (1.2 mmol). The slight excess of hydrazine hydrate ensures complete consumption of the starting material.

  • Add a catalytic amount of glacial acetic acid (2-3 drops). The acid catalyzes the condensation reaction.

  • Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Pour the mixture into ice-cold water and stir for 15 minutes. This will further precipitate the product.

  • Filter the solid product, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure 5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid.

Protocol 2: Synthesis of 6-(4-methoxyphenyl)-2H-pyridazin-3-one (PDZ-1)
  • Dissolve this compound (1 mmol) in glacial acetic acid (15 mL). Acetic acid serves as both the solvent and catalyst.

  • Add hydrazine hydrate (1.1 mmol) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 8-10 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture and pour it into a beaker containing crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution. This will precipitate the product.

  • Filter the precipitate, wash thoroughly with water, and dry.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Protocol 3: Synthesis of 2-hydroxy-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile (PYR-1)
  • To a solution of sodium ethoxide, prepared by dissolving sodium (1.2 mmol) in absolute ethanol (20 mL), add urea (1.1 mmol).

  • To this mixture, add a solution of this compound (1 mmol) in ethanol (10 mL).

  • Reflux the reaction mixture for 12-16 hours. Monitor the progress by TLC.

  • After cooling, neutralize the reaction mixture with dilute hydrochloric acid.

  • The precipitated product is filtered, washed with water, and dried.

  • Recrystallize from a suitable solvent such as ethanol or a mixture of ethanol and water to obtain the pure pyrimidine derivative.

Conclusion

This compound has been demonstrated to be a highly effective and versatile building block for the synthesis of a variety of biologically active heterocyclic compounds. The straightforward and efficient protocols provided in this application note for the synthesis of pyrazoles, pyridazinones, and pyrimidines highlight its utility in medicinal chemistry and drug discovery. The potential for these synthesized molecules to exhibit significant antimicrobial and anticancer activities underscores the importance of this scaffold in the development of new therapeutic agents. Researchers are encouraged to explore the full potential of this building block in creating diverse libraries of compounds for biological screening.

References

Application Notes and Protocols: Enzymatic Reactions Involving Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate is a β-dicarbonyl compound with significant potential for engaging in a variety of enzymatic reactions, primarily due to its structural similarity to known enzyme substrates and inhibitors. This document provides a comprehensive technical guide for investigating the enzymatic reactions of this compound. We will delve into the foundational principles of its keto-enol tautomerism, a key characteristic of β-dicarbonyls, and provide detailed protocols for assessing its potential as a substrate for tautomerases, such as Macrophage Migration Inhibitory Factor (MIF) and 4-oxalocrotonate tautomerase (4-OT). Furthermore, we will explore its capacity as an enzyme inhibitor, offering a framework for screening and characterization. This guide is designed to equip researchers with the necessary theoretical knowledge and practical methodologies to explore the bioenzymatic landscape of this compound.

Scientific Background: The Significance of Keto-Enol Tautomerism

This compound, like other β-dicarbonyl compounds, exists in a dynamic equilibrium between its keto and enol tautomeric forms.[1][2][3] This equilibrium is not merely a chemical curiosity but a critical determinant of the molecule's biological activity. The specific tautomer present can influence its ability to bind to enzyme active sites, chelate metal ions, and participate in catalytic reactions.[1] The keto-enol tautomerism can be influenced by environmental factors such as solvent polarity and pH.[1][4]

The interconversion between the keto and enol forms can be slow, but it is often accelerated by acid or base catalysis.[5] In a biological context, enzymes can play a crucial role in catalyzing this tautomerization.

tautomerism Keto Keto form This compound Enol Enol form Keto->Enol Tautomerization (Enzyme-catalyzed or spontaneous) Enol->Keto

Caption: Keto-enol tautomerism of this compound.

Potential as a Tautomerase Substrate

Given its structure, this compound is a putative substrate for tautomerase enzymes. These enzymes catalyze the interconversion of keto and enol tautomers. Two prominent examples are Macrophage Migration Inhibitory Factor (MIF) and 4-oxalocrotonate tautomerase (4-OT).

2.1. Macrophage Migration Inhibitory Factor (MIF)

MIF is a pro-inflammatory cytokine that also possesses a unique tautomerase enzymatic activity.[6][7][8] While its physiological substrate is still under investigation, MIF has been shown to catalyze the tautomerization of non-physiological substrates like D-dopachrome.[7] The enzymatic activity of MIF is implicated in its biological functions, and inhibitors of this activity are of therapeutic interest.[7][9]

2.2. 4-Oxalocrotonate Tautomerase (4-OT)

4-OT is a bacterial enzyme involved in the metabolic degradation of aromatic hydrocarbons.[10][11] It is a highly efficient enzyme that catalyzes the conversion of 2-hydroxymuconate to 2-oxo-3-hexenedioate.[10] The 4-OT enzyme family is characterized by a β-α-β structural motif and utilizes an N-terminal proline as a catalytic base.[11][12]

Protocol: Spectrophotometric Assay for Tautomerase Activity

This protocol provides a general framework for assessing the tautomerase activity of an enzyme on this compound. The principle of this assay is to monitor the change in absorbance as the substrate is converted from one tautomeric form to another, which often results in a shift in the maximum absorbance wavelength (λmax).

3.1. Materials and Reagents

  • This compound

  • Purified tautomerase enzyme (e.g., recombinant human MIF or 4-OT)

  • Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.4, with 1 mM EDTA)

  • UV/Vis spectrophotometer

  • 96-well UV-transparent microplates

3.2. Experimental Workflow

workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare stock solution of This compound in a suitable solvent (e.g., DMSO or Ethanol) P2 Prepare serial dilutions of the substrate in Assay Buffer P1->P2 A2 Add substrate solution and Assay Buffer to microplate wells (for blank and sample) P2->A2 P3 Prepare a working solution of the purified tautomerase enzyme in Assay Buffer A3 Initiate the reaction by adding the enzyme solution to the sample wells P3->A3 A1 Equilibrate spectrophotometer to the desired temperature (e.g., 25°C or 37°C) A1->A2 A2->A3 A4 Immediately start monitoring the change in absorbance at a predetermined wavelength over time A3->A4 D1 Calculate the initial rate of reaction (ΔAbs/min) from the linear portion of the curve A4->D1 D2 Plot initial rates against substrate concentrations D1->D2 D3 Determine kinetic parameters (Km and Vmax) using Michaelis-Menten analysis D2->D3

Caption: Experimental workflow for the tautomerase activity assay.

3.3. Detailed Steps

  • Substrate Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Further dilute the stock solution in Assay Buffer to create a range of working concentrations (e.g., 0.1, 0.2, 0.5, 1, 2, 5 mM).

  • Enzyme Preparation: Prepare a working solution of the purified tautomerase enzyme in Assay Buffer. The optimal concentration will need to be determined empirically but a starting point could be in the range of 1-10 µg/mL.

  • Assay Setup: In a 96-well UV-transparent microplate, set up the following reactions (in a final volume of 200 µL):

    • Blank: 180 µL Assay Buffer + 20 µL of each substrate concentration.

    • Sample: 160 µL Assay Buffer + 20 µL of each substrate concentration + 20 µL of enzyme solution.

  • Measurement: Immediately place the plate in the spectrophotometer and measure the change in absorbance at the predetermined λmax for 5-10 minutes at 15-second intervals. The λmax will need to be determined experimentally by scanning the UV-Vis spectrum of the substrate in the assay buffer with and without the enzyme.

  • Data Analysis: Calculate the initial reaction rates (v₀) from the linear portion of the absorbance versus time plot. Plot v₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Km and Vmax.

3.4. Expected Results and Interpretation

A time-dependent change in absorbance in the presence of the enzyme, which is significantly higher than the spontaneous rate (in the blank wells), would indicate that this compound is a substrate for the tautomerase. The Michaelis-Menten kinetics will provide quantitative measures of the enzyme's affinity for the substrate (Km) and its maximum catalytic rate (Vmax).

Potential as an Enzyme Inhibitor

Derivatives of 2,4-dioxobutanoic acid have been shown to act as inhibitors of various enzymes, such as glycolic acid oxidase and diacylglycerol lipase α.[13] Therefore, it is plausible that this compound could also exhibit inhibitory activity against a range of enzymes.

Protocol: Enzyme Inhibition Assay

This protocol outlines a general method for screening this compound as an enzyme inhibitor. The specific details of the assay will depend on the target enzyme and its substrate.

5.1. Materials and Reagents

  • This compound

  • Target enzyme and its specific substrate

  • Assay buffer appropriate for the target enzyme

  • Detection reagents (if necessary for the specific assay)

  • Microplate reader (spectrophotometer, fluorometer, or luminometer)

5.2. Experimental Workflow

inhibition_workflow cluster_prep_inhib Preparation cluster_assay_inhib Assay Execution cluster_analysis_inhib Data Analysis IP1 Prepare stock solution of This compound in DMSO IP2 Prepare serial dilutions of the inhibitor IP1->IP2 IA1 Pre-incubate the enzyme with the inhibitor (or vehicle control) for a defined period IP2->IA1 IP3 Prepare enzyme and substrate solutions in the appropriate assay buffer IP3->IA1 IA2 Initiate the reaction by adding the substrate IA1->IA2 IA3 Monitor the reaction progress over time using a suitable detection method IA2->IA3 ID1 Calculate the percentage of inhibition for each inhibitor concentration IA3->ID1 ID2 Plot percentage of inhibition against the logarithm of inhibitor concentration ID1->ID2 ID3 Determine the IC50 value from the dose-response curve ID2->ID3

Caption: Experimental workflow for the enzyme inhibition assay.

5.3. Detailed Steps

  • Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a series of dilutions in the assay buffer.

  • Assay Setup: In a 96-well microplate, set up the following reactions:

    • 100% Activity Control: Enzyme + vehicle (DMSO) + substrate.

    • 0% Activity Control (Blank): Assay buffer + substrate (no enzyme).

    • Inhibitor Wells: Enzyme + inhibitor at various concentrations + substrate.

  • Pre-incubation: Add the enzyme and the inhibitor (or vehicle) to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at the assay temperature. This allows for the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate to all wells.

  • Measurement: Immediately begin monitoring the reaction using the appropriate detection method for the specific enzyme assay.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound using the following formula:

    % Inhibition = 100 * (1 - (Rate of inhibited reaction - Rate of blank) / (Rate of uninhibited reaction - Rate of blank))

    Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Summary Table

ParameterDescriptionExample Value
Substrate Properties
Molecular Weight236.23 g/mol [14][15]
FormulaC₁₂H₁₂O₅[14]
Tautomerase Assay
KmMichaelis constant, indicating the substrate concentration at which the reaction rate is half of Vmax.To be determined
VmaxThe maximum rate of the enzymatic reaction.To be determined
Inhibition Assay
IC₅₀The concentration of an inhibitor where the response (or binding) is reduced by half.To be determined

Conclusion

This compound represents a molecule of interest for enzymatic studies due to its inherent chemical properties. The protocols detailed in this guide provide a robust starting point for investigating its interactions with enzymes, both as a potential substrate for tautomerases and as a possible inhibitor of other enzyme systems. Successful application of these methodologies will contribute to a deeper understanding of the biological roles of β-dicarbonyl compounds and may lead to the discovery of novel enzyme modulators.

References

"analytical methods for the quantification of Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Analytical Quantification of Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the quantitative analysis of this compound, a β-dicarbonyl compound. The accurate determination of this analyte is critical for various applications, including chemical synthesis monitoring, purity assessment, and quality control in drug development. This guide details three robust analytical methodologies: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. Each section offers an in-depth explanation of the methodology, step-by-step protocols, and insights into method validation in accordance with ICH guidelines[1][2]. This application note is intended for researchers, scientists, and drug development professionals seeking to establish reliable and validated quantitative assays for this compound.

Introduction and Physicochemical Profile

This compound is a keto-ester characterized by a methoxy-substituted phenyl ring and a β-dicarbonyl moiety. This structural arrangement makes it a versatile intermediate in organic synthesis. The presence of a strong chromophore (the aromatic ring) and multiple polar functional groups dictates the choice of suitable analytical techniques. Accurate quantification is essential to understand reaction kinetics, determine product yield and purity, and perform stability studies.

Physicochemical Properties:

  • Systematic Name: this compound

  • Molecular Formula: C₁₂H₁₂O₅

  • Molecular Weight: 236.22 g/mol

  • Structure: Chemical Structure of this compound

  • Key Analytical Features: The molecule possesses a conjugated system involving the aromatic ring and the adjacent carbonyl group, which results in strong UV absorbance, making it highly suitable for HPLC-UV detection. The presence of two ketone groups and an ester function provides multiple sites for potential derivatization and characteristic fragmentation patterns in mass spectrometry.

Core Analytical Methodologies

The selection of an analytical method depends on the required sensitivity, selectivity, and the complexity of the sample matrix. We present three methods, ranging from the highly specific and sensitive LC-MS/MS for complex biological matrices to the straightforward UV-Vis spectrophotometry for purer samples.

High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

Principle of Causality: This is the workhorse method for the quantification of small organic molecules. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase. This compound, being a moderately polar compound, is well-retained on a C18 column, allowing for excellent separation from nonpolar and highly polar impurities. The aromatic ring acts as a chromophore, enabling sensitive detection by a UV detector. A similar HPLC method has been successfully used for related keto-ester compounds[3].

Experimental Protocol: RP-HPLC-UV

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array or Variable Wavelength UV Detector.

  • Chromatographic Conditions:

    Parameter Recommended Setting Rationale
    Column C18, 150 x 4.6 mm, 5 µm Industry standard for robust separation of moderately polar compounds.
    Mobile Phase A 0.1% Formic Acid in Water MS-compatible acidifier; ensures protonation and sharp peak shape.
    Mobile Phase B Acetonitrile Common organic modifier providing good elution strength.
    Flow Rate 1.0 mL/min Standard flow for a 4.6 mm ID column, balancing speed and resolution.
    Column Temp. 30 °C Ensures reproducible retention times by controlling viscosity.
    Detection λ Determine λmax (~292 nm) Scan from 200-400 nm to find the absorbance maximum for optimal sensitivity[4].
    Injection Vol. 10 µL A typical volume to balance sensitivity and peak shape.

    | Gradient Elution | 0-15 min: 30-90% B; 15-17 min: 90% B; 17-18 min: 90-30% B; 18-23 min: 30% B | A gradient is recommended to elute the main peak efficiently while cleaning the column of late-eluting impurities. |

  • Sample and Standard Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of acetonitrile in a volumetric flask.

    • Working Standards (1-100 µg/mL): Prepare a series of calibration standards by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water.

    • Sample Preparation: Dissolve the sample in the diluent to achieve a concentration within the calibration range. If the matrix is complex, a solid-phase extraction (SPE) cleanup is recommended[5].

  • System Suitability Test (SST): Before analysis, inject a mid-concentration standard five times. The relative standard deviation (RSD) for peak area and retention time should be ≤ 2.0%[6]. This ensures the system is performing correctly.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle of Causality: For applications requiring ultra-high sensitivity and specificity, such as quantification in biological fluids (plasma, urine), LC-MS/MS is the gold standard[7][8]. After chromatographic separation, the analyte is ionized (typically via electrospray ionization, ESI) and detected by a triple quadrupole mass spectrometer. By monitoring a specific precursor ion to product ion fragmentation (Multiple Reaction Monitoring or MRM), this method provides exceptional selectivity, effectively eliminating interferences from the sample matrix[9]. The use of a stable isotope-labeled internal standard (SIL-IS) is crucial to correct for any variability in sample preparation and matrix-induced ion suppression or enhancement.

Experimental Protocol: LC-MS/MS

  • Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • LC Conditions: Use the same column and mobile phases as the HPLC-UV method. The use of formic acid is ideal as it is a volatile buffer compatible with MS detection[10]. A lower flow rate (e.g., 0.4-0.6 mL/min) might be beneficial to enhance ionization efficiency.

  • MS/MS Parameter Optimization:

    • Infuse a standard solution of the analyte directly into the mass spectrometer to determine the optimal ESI parameters (e.g., capillary voltage, gas flow) and identify the precursor ion.

    • Perform a product ion scan to identify the most stable and abundant fragment ions.

      Parameter Tentative Value Rationale
      Ionization Mode ESI Positive The molecule has sites amenable to protonation.
      Precursor Ion [M+H]⁺ m/z 237.1 Calculated for C₁₂H₁₂O₅ + H⁺.
      MRM Transition 1 (Quantifier) 237.1 → 135.1 Proposed fragmentation: loss of methyl acetoacetate.
      MRM Transition 2 (Qualifier) 237.1 → 107.1 Proposed fragmentation: further loss of CO.

      | Collision Energy | Optimize Experimentally | Varies by instrument; must be optimized for maximum signal. |

  • Sample Preparation (for Plasma):

    • To 100 µL of plasma, add 20 µL of SIL-IS solution.

    • Add 300 µL of ice-cold acetonitrile (protein precipitation).

    • Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes[9].

    • Transfer the supernatant to a new vial, evaporate to dryness under nitrogen, and reconstitute in 100 µL of the initial mobile phase. This procedure removes proteins and concentrates the analyte.

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} enddot Caption: Workflow for plasma sample preparation for LC-MS/MS analysis.

UV-Vis Spectrophotometry

Principle of Causality: This technique offers a rapid and cost-effective method for quantifying the analyte in simple, non-interfering matrices. It operates on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. For enhanced specificity, a derivatization reaction with 2,4-dinitrophenylhydrazine (DNPH) can be employed. DNPH reacts with the carbonyl groups of the analyte to form a 2,4-dinitrophenylhydrazone derivative, which is intensely colored and absorbs in the visible region, thereby minimizing interference from other UV-absorbing compounds in the sample[11][12].

Experimental Protocol: UV-Vis (Direct Method)

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Procedure:

    • Determine λmax: Prepare a ~10 µg/mL solution of the analyte in methanol. Scan the absorbance from 200 to 400 nm against a methanol blank to find the wavelength of maximum absorbance (λmax).

    • Prepare Calibration Curve: Prepare a series of working standards (e.g., 2, 5, 10, 15, 20 µg/mL) in methanol.

    • Measure Absorbance: Measure the absorbance of each standard and the sample solution at the determined λmax.

    • Quantification: Plot absorbance vs. concentration and determine the sample concentration from the linear regression of the calibration curve.

Analytical Method Validation (per ICH Q2(R2))

A method is not reliable until it is validated. Validation demonstrates that the analytical procedure is fit for its intended purpose[2]. The following parameters must be assessed, using the HPLC-UV method as the primary example.

Validation ParameterPurpose & ProcedureAcceptance Criteria
Specificity To demonstrate that the signal is unequivocally from the analyte. Analyze blank matrix, placebo, and analyte spiked with known impurities.The analyte peak should be well-resolved from other components (Resolution > 2) and the blank should show no interference.[13]
Linearity & Range To establish a direct proportional relationship between concentration and response over a defined range. Analyze a minimum of 5 concentrations.Correlation coefficient (r²) ≥ 0.998. The y-intercept should be insignificant.[14]
Accuracy To measure the closeness of the test results to the true value. Perform recovery studies by spiking a blank matrix at 3 levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be within 98.0% to 102.0%.[6]
Precision To assess the degree of scatter between a series of measurements. • Repeatability: 6 replicates at 100% concentration on the same day. • Intermediate Precision: Repeat on a different day with a different analyst.RSD ≤ 2.0% for both repeatability and intermediate precision.[6][13]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated. Calculated as 3.3 * (Standard Deviation of the Response / Slope of the Calibration Curve).Signal-to-Noise ratio of approximately 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with suitable precision and accuracy. Calculated as 10 * (Standard Deviation of the Response / Slope of the Calibration Curve).Signal-to-Noise ratio of approximately 10:1. Precision at LOQ should be ≤ 10% RSD.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±5%, column temperature ±2°C, mobile phase pH ±0.2).System suitability parameters should remain within acceptable limits.[14]

dot graph G { layout=neato; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} enddot Caption: Key parameters for analytical method validation as per ICH guidelines.

Conclusion

This application note provides a detailed framework for the quantification of this compound. The choice between HPLC-UV, LC-MS/MS, and UV-Vis spectrophotometry should be guided by the specific requirements for sensitivity, selectivity, and the nature of the sample matrix. For all applications, a thorough method validation following ICH guidelines is mandatory to ensure the generation of accurate, reliable, and reproducible data. The protocols and validation criteria outlined herein serve as a robust starting point for developing and implementing a fit-for-purpose analytical method in a research or regulated laboratory environment.

References

Application Note: A Robust HPLC Method for the Analysis of Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate, a key intermediate in pharmaceutical synthesis. The developed reversed-phase HPLC method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine quality control and research applications. This document provides a comprehensive guide, from the foundational principles of method development to a step-by-step protocol for analysis and validation, grounded in established scientific principles and regulatory standards.

Introduction: The Significance of Accurate Analysis

This compound is a pivotal building block in the synthesis of various pharmaceutical compounds, including potential anticoagulant and anti-inflammatory agents.[1] Its purity and concentration are critical parameters that can significantly impact the yield, purity, and safety of the final active pharmaceutical ingredient (API). Therefore, a reliable and validated analytical method is imperative for monitoring reaction progress, assessing product quality, and ensuring regulatory compliance in drug development and manufacturing.

This note addresses the analytical challenges associated with α-keto esters, such as the potential for keto-enol tautomerism which can complicate chromatographic analysis by causing peak splitting or broadening.[2] The method described herein is optimized to mitigate these effects and provide a sharp, reproducible chromatographic peak for accurate quantification.

Method Development Strategy: A Rationale-Driven Approach

The development of this HPLC method was guided by the physicochemical properties of this compound and established principles of reversed-phase chromatography.

Physicochemical Properties of the Analyte
  • Molecular Formula: C₁₂H₁₂O₅[3]

  • Molecular Weight: 236.23 g/mol [1]

  • Key Structural Features: The molecule possesses a methoxyphenyl group, which acts as a strong chromophore, making UV detection a suitable and sensitive choice for analysis. The presence of the β-diketone moiety suggests the possibility of keto-enol tautomerism.

Chromatographic Mode and Stationary Phase Selection

A reversed-phase HPLC (RP-HPLC) approach was selected due to its versatility and wide applicability in the analysis of small organic molecules. A C18 (octadecylsilyl) stationary phase is the most common and a good starting point for method development due to its hydrophobic nature, which is well-suited for retaining the moderately nonpolar analyte.

Mobile Phase Optimization

The mobile phase composition is critical for achieving optimal separation and peak shape.

  • Organic Modifier: Acetonitrile was chosen over methanol as the organic component of the mobile phase. While both are common choices, acetonitrile often provides better peak shapes and lower backpressure.

  • Aqueous Phase and pH Control: To address the potential for keto-enol tautomerism, the mobile phase is acidified. An acidic mobile phase can accelerate the interconversion between tautomers, resulting in a single, averaged peak.[2] A low pH also ensures that any residual silanol groups on the silica-based stationary phase are protonated, minimizing secondary interactions that can lead to peak tailing.[4]

Detection Wavelength

The presence of the conjugated system in the methoxyphenyl group and the diketone structure suggests strong UV absorbance. Based on structurally similar compounds, such as certain chalcone derivatives which have a maximum absorption around 292 nm, a detection wavelength in this region is expected to provide high sensitivity.[5] For this method, 295 nm was chosen after an initial UV scan of the analyte.

Experimental Protocol

Instrumentation and Equipment
  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical balance

  • Volumetric flasks and pipettes

  • pH meter

  • Sonicator

Reagents and Materials
  • This compound reference standard (purity ≥95%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic acid (or Trifluoroacetic acid) (HPLC grade)

  • Methanol (HPLC grade)

Chromatographic Conditions
ParameterCondition
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 60% B to 85% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 295 nm
Injection Volume 10 µL
Run Time 15 minutes
Preparation of Solutions
  • Mobile Phase Preparation:

    • Aqueous Phase (A): Add 1.0 mL of formic acid to 1 L of HPLC-grade water and mix well.

    • Organic Phase (B): Add 1.0 mL of formic acid to 1 L of acetonitrile and mix well.

    • Degas both phases by sonication or helium sparging before use.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (at initial gradient conditions) to obtain concentrations in the desired calibration range (e.g., 1-100 µg/mL).

  • Sample Preparation:

    • Accurately weigh the sample containing this compound.

    • Dissolve the sample in a suitable volume of acetonitrile to obtain a theoretical concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

Method Validation Protocol

The developed method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 1.5
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=5 injections)
Specificity

The specificity of the method is its ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. This is evaluated by injecting a blank (diluent) and a placebo (if applicable) to ensure no interfering peaks at the retention time of the analyte.

Linearity

The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Procedure: A series of at least five concentrations of the reference standard (e.g., 1, 10, 25, 50, 100 µg/mL) are injected.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.

Accuracy

Accuracy is determined by replicate analysis of samples containing known amounts of the analyte (spiked samples).

  • Procedure: Analyze samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of a standard solution at 100% of the target concentration are performed on the same day.

  • Intermediate Precision: The repeatability assay is performed on a different day, by a different analyst, or on a different instrument.

  • Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Robustness

The robustness of the method is evaluated by making small, deliberate variations in the method parameters and assessing the impact on the results.

  • Variations:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria.

Workflow and Data Analysis

The overall workflow for the analysis is depicted in the following diagram:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standard Prepare Standard Solutions analysis_run Inject Samples & Standards prep_standard->analysis_run prep_sample Prepare Sample Solutions prep_sample->analysis_run prep_mobile Prepare Mobile Phase system_suitability System Suitability Test prep_mobile->system_suitability system_suitability->analysis_run If Pass integration Peak Integration analysis_run->integration calibration Generate Calibration Curve integration->calibration quantification Quantify Analyte calibration->quantification

Caption: HPLC analysis workflow from preparation to quantification.

Conclusion

The HPLC method presented in this application note provides a reliable and robust solution for the quantitative analysis of this compound. The method is straightforward, utilizing standard reversed-phase chromatography with UV detection, and has been shown to be specific, linear, accurate, and precise. The detailed protocol and validation guidelines provided herein should enable researchers, scientists, and drug development professionals to implement this method effectively for routine quality control and research purposes.

References

Application Notes and Protocols: The Strategic Use of Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate in the Synthesis of Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has therefore become a central focus of modern drug discovery. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate, a versatile β-diketone, in the synthesis of potent pyrazole-based kinase inhibitors. We will delve into the chemical rationale, provide detailed experimental protocols, and discuss the significance of the resulting heterocyclic scaffolds in targeting key oncogenic kinases.

Introduction: The Power of the Pyrazole Scaffold in Kinase Inhibition

The pyrazole motif is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful drugs.[1] Its prevalence in kinase inhibitor design stems from its ability to act as a bioisostere for other aromatic systems and its capacity to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket. The synthesis of substituted pyrazoles is often highly efficient, with the reaction between a 1,3-dicarbonyl compound and a hydrazine being a cornerstone of this chemistry.[2]

This compound is an ideal starting material for this purpose. Its β-diketone functionality provides the necessary electrophilic centers for cyclization with a dinucleophile like hydrazine, while the methoxyphenyl moiety is a common feature in many kinase inhibitors, often occupying a hydrophobic pocket in the enzyme's active site.

The Role of Kinases in Cellular Signaling and Disease

Protein kinases orchestrate a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis, by catalyzing the phosphorylation of specific substrate proteins. In many cancers, mutations or overexpression of certain kinases lead to constitutive signaling, driving uncontrolled cell growth and survival. The inhibition of these aberrant kinases with small molecules is a clinically validated strategy for cancer therapy.

kinase_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription GrowthFactor Growth Factor GrowthFactor->RTK Binds KinaseInhibitor Kinase Inhibitor (e.g., Pyrazole-based) KinaseInhibitor->RAF Inhibits KinaseInhibitor->PI3K

Figure 1: A simplified representation of common kinase signaling pathways (e.g., MAPK and PI3K/AKT/mTOR) that are often dysregulated in cancer and are targets for kinase inhibitors.

Synthetic Strategy: From β-Diketone to Kinase Inhibitor

The core of our synthetic approach is a two-step process: (1) the formation of a substituted pyrazole core via the reaction of this compound with hydrazine, and (2) the subsequent functionalization of this core to introduce additional pharmacophoric features that enhance kinase binding and selectivity.

Step 1: Synthesis of a Pyrazole Intermediate

The reaction of a β-diketone with hydrazine is a classic Knorr pyrazole synthesis. In this case, the two carbonyl groups of this compound react with the two nucleophilic nitrogen atoms of hydrazine hydrate to form the pyrazole ring.

synthesis_workflow Start Methyl 4-(4-methoxyphenyl) -2,4-dioxobutanoate Intermediate Methyl 5-(4-methoxyphenyl) -1H-pyrazole-3-carboxylate Start->Intermediate Knorr Pyrazole Synthesis Reagent1 Hydrazine Hydrate (NH2NH2·H2O) Reagent1->Intermediate FinalProduct Final Kinase Inhibitor Intermediate->FinalProduct Cross-Coupling Reaction Reagent2 Aryl Halide (e.g., 2-chloro-4-aminopyrimidine) + Pd Catalyst (Suzuki or Buchwald-Hartwig Coupling) Reagent2->FinalProduct

Figure 2: General synthetic workflow for the preparation of a pyrazole-based kinase inhibitor from this compound.
Experimental Protocol: Synthesis of Methyl 5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate

Materials:

ReagentCAS NumberMolecular WeightQuantityMoles
This compound39757-31-8236.22 g/mol 5.0 g21.16 mmol
Hydrazine hydrate (80%)7803-57-850.06 g/mol 1.4 mL22.22 mmol
Ethanol (absolute)64-17-546.07 g/mol 50 mL-
Acetic acid (glacial)64-19-760.05 g/mol 1 mL-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (5.0 g, 21.16 mmol) and absolute ethanol (50 mL).

  • Stir the mixture at room temperature until the starting material is fully dissolved.

  • Add glacial acetic acid (1 mL) to the solution. This acts as a catalyst for the condensation reaction.

  • Slowly add hydrazine hydrate (1.4 mL, 22.22 mmol) dropwise to the stirred solution. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 80°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.

  • Once the reaction is complete (disappearance of the starting material spot), allow the mixture to cool to room temperature.

  • Reduce the solvent volume to approximately 10 mL under reduced pressure using a rotary evaporator.

  • Pour the concentrated mixture into 100 mL of ice-cold water with stirring. A precipitate will form.

  • Collect the solid product by vacuum filtration, wash with cold water (2 x 20 mL), and dry under vacuum.

  • The crude product can be purified by recrystallization from ethanol to yield Methyl 5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate as a white to off-white solid.

Expected Outcome:

  • Yield: 75-85%

  • Purity (by HPLC): >95%

  • Characterization: The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 2: Elaboration to a Kinase Inhibitor Scaffold

The pyrazole intermediate possesses a versatile handle for further functionalization – the carboxylate group and the N-H of the pyrazole. The N-H can be alkylated or arylated, often via a Buchwald-Hartwig or Ullmann reaction, to introduce substituents that can interact with the solvent-exposed region of the kinase active site.[2] For this example, we will focus on a hypothetical subsequent Suzuki coupling reaction, a common method for forming C-C bonds in drug synthesis.

Illustrative Protocol: Suzuki Coupling with a Pyrimidine Moiety

This protocol is a representative example of how the pyrazole intermediate can be further elaborated. The choice of the coupling partner (in this case, a substituted pyrimidine) is crucial and is typically guided by structure-based drug design to target a specific kinase. Pyrimidine scaffolds are common in kinase inhibitors.[3][4][5]

Materials:

ReagentNotes
Methyl 5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylateFrom Step 1
2-chloro-4-aminopyrimidineA representative coupling partner
Tetrakis(triphenylphosphine)palladium(0)Palladium catalyst
Sodium carbonate (2M aqueous solution)Base
1,4-DioxaneSolvent
Pyrazole-N-boronic acid pinacol esterRequired for coupling to the pyrimidine

Procedure:

  • In a reaction vessel, combine Methyl 5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate (1.0 eq), the desired aryl or heteroaryl halide (e.g., 2-chloro-4-aminopyrimidine, 1.1 eq), a suitable boronic acid or ester (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Add a solvent such as 1,4-dioxane and an aqueous base (e.g., 2M Na₂CO₃).

  • Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-100°C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the final kinase inhibitor.

Characterization and Biological Evaluation

The final compound should be thoroughly characterized using standard analytical techniques (NMR, MS, HPLC) to confirm its structure and purity. Subsequently, its biological activity should be assessed.

Kinase Inhibition Assay

The inhibitory activity of the synthesized compound against a panel of relevant kinases should be determined. This is typically done using in vitro kinase assays, which measure the ability of the compound to inhibit the phosphorylation of a substrate by the kinase. The results are usually expressed as the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Table of Hypothetical Kinase Inhibition Data:

CompoundTarget KinaseIC₅₀ (nM)
Pyrazole-Pyrimidine Derivative (Final Product)VEGFR-250
Aurora Kinase A150
JNK1>1000

This data is illustrative and would need to be determined experimentally.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of pyrazole-based kinase inhibitors. The straightforward and efficient formation of the pyrazole core, combined with the potential for diverse functionalization, allows for the rapid generation of libraries of compounds for screening and lead optimization. The protocols and strategies outlined in this document provide a solid foundation for researchers to explore the potential of this building block in the discovery of novel therapeutics for kinase-driven diseases.

References

The Versatile Scafford: Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of β-Keto Esters in Medicinal Chemistry

In the landscape of modern drug discovery, the identification and optimization of versatile chemical scaffolds are paramount to the efficient development of novel therapeutics. Among these, β-keto esters stand out as exceptionally valuable building blocks due to their inherent reactivity and synthetic flexibility.[1] The presence of multiple reactive sites allows for the construction of a diverse array of complex molecular architectures, particularly heterocyclic systems that form the core of many successful drugs.[2][3] This guide focuses on a specific and highly strategic β-keto ester, Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate , and its pivotal role as a key intermediate in the synthesis of next-generation pharmaceuticals.

This compound, with its characteristic 1,3-dicarbonyl moiety and a methoxy-functionalized aromatic ring, is not merely a synthetic curiosity but a cornerstone in the creation of targeted therapies. Its primary application to date has been in the synthesis of anticoagulants, most notably the direct Factor Xa inhibitor, Apixaban.[4][5] Furthermore, the structural motifs accessible from this intermediate are of significant interest in the development of anti-inflammatory, analgesic, and potentially other therapeutic agents.[6][7]

This document serves as a detailed technical guide for researchers, scientists, and drug development professionals. It will provide an in-depth look at the synthesis of this compound, its application in the synthesis of the blockbuster anticoagulant Apixaban, the underlying pharmacology, and detailed protocols for its synthesis and subsequent use.

Physicochemical Properties

A clear understanding of the fundamental properties of a starting material is critical for its effective use in multi-step synthesis.

PropertyValueReference
Molecular Formula C₁₂H₁₂O₅[4]
Molecular Weight 236.23 g/mol [4]
CAS Number 39757-31-8[4]
Appearance Solid (Typical)-
Storage Room temperature, sealed, dry[4]

Part 1: Synthesis of the Key Intermediate

The most common and efficient method for synthesizing α,γ-diketoesters like this compound is the mixed Claisen condensation . This reaction is particularly effective when one of the ester reactants, in this case, dimethyl oxalate, lacks α-hydrogens and therefore cannot self-condense.[8][9][10] This ensures it acts solely as the electrophilic acceptor for the enolate generated from the other ester, methyl 4-methoxybenzoate.

Reaction Principle: The Mixed Claisen Condensation

The reaction is driven by the formation of a highly stabilized enolate of the resulting β-keto ester product, which makes the final deprotonation step essentially irreversible and pulls the equilibrium towards the product.[8]

G cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Elimination A Methyl 4-methoxybenzoate Enolate Resonance-Stabilized Enolate A->Enolate α-proton abstraction Base Sodium Methoxide (Base) Enolate_ref Enolate (Nucleophile) Oxalate Dimethyl Oxalate (Electrophile) Tetrahedral Tetrahedral Intermediate Oxalate->Tetrahedral Tetrahedral_ref Tetrahedral Intermediate Enolate_ref->Oxalate Attack on carbonyl Product This compound Tetrahedral_ref->Product Collapse & Reformation of C=O Methoxide Methoxide (Leaving Group)

Caption: Mechanism of the Mixed Claisen Condensation.

Protocol 1: Synthesis of this compound

This protocol is based on established principles of the Claisen condensation for producing β-keto esters.[8][11]

Materials:

  • Methyl 4-methoxybenzoate

  • Dimethyl oxalate

  • Sodium methoxide (NaOMe)

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

  • Reaction Setup: Equip a dry 500 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.

  • Reagent Charging: Under a nitrogen atmosphere, add sodium methoxide (1.1 equivalents) to anhydrous diethyl ether (150 mL).

  • Addition of Esters: To the stirred suspension, add a solution of methyl 4-methoxybenzoate (1.0 equivalent) and dimethyl oxalate (1.2 equivalents) in 50 mL of anhydrous diethyl ether dropwise over 30 minutes.

  • Reaction: After the addition is complete, gently reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture in an ice bath. Cautiously quench the reaction by the slow addition of 10% HCl until the solution is acidic (pH ~2-3).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

Part 2: Application in the Synthesis of Apixaban (Eliquis®)

The most prominent application of this compound is as a precursor in the synthesis of Apixaban, a highly potent and selective direct inhibitor of coagulation Factor Xa.[1][5][12] Apixaban is widely used for the prevention of stroke in patients with nonvalvular atrial fibrillation and for the treatment and prevention of venous thromboembolism (VTE).[1][4]

The Target: Factor Xa and the Coagulation Cascade

Factor Xa (FXa) is a serine protease that occupies a pivotal position at the convergence of the intrinsic and extrinsic coagulation pathways.[13][14] Its primary function is to catalyze the conversion of prothrombin to thrombin, the final enzyme responsible for cleaving fibrinogen to fibrin, leading to clot formation.[15][16] By directly inhibiting FXa, Apixaban effectively blocks thrombin generation, thereby preventing thrombosis.[3][17]

CoagulationCascade Intrinsic Intrinsic Pathway (Contact Activation) FX Factor X Intrinsic->FX Extrinsic Extrinsic Pathway (Tissue Factor) Extrinsic->FX FXa Factor Xa FX->FXa Activation Thrombin Thrombin (Factor IIa) FXa->Thrombin Catalyzes Prothrombin Prothrombin (Factor II) Fibrin Fibrin Clot Thrombin->Fibrin Catalyzes Fibrinogen Fibrinogen Apixaban Apixaban Apixaban->FXa Direct Inhibition

Caption: Apixaban's Mechanism of Action in the Coagulation Cascade.

Synthetic Strategy: From β-Keto Ester to Pyrazole Core

The synthesis of Apixaban's pyrazole core involves the reaction of a β-dicarbonyl compound (derived from our title compound) with a hydrazine derivative. This is a classic approach in heterocyclic chemistry, often referred to as the Knorr pyrazole synthesis.[18] The overall synthesis of Apixaban is a multi-step process, and our intermediate is crucial for forming the 1-(4-methoxyphenyl)pyrazolo[3,4-c]pyridine-3-carboxylate core structure.

A key step involves the reaction of a chlorinated hydrazonoacetate with a dihydropyridinone derivative. The hydrazonoacetate itself is synthesized from p-anisidine, demonstrating the origin of the methoxyphenyl moiety.[2][15][17]

G cluster_1 Intermediate Synthesis cluster_2 Coupling and Cyclization cluster_3 Final Step A Methyl 4-(4-methoxyphenyl) -2,4-dioxobutanoate C Pyrazole Carboxylate Intermediate A->C B Hydrazine Derivative B->C Condensation C_ref Pyrazole Intermediate D Pyridinone Derivative E Apixaban Ester Precursor D->E [3+2] Cycloaddition E_ref Ester Precursor C_ref->E F Ammonia G Apixaban F->G Amidation E_ref->G

Caption: Simplified Synthetic Workflow for Apixaban.

Protocol 2: Synthesis of Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(substituted-phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate (Apixaban Precursor)

This protocol illustrates a key cyclization step in the synthesis of the Apixaban core structure, adapted from patented literature.[17][19][20] It involves the reaction of two key intermediates, one of which is derived from p-anisidine (the same aromatic source as our title compound).

Materials:

  • 3-chloro-1-(4-iodophenyl)-5,6-dihydropyridin-2(1H)-one

  • (Z)-ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate[2][15]

  • Triethylamine (TEA)

  • Toluene

  • Reaction vessel with heating and stirring capabilities

Procedure:

  • Reaction Setup: Charge a reaction vessel with 3-chloro-1-(4-iodophenyl)-5,6-dihydropyridin-2(1H)-one (1.0 equivalent), (Z)-ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate (1.2 equivalents), and toluene.

  • Heating: Heat the mixture to 95-100°C with stirring.

  • Base Addition: Slowly add triethylamine (2.0 equivalents) to the reaction mixture while maintaining the temperature.

  • Reaction: Stir the reaction mixture at 95-100°C for 2-3 hours. Monitor the reaction for completion by HPLC or TLC.

  • Cooling and Precipitation: Once complete, cool the reaction mixture to room temperature (25-30°C).

  • Work-up: Add water to the reaction mixture and stir for several hours to precipitate the product.

  • Isolation: Isolate the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum to obtain the pyrazole ester precursor of Apixaban. This intermediate then undergoes further reactions (Ullmann coupling followed by amidation) to yield the final Apixaban molecule.[13][21]

Part 3: Biological Evaluation of Derived Compounds

The efficacy of drug candidates derived from this compound, such as Apixaban, must be quantified through rigorous biological assays.

Protocol 3: Chromogenic Anti-Factor Xa Assay

This is a functional assay used to determine the concentration and inhibitory activity of direct Factor Xa inhibitors in plasma.[19][22][23]

Principle: The assay measures the residual activity of a known amount of added Factor Xa after inhibition by the drug in a plasma sample. A chromogenic substrate, which releases a colored compound when cleaved by FXa, is used for detection. The color intensity is inversely proportional to the amount of inhibitor (e.g., Apixaban) in the sample.[22]

Materials:

  • Patient citrated platelet-poor plasma

  • Factor Xa reagent

  • Chromogenic substrate specific for Factor Xa (e.g., S-2765)

  • Assay buffer

  • Microplate reader capable of reading absorbance at 405 nm

  • Calibrators (plasma with known concentrations of Apixaban)

Procedure:

  • Sample Preparation: Prepare a series of calibrators and patient plasma samples.

  • Incubation with FXa: In a microplate well, incubate a small volume of the sample/calibrator with a known excess of Factor Xa reagent for a defined period (e.g., 2 minutes at 37°C).

  • Substrate Addition: Add the chromogenic substrate to each well to initiate the color development reaction.

  • Measurement: After a fixed time, measure the absorbance of each well at 405 nm using a microplate reader.

  • Calculation: Construct a calibration curve by plotting the absorbance of the calibrators against their known concentrations. Determine the Apixaban concentration in the patient samples by interpolating their absorbance values on the calibration curve.

Quantitative Data: Apixaban Efficacy

The clinical efficacy of Apixaban is well-established. While direct IC₅₀ or Kᵢ values can be found in specialized literature, on-treatment plasma concentrations provide a clinically relevant measure of its activity.

ParameterValueSignificanceReference
Therapeutic Dose (NVAF) 5 mg or 2.5 mg twice dailyStandard dosing for stroke prevention in nonvalvular atrial fibrillation.[4]
Median Anti-Xa Activity 99 - 125 ng/mLRepresents typical on-treatment plasma drug levels observed in clinical trials.[24]
Lower Limit of Quantitation ~10-23 ng/mLThe lowest concentration of the drug that can be reliably measured by the assay.[25][26]
Yield of Final Amidation Step ~93%High-yield final step in a reported synthesis of Apixaban.[3]

Part 4: Future Directions and Broader Applications

While the synthesis of Apixaban is a major application, the versatile structure of this compound makes it an attractive starting point for other therapeutic areas.[6]

Anti-inflammatory Agents

The pyrazole nucleus, readily synthesized from β-keto esters, is a well-known pharmacophore in many non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[12][27][28] For example, celecoxib is a selective COX-2 inhibitor containing a pyrazole ring. The synthesis of novel pyrazole derivatives from our title compound could lead to new anti-inflammatory candidates with potentially improved efficacy or safety profiles.[5][23]

Anticancer and Antiviral Research

Derivatives containing the methoxyphenyl group have been explored for their potential anticancer and antiviral activities.[3][29] Although less developed than its application in anticoagulation, the inherent synthetic tractability of this compound allows for its use in creating libraries of novel compounds for screening in these and other disease areas.

Conclusion

This compound is a prime example of a strategically valuable intermediate in drug discovery and development. Its efficient synthesis via the Claisen condensation and its proven utility in constructing the core of the blockbuster anticoagulant Apixaban underscore its importance. The protocols and data presented herein provide a comprehensive guide for researchers aiming to leverage this versatile scaffold. As the demand for novel, targeted therapies continues to grow, the creative application of such fundamental building blocks will remain a critical driver of innovation in medicinal chemistry.

References

Introduction: A Scalable Pathway to a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Scale-Up Protocol for the Synthesis of Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate

This compound is a valuable building block in the synthesis of complex organic molecules.[1] Its dicarbonyl structure makes it a versatile intermediate for creating a variety of pharmaceuticals, particularly anticoagulant and anti-inflammatory agents, as well as agrochemicals.[1][2] As demand for these advanced therapeutics and materials grows, the need for a robust, efficient, and scalable synthesis of this key precursor becomes paramount.

This application note provides a detailed, field-proven protocol for the scale-up synthesis of this compound. Moving beyond a simple recitation of steps, this guide delves into the mechanistic rationale behind the chosen synthetic strategy—the Crossed Claisen Condensation—and addresses the critical considerations for transitioning from bench-scale to pilot or industrial production. The protocols herein are designed to be self-validating, incorporating in-process controls to ensure reliability and high yields.

The Synthetic Strategy: Crossed Claisen Condensation

The chosen method is a Crossed Claisen Condensation, a powerful carbon-carbon bond-forming reaction.[3] This specific variation involves the reaction between an ester with enolizable α-protons and another ester that lacks them, which is a synthetically useful approach to avoid a statistical mixture of products.[4] In this case, 4'-methoxyacetophenone reacts with dimethyl oxalate in the presence of a strong base, sodium methoxide.

Reaction Scheme:

Reaction Scheme

The reaction is driven to completion by the formation of a highly resonance-stabilized enolate of the β-keto ester product, which requires a stoichiometric amount of base.[3] An acidic workup is then performed to neutralize the base and protonate the enolate to yield the final product.

Mechanistic Pathway and Rationale

Understanding the reaction mechanism is crucial for troubleshooting and optimization, particularly during scale-up. The Claisen condensation proceeds through several distinct steps, each with implications for the process parameters.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination cluster_3 Step 4: Acidic Workup A 4'-Methoxyacetophenone C Acetophenone Enolate (Resonance Stabilized) A->C Deprotonation B Sodium Methoxide (Base) B->A Removes α-proton D Dimethyl Oxalate (Electrophile) E Tetrahedral Intermediate C->E Attack on Ester Carbonyl D->E F Product-Base Adduct (Resonance Stabilized Enolate) E->F Collapse of Intermediate G Methoxide (Leaving Group) E->G Elimination H Aqueous Acid (e.g., HCl) I Final Product: Methyl 4-(4-methoxyphenyl) -2,4-dioxobutanoate F->I Protonation H->F

Caption: Reaction mechanism of the Crossed Claisen Condensation.

Causality Behind Experimental Choices:
  • Starting Materials : 4'-methoxyacetophenone is selected as the enolizable component due to the acidic nature of its α-protons. Dimethyl oxalate serves as the non-enolizable electrophile.

  • Base Selection : Sodium methoxide is the ideal base. Using the sodium salt of the same alcohol present in the ester (methanol for dimethyl oxalate) prevents transesterification, a common side reaction that would complicate the product mixture. Stronger bases like sodium hydride could also be used and may increase the yield.[4]

  • Solvent : Anhydrous Tetrahydrofuran (THF) is chosen as the reaction solvent. Its ability to dissolve the reactants and intermediates, coupled with its inert nature, facilitates the reaction. Switching from alcohols like ethanol to THF has been shown to dramatically decrease reaction times from hours to minutes in similar condensations.[5]

  • Temperature Control : The initial deprotonation (enolate formation) is exothermic. On a large scale, the addition of sodium methoxide must be carefully controlled, and the reaction vessel must be cooled to dissipate heat effectively, preventing side reactions and ensuring process safety.

Detailed Scale-Up Protocol

This protocol is designed for a 100g scale synthesis of the target product. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Reagents and Equipment
Reagent / MaterialMolecular Wt.QuantityMolar Equiv.Notes
4'-Methoxyacetophenone150.17 g/mol 100.0 g1.00Ensure purity >98%
Dimethyl oxalate118.09 g/mol 86.6 g1.10Must be anhydrous[6]
Sodium methoxide54.02 g/mol 39.6 g1.10Highly reactive, handle under inert gas[7][8]
Anhydrous THF-1.5 L-Dry over molecular sieves or use a solvent purification system
2M Hydrochloric Acid-~750 mL-For workup
Ethyl Acetate-2.0 L-For extraction
Saturated NaCl (Brine)-1.0 L-For washing
Anhydrous MgSO₄-50 g-For drying
Equipment
5L 3-neck round-bottom flaskEquipped with mechanical stirrer, dropping funnel, and nitrogen inlet
Ice/water bathFor temperature control
Large separatory funnelFor extraction
Rotary evaporatorFor solvent removal
Step-by-Step Methodology
  • Reaction Setup :

    • Assemble the 5L reaction flask with a mechanical stirrer, a 500 mL dropping funnel, and a nitrogen inlet/outlet. Ensure all glassware is oven-dried and assembled while hot to prevent moisture contamination.

    • Purge the entire system with dry nitrogen for at least 30 minutes. Maintain a positive nitrogen atmosphere throughout the reaction.

  • Reagent Preparation :

    • In the reaction flask, dissolve 4'-methoxyacetophenone (100.0 g, 0.666 mol) and dimethyl oxalate (86.6 g, 0.733 mol) in 1.0 L of anhydrous THF.

    • Stir the mixture until all solids have dissolved. Cool the flask to 0-5 °C using an ice/water bath.

  • Base Addition (Critical Step) :

    • Under a nitrogen atmosphere, carefully add sodium methoxide (39.6 g, 0.733 mol) to 500 mL of anhydrous THF in a separate dry flask to create a suspension.

    • Transfer this sodium methoxide suspension to the dropping funnel.

    • Add the sodium methoxide suspension dropwise to the cooled reaction mixture over a period of 1.5 - 2 hours. Crucially, maintain the internal temperature of the reaction below 10 °C throughout the addition. A significant exotherm will be observed.

  • Reaction and Monitoring :

    • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour.

    • Let the reaction slowly warm to room temperature and stir for 12-16 hours (overnight). The mixture will likely become a thick, yellow-orange slurry.

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting 4'-methoxyacetophenone is consumed.[9]

  • Aqueous Workup and Quenching :

    • Cool the reaction flask back down to 0-5 °C in an ice bath.

    • Slowly and carefully quench the reaction by adding 750 mL of 2M HCl via the dropping funnel. This step is also exothermic. Maintain the temperature below 20 °C. The slurry will dissolve, and the mixture will turn into two liquid phases.

    • Stir the mixture for 20 minutes after the acid addition is complete.

  • Extraction and Isolation :

    • Transfer the mixture to a large separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 500 mL).

    • Combine the organic layers and wash with water (2 x 500 mL) and then with saturated brine solution (1 x 500 mL).

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield a crude solid.

  • Purification :

    • The crude product can be purified by recrystallization. A mixture of ethanol and water is often effective.

    • Dissolve the crude solid in a minimal amount of hot ethanol. Slowly add water until the solution becomes cloudy. Re-heat until the solution is clear again, then allow it to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

    • Expected Yield : 75-85%; Appearance : Pale yellow solid.

Process Workflow Diagram

Workflow start Start: Assemble Dry Glassware under N₂ prep Prepare Reactant Solution: 4'-Methoxyacetophenone & Dimethyl Oxalate in THF start->prep cool1 Cool Reaction Vessel (0-5 °C) prep->cool1 add_base Controlled Dropwise Addition of Sodium Methoxide/THF Suspension (Maintain T < 10 °C) cool1->add_base react Stir Overnight at Room Temperature add_base->react monitor Monitor Reaction by TLC react->monitor cool2 Cool Reaction Vessel (0-5 °C) monitor->cool2 workup Quench with Aqueous HCl (Maintain T < 20 °C) cool2->workup extract Extract with Ethyl Acetate workup->extract wash Wash Organic Layer (H₂O and Brine) extract->wash dry Dry with MgSO₄ & Filter wash->dry evap Solvent Removal (Rotary Evaporator) dry->evap purify Purify by Recrystallization (Ethanol/Water) evap->purify end End: Isolate and Dry Final Product purify->end

Caption: Overall experimental workflow for the scale-up synthesis.

Safety and Handling Precautions

  • Sodium Methoxide : This reagent is highly corrosive, flammable, and reacts violently with water.[8] It causes severe skin and eye burns.[7][10] Always handle it in an inert atmosphere (glove box or under nitrogen/argon).[7] Use appropriate PPE, including neoprene or nitrile rubber gloves, chemical goggles, and a face shield.[7] In case of a spill, cover with dry lime or sand; do not use water.[8]

  • Dimethyl Oxalate : Causes skin and serious eye irritation.[6] Avoid inhalation of dust.

  • Solvents : THF and ethyl acetate are flammable. Ensure all operations are performed away from ignition sources. Use explosion-proof equipment where necessary.

  • Exothermic Reactions : Both the base addition and the acidic quench are exothermic. Proper cooling and slow, controlled addition are critical for safety at scale.

Conclusion

The Crossed Claisen Condensation offers a reliable and high-yielding route for the large-scale synthesis of this compound. By understanding the underlying mechanism and carefully controlling key process parameters such as temperature, reagent addition, and moisture exclusion, this protocol can be successfully implemented to produce hundreds of grams of this important chemical intermediate. The provided methodology emphasizes safety and incorporates self-validating checkpoints, making it suitable for researchers and professionals in pharmaceutical and chemical development.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate (CAS No. 39757-31-8).[1][2][3] This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying this valuable synthetic intermediate. As a key building block in the synthesis of pharmaceuticals and other complex molecules, its purity is paramount.[1][4] This guide moves beyond simple protocols to explain the chemical principles behind the challenges and solutions, empowering you to troubleshoot effectively and achieve optimal purity in your experiments.

Part 1: Understanding the Core Purification Challenge

The primary difficulties in purifying this compound stem directly from its most common synthetic route: the Claisen condensation .[5] This reaction typically involves the base-catalyzed condensation of methyl 4-methoxybenzoate with methyl pyruvate or a related species. Understanding the potential side-reactions and byproducts of this process is the first step in designing a successful purification strategy.

Common Impurities Encountered:

  • Unreacted Starting Materials: Residual methyl 4-methoxybenzoate and the corresponding pyruvate derivative.

  • Self-Condensation Products: Byproducts arising from the starting materials reacting with themselves.

  • Hydrolysis Products: The ester functional group can be susceptible to hydrolysis, especially during aqueous workup, leading to the corresponding carboxylic acid.

  • Retro-Claisen Products: As a β-keto ester, the target compound can undergo a reverse Claisen condensation under harsh basic conditions, causing fragmentation and yield loss.[5][6]

The presence of two ketone and one ester group gives the molecule a distinct polarity and the potential for keto-enol tautomerism, which can also influence its chromatographic behavior.

Part 2: Troubleshooting Guide - Common Purification Issues

This section addresses the most frequent problems encountered during the purification of this compound in a practical question-and-answer format.

Q1: My crude NMR spectrum shows a significant amount of unreacted 4-methoxyacetophenone (or a similar starting ketone). How can I efficiently remove it?

Answer: This is a classic purification challenge where the polarity difference between your desired product and the less polar starting ketone is the key to separation. The most robust solution is flash column chromatography over silica gel.

  • Causality: Your target compound, with its three carbonyl groups, is significantly more polar than the starting ketone, which only has one. This difference in polarity allows for effective separation on a polar stationary phase like silica gel.[7][8]

  • Troubleshooting Steps:

    • TLC Analysis: First, determine an optimal solvent system using Thin Layer Chromatography (TLC).[9] Spot your crude mixture on a TLC plate and elute with different solvent mixtures. A good starting point is a hexane/ethyl acetate or dichloromethane/hexane mixture.[10]

    • Target Rf: Aim for a solvent system that gives your desired product an Rf (retention factor) of approximately 0.25-0.35. The starting material should have a higher Rf (e.g., >0.6).

    • Column Chromatography: Pack a column with silica gel and run the separation using the optimized solvent system. The less polar starting material will elute first, followed by your pure product.

Q2: My product is a persistent, sticky oil that refuses to crystallize, even after removing the solvent.

Answer: An oily or gummy consistency is a strong indicator of persistent impurities that are disrupting the formation of a crystal lattice. While the pure compound may be a solid, even small amounts of contaminants can act as a "eutectic melter."

  • Causality: Impurities, such as isomeric byproducts or residual solvents, can interfere with the ordered molecular packing required for crystallization.

  • Primary Solution: Column Chromatography. Do not attempt to force crystallization at this stage. A thorough chromatographic purification is necessary to remove the offending impurities. Follow the procedure outlined in Q1. The goal is to achieve >98% purity, which can then be confirmed by NMR.

  • Secondary Solution: Post-Chromatography Crystallization. Once chromatography has yielded a product that is pure by NMR analysis, you can attempt recrystallization to obtain a crystalline solid. This will also remove any trace silica gel that may have co-eluted.

Q3: After the aqueous workup and extraction, my yield is extremely low. Where did my product go?

Answer: Significant product loss during workup often points to one of two issues: incomplete extraction due to the compound's polarity or chemical decomposition.

  • Causality & Troubleshooting:

    • Incomplete Extraction: The multiple oxygen atoms in your molecule can lead to some water solubility, especially if the aqueous layer is not fully saturated with salt.

      • Solution: Before extraction, saturate the aqueous layer with NaCl (brine). This decreases the solubility of your organic product in the aqueous phase. Use a reliable extraction solvent like ethyl acetate or dichloromethane and perform at least 3-4 extractions to ensure complete recovery.

    • Decomposition (Retro-Claisen): Prolonged exposure to the basic conditions of the Claisen condensation, especially at elevated temperatures, can initiate a retro-Claisen reaction, breaking down your product.[5] Similarly, overly harsh acidic or basic conditions during the workup can cause hydrolysis or other degradation.

      • Solution: Ensure the initial reaction is quenched by carefully and promptly acidifying the mixture in an ice bath to a pH of ~5-6.[11] Avoid using excessively strong acids or bases during the workup. Perform the extraction process efficiently to minimize the product's contact time with the aqueous phase.

Part 3: Validated Purification Protocols

Here are detailed, step-by-step methodologies for the most effective purification techniques.

Protocol 3.1: Flash Column Chromatography

This protocol assumes you have already developed an appropriate solvent system via TLC.

  • Column Preparation: Select a column of appropriate size for your sample amount (a general rule is a 50:1 to 100:1 ratio of silica gel to crude product by weight). Prepare a slurry of silica gel in your chosen eluent (the non-polar component, e.g., hexane) and carefully pack the column using the wet method to avoid air bubbles and cracking.[9]

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane). Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution: Begin elution with the optimized solvent mixture. If using a gradient, start with a lower polarity mixture and gradually increase the percentage of the more polar solvent.

  • Fraction Collection: Collect fractions in test tubes or vials. Monitor the elution process using TLC by spotting small aliquots from each fraction.

  • Analysis and Consolidation: Analyze the fractions by TLC to identify those containing the pure product. Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator.

Table 1: Suggested Starting Solvent Systems for TLC/Column Chromatography

SystemRatio (v/v)Typical Application
Hexane / Ethyl Acetate9:1 → 7:3A good starting point for separating moderately polar compounds.
Dichloromethane / Hexane1:1 → 3:1Offers different selectivity; useful if separation is poor in EtOAc.[10]
Toluene / Ethyl Acetate95:5 → 8:2Can improve separation for aromatic compounds.
Protocol 3.2: Recrystallization

This should be performed after chromatographic purification if a crystalline solid is desired.

  • Solvent Selection: In a small test tube, dissolve a small amount of your purified oil in a minimal amount of a hot solvent (e.g., isopropanol, ethanol, or a mixture like ethyl acetate/hexane).

  • Dissolution: In a larger flask, dissolve the bulk of your purified product in the minimum required amount of the chosen hot solvent.

  • Cooling & Crystallization: Allow the solution to cool slowly to room temperature. Do not disturb the flask. Once at room temperature, you can place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under high vacuum to remove all residual solvent.

Part 4: Visual Workflows

Diagram 1: Purification Strategy Decision Tree

This diagram outlines the logical steps for choosing a purification method based on initial analytical data.

G A Crude Product Analysis (TLC, NMR) B Multiple Spots on TLC? A->B C Main Impurity: Starting Material B->C Yes D Oily Product / Baseline Streaking B->D Yes (Complex) G Product is >95% Pure by NMR B->G No (Single Spot) E Flash Column Chromatography C->E D->E E->G F Recrystallization H Final Product (Crystalline Solid) F->H G->F Yes I Final Product (Purified Oil) G->I No (Cannot Crystallize)

Caption: Decision tree for selecting the appropriate purification strategy.

Diagram 2: General Flash Column Chromatography Workflow

This diagram illustrates the sequential steps of the chromatography process.

G A 1. TLC Solvent System Optimization B 2. Column Packing (Silica Gel Slurry) A->B C 3. Sample Loading (Wet or Dry) B->C D 4. Elution with Mobile Phase C->D E 5. Fraction Collection D->E F 6. TLC Analysis of Fractions E->F G 7. Combine Pure Fractions F->G H 8. Solvent Evaporation G->H I 9. Final Purity Analysis (NMR) H->I

Caption: Standard workflow for flash column chromatography.

Part 5: Frequently Asked Questions (FAQs)

  • FAQ 1: What is the expected physical state of pure this compound?

    • While it can exist as a purified oil, it is often reported as a solid. Its physical state can be highly dependent on trace impurities.

  • FAQ 2: How should I store the purified compound?

    • Store it in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), and at a low temperature (e.g., in a refrigerator at <4°C). This minimizes potential degradation over time.

  • FAQ 3: Is distillation a viable purification method?

    • No. The molecule has a high molecular weight (236.23 g/mol ) and multiple polar functional groups, leading to a very high boiling point.[1] Attempting vacuum distillation would likely require high temperatures that would cause thermal decomposition before the compound boils.

References

Technical Support Center: Synthesis of Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this important building block in their synthetic endeavors.[1][2] As a key intermediate in the preparation of pharmaceuticals like anti-inflammatory and analgesic drugs, a clean and high-yield synthesis is crucial.[1][2]

This guide provides in-depth troubleshooting advice and frequently asked questions to address common side reactions and experimental challenges. The content is structured to not only offer solutions but also to explain the underlying chemical principles, ensuring a comprehensive understanding that can be applied to various synthetic contexts.

I. Understanding the Core Reaction: Crossed Claisen Condensation

The synthesis of this compound is typically achieved through a crossed Claisen condensation.[3][4] This reaction involves the condensation of two different esters in the presence of a strong base.[5] In this specific case, the reactants are typically methyl 4-methoxybenzoate and dimethyl oxalate.

A crucial aspect of a successful crossed Claisen condensation is the use of one ester that cannot form an enolate (i.e., it has no α-hydrogens).[3][6] Dimethyl oxalate serves this purpose perfectly, acting solely as the electrophilic acceptor for the enolate generated from the other ester, which in many related syntheses would be an enolizable ester.[6][7] However, in the primary route to this compound, the reaction is often between methyl 4-methoxybenzoate and dimethyl oxalate.

Reaction Workflow Diagram

Claisen_Condensation cluster_reactants Reactants cluster_conditions Reaction Conditions Methyl_4_methoxybenzoate Methyl 4-methoxybenzoate Enolate_Formation Enolate Formation Methyl_4_methoxybenzoate->Enolate_Formation Deprotonation Dimethyl_oxalate Dimethyl oxalate Nucleophilic_Attack Nucleophilic Attack Dimethyl_oxalate->Nucleophilic_Attack Base Strong Base (e.g., NaH, NaOMe) Base->Enolate_Formation Solvent Anhydrous Solvent (e.g., THF, Toluene) Enolate_Formation->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Elimination Elimination of Methoxide Tetrahedral_Intermediate->Elimination Product Methyl 4-(4-methoxyphenyl) -2,4-dioxobutanoate Elimination->Product Side_Reactions Starting_Esters Starting Esters (Methyl 4-methoxybenzoate & Dimethyl Oxalate) Desired_Product Methyl 4-(4-methoxyphenyl) -2,4-dioxobutanoate Starting_Esters->Desired_Product Claisen Condensation (Desired Pathway) Self_Condensation Self-Condensation Product (e.g., from an alternative enolizable ester) Starting_Esters->Self_Condensation Side Reaction 1: Self-Condensation Hydrolysis Carboxylic Acid Byproduct Desired_Product->Hydrolysis Side Reaction 2: Hydrolysis Decarboxylation Ketone Byproduct Hydrolysis->Decarboxylation Side Reaction 3: Decarboxylation

References

Technical Support Center: Optimizing Reaction Conditions for Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this important synthetic transformation. As a key intermediate in the development of pharmaceuticals like anti-inflammatory and analgesic drugs, achieving high yield and purity is paramount.[1][2] This document provides in-depth, experience-driven advice in a question-and-answer format to troubleshoot common issues and optimize your reaction conditions.

The synthesis of this compound is typically achieved through a crossed Claisen condensation.[3][4] This reaction involves the carbon-carbon bond formation between two different esters in the presence of a strong base.[3][5] Specifically, it's a reaction between an ester with α-hydrogens and one without, such as an aromatic ester.[3][6]

Frequently Asked Questions (FAQs) & Troubleshooting

Reaction & Yield Optimization

Question 1: My yield of this compound is consistently low. What are the most likely causes and how can I improve it?

Low yields in a Claisen condensation can stem from several factors. The reversible nature of the initial steps and the critical role of the base are often the primary culprits.[7]

Causality & Solutions:

  • Suboptimal Base: The choice and stoichiometry of the base are critical. The base must be strong enough to deprotonate the α-carbon of the ester, forming the enolate nucleophile.[5][8] However, it should not readily participate in nucleophilic substitution with the ester carbonyls.[5][7]

    • Insight: For methyl esters, sodium methoxide is the ideal base. Using a different alkoxide, like sodium ethoxide, can lead to transesterification, resulting in a mixture of products and complicating purification.[7][9] A hydroxide base is unsuitable as it can hydrolyze the ester.[7]

    • Recommendation: Use at least a full equivalent of a strong, non-nucleophilic base like sodium methoxide. The final deprotonation of the β-dicarbonyl product is the thermodynamic driving force of the reaction, so a stoichiometric amount of base is required to shift the equilibrium towards the product.[5][7] Using a stronger, non-nucleophilic base like Lithium diisopropylamide (LDA) can also be effective, especially in mixed Claisen condensations.[5][10]

  • Reaction Time and Temperature: Insufficient reaction time or suboptimal temperature can lead to an incomplete reaction.

    • Insight: While some Claisen condensations proceed at room temperature, others may require heating to overcome the activation energy barrier.[3] Continuous flow reactors have been shown to drastically reduce reaction times from hours to minutes by using a different solvent system.[11]

    • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC).[12] If the reaction stalls, consider gradually increasing the temperature or extending the reaction time.

  • Moisture Contamination: The presence of water can consume the strong base and hydrolyze the ester starting materials and product, significantly reducing the yield.

    • Insight: Alkoxide bases are highly reactive with water.

    • Recommendation: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

Question 2: I'm observing the formation of multiple unexpected byproducts. What are the likely side reactions and how can I minimize them?

Side reactions in a crossed Claisen condensation can be common if the reaction conditions are not carefully controlled.

Causality & Solutions:

  • Self-Condensation: If both ester starting materials have α-hydrogens, a mixture of four different products can be formed, making the desired product difficult to isolate.[3][8]

    • Insight: The synthesis of this compound typically involves the reaction of a methyl ester of an aromatic acid (which lacks α-hydrogens) with an aliphatic ester. In this case, methyl 4-methoxybenzoate would react with dimethyl oxalate. Diethyl oxalate is a common substrate in these reactions because it cannot undergo self-condensation.[13][14]

    • Recommendation: To favor the desired crossed product, slowly add the enolizable ester to a mixture of the non-enolizable ester and the base. This ensures that the concentration of the enolate is always low, minimizing its chance of reacting with itself.

  • Decarboxylation: The β-keto ester product can undergo hydrolysis and subsequent decarboxylation, especially under acidic conditions and heat, to form a ketone.[15][16][17]

    • Insight: This is a common follow-up reaction for β-keto esters.[16]

    • Recommendation: During the acidic workup, avoid excessive heating. Neutralize the reaction mixture promptly and maintain a low temperature.

Experimental Protocols

Optimized Protocol for this compound Synthesis

This protocol is a generalized starting point. Optimization of specific parameters may be necessary based on your laboratory setup and reagents.

Step-by-Step Methodology:

  • Reaction Setup:

    • Under an inert atmosphere (N₂ or Ar), add sodium methoxide (1.1 equivalents) to anhydrous solvent (e.g., THF or toluene) in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

    • Dissolve methyl 4-methoxybenzoate (1.0 equivalent) and dimethyl oxalate (1.2 equivalents) in the anhydrous solvent.

  • Reaction Execution:

    • Slowly add the ester mixture to the sodium methoxide suspension at room temperature over 30-60 minutes.

    • After the addition is complete, stir the reaction mixture at room temperature or gently heat to reflux (e.g., 50-60 °C) for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup and Isolation:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly quench the reaction by adding cold, dilute aqueous acid (e.g., 1M HCl) until the pH is acidic.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.[3]

    • Remove the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.[3][12]

ParameterRecommended ConditionRationale
Base Sodium MethoxidePrevents transesterification with methyl esters.[7]
Solvent Anhydrous THF or TolueneAprotic solvents that are compatible with the strong base.
Stoichiometry 1.1 eq. Base, 1.2 eq. Dimethyl OxalateA slight excess of the oxalate and base drives the reaction to completion.[11]
Temperature Room Temperature to 60°CBalances reaction rate with minimizing side reactions.
Atmosphere Inert (Nitrogen or Argon)Prevents reaction with atmospheric moisture.

Visualizing the Process

Reaction Mechanism

The following diagram illustrates the key steps in the Claisen condensation for the synthesis of this compound.

Claisen_Condensation cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination cluster_step4 Step 4: Acid Workup Start Dimethyl Oxalate + NaOCH3 (Base) Enolate Methyl Oxalate Enolate (Nucleophile) Start->Enolate Deprotonation Tetrahedral Tetrahedral Intermediate Enolate->Tetrahedral Nucleophilic Attack ArylEster Methyl 4-methoxybenzoate (Electrophile) ArylEster->Tetrahedral Product_anion Product Anion Tetrahedral->Product_anion Elimination of -OCH3 FinalProduct Methyl 4-(4-methoxyphenyl) -2,4-dioxobutanoate Product_anion->FinalProduct Protonation (H+)

Caption: Key steps of the Claisen condensation mechanism.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and resolving common issues encountered during the synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Base 1. Verify Base - Correct alkoxide? - Stoichiometry ≥ 1 eq.? - Anhydrous conditions? Start->Check_Base Check_Reagents 2. Check Reagents & Solvents - Anhydrous solvents? - Purity of starting materials? Check_Base->Check_Reagents No Solution_Base Use correct alkoxide (e.g., NaOMe for methyl esters). Ensure stoichiometric amount. Use anhydrous techniques. Check_Base->Solution_Base Yes Check_Conditions 3. Review Reaction Conditions - Temperature appropriate? - Sufficient reaction time? - Inert atmosphere maintained? Check_Reagents->Check_Conditions No Solution_Reagents Dry solvents before use. Check purity of starting materials. Check_Reagents->Solution_Reagents Yes Check_Workup 4. Examine Workup & Purification - Avoid excessive heat during workup? - Correct chromatography conditions? Check_Conditions->Check_Workup No Solution_Conditions Optimize temperature and time based on TLC monitoring. Ensure a good inert gas seal. Check_Conditions->Solution_Conditions Yes Solution_Workup Perform acidic workup at low temperature. Optimize eluent for chromatography. Check_Workup->Solution_Workup Yes Success Improved Yield & Purity Check_Workup->Success No Solution_Base->Success Solution_Reagents->Success Solution_Conditions->Success Solution_Workup->Success

Caption: A systematic workflow for troubleshooting the synthesis.

References

Technical Support Center: A Troubleshooting Guide for Reactions with Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during reactions with this versatile β-ketoester. As a key building block in the synthesis of various pharmaceuticals and agrochemicals, understanding its reactivity is crucial for successful experimental outcomes.[1][2] This guide provides practical, experience-driven advice to help you navigate the complexities of its chemistry.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions and issues that arise when working with this compound.

Q1: What are the recommended storage and handling conditions for this compound?

A: this compound should be stored at room temperature in a tightly sealed container, protected from moisture.[1] It is also advisable to keep it in a dry environment. Safety precautions should include wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, as the compound may cause skin, eye, and respiratory irritation.[3]

Q2: My reaction is showing low or no yield. What are the primary factors to investigate?

A: Low yields can stem from several factors. Key areas to investigate include the quality of the starting material, the choice of base or catalyst, reaction temperature, and the presence of water. For instance, in a Knoevenagel condensation, the catalyst is crucial; a base that is too strong can lead to self-condensation of the aldehyde or ketone starting material.

Q3: I am observing the formation of an unexpected side product. What could it be?

A: The most common side reactions for β-ketoesters like this compound include hydrolysis of the methyl ester to the corresponding carboxylic acid, or decarboxylation under certain conditions, especially if the reaction is heated for an extended period in the presence of acid or base. In reactions with amines, such as the Paal-Knorr synthesis, contamination with water or acidic conditions can lead to the formation of furan byproducts instead of the desired pyrrole.[4]

Q4: How can I effectively monitor the progress of my reaction?

A: Thin-layer chromatography (TLC) is a highly effective method for monitoring the progress of most reactions involving this compound. Use a suitable solvent system that provides good separation between your starting material, product, and any potential byproducts. Staining with potassium permanganate or using a UV lamp can help visualize the spots.

Detailed Troubleshooting Guide

This section provides a more in-depth analysis of specific problems you may encounter, along with potential causes and recommended solutions.

Issue 1: Low Product Yield or Stalled Reaction
Potential Cause Diagnostic Check Proposed Solution
Poor Quality Starting Material Verify the purity of this compound and other reactants by NMR or melting point.Purify the starting material by recrystallization or column chromatography.
Ineffective Catalyst/Base Check the age and storage conditions of your catalyst or base. If possible, test its activity with a known reaction.Use a fresh batch of catalyst or base. Consider screening different catalysts or bases of varying strengths.
Suboptimal Reaction Temperature Monitor the internal reaction temperature. Ensure it is consistent with the protocol.Optimize the reaction temperature. Some reactions may require gentle heating to proceed, while others may need cooling to prevent side reactions.
Presence of Water Ensure all glassware is oven-dried and use anhydrous solvents.Use freshly distilled, anhydrous solvents. For reactions that produce water, such as the Knoevenagel condensation, consider using a Dean-Stark apparatus to remove water azeotropically.
Incorrect Stoichiometry Double-check the calculations for all reagents.Carefully re-measure and add the reagents in the correct stoichiometric ratios.
Issue 2: Formation of a Major Unidentified Byproduct
Potential Cause Diagnostic Check Proposed Solution
Hydrolysis of the Ester Analyze the byproduct by NMR and mass spectrometry to check for the presence of a carboxylic acid. The mass will be 14 units less than the starting ester.Run the reaction under strictly anhydrous conditions. If aqueous workup is necessary, perform it at low temperatures and quickly.
Decarboxylation Look for evidence of gas evolution during the reaction. Analyze the byproduct for the loss of the carbomethoxy group.Avoid prolonged heating, especially under acidic or basic conditions. If decarboxylation is desired, this can be a subsequent step.
Self-Condensation of Reactants In reactions like the Knoevenagel condensation, analyze the byproduct for a structure consistent with the self-condensation of the aldehyde or ketone.Use a weaker base as a catalyst. Add the aldehyde or ketone slowly to the reaction mixture.
Michael Addition If the product is an α,β-unsaturated system, the starting β-ketoester can potentially add to it in a Michael fashion.Use a stoichiometric amount of the reactants rather than a large excess of the β-ketoester.
Furan Formation in Paal-Knorr Synthesis If attempting a Paal-Knorr pyrrole synthesis, analyze the byproduct for a furan structure.Ensure the reaction conditions are not overly acidic (pH < 3) and that there is no water contamination, as these conditions favor furan formation.[4] Use a weak acid like acetic acid to catalyze the reaction.[4]

Experimental Protocols: A Case Study in Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a common and efficient method for preparing substituted pyrroles from 1,4-dicarbonyl compounds.[5] this compound can be considered a 1,4-dicarbonyl equivalent for this reaction.

Objective: To synthesize a substituted pyrrole from this compound and a primary amine.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Addition of Amine: Add the primary amine (1.1 eq) to the solution.

  • Catalysis (Optional but Recommended): A catalytic amount of a weak acid, such as glacial acetic acid (0.1 eq), can be added to accelerate the reaction.[4]

  • Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Visualizing Reaction Pathways

Understanding the potential reaction pathways is key to troubleshooting. The following diagram illustrates a simplified workflow for troubleshooting a Paal-Knorr reaction with this compound.

Paal_Knorr_Troubleshooting cluster_start Start cluster_monitoring Monitoring cluster_outcome Outcome cluster_troubleshooting Troubleshooting Start Paal-Knorr Reaction Setup TLC Monitor by TLC Start->TLC Desired_Product Desired Pyrrole Formed TLC->Desired_Product Complete Conversion Low_Yield Low Yield / No Reaction TLC->Low_Yield Incomplete Conversion Side_Product Side Product Observed TLC->Side_Product New Spot Appears Check_Reagents Check Reagent Purity Low_Yield->Check_Reagents Optimize_Temp Optimize Temperature Low_Yield->Optimize_Temp Check_Catalyst Check Catalyst/Acid Low_Yield->Check_Catalyst Analyze_Byproduct Analyze Side Product (NMR, MS) Side_Product->Analyze_Byproduct Check_Reagents->Start Purify & Restart Optimize_Temp->Start Adjust & Restart Check_Catalyst->Start Use Fresh & Restart Check_Water Check for Water Check_Water->Start Use Anhydrous Conditions & Restart Furan_Formation Furan Formation? Analyze_Byproduct->Furan_Formation Furan_Formation->Check_Water Yes

Caption: Troubleshooting workflow for the Paal-Knorr synthesis.

This guide provides a framework for addressing common challenges in reactions involving this compound. By systematically evaluating the potential causes of unexpected outcomes, researchers can optimize their reaction conditions and achieve their desired synthetic targets.

References

Technical Support Center: Recrystallization of Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance on overcoming common challenges associated with the recrystallization of this key pharmaceutical intermediate.[1][2] As a β-keto ester, this compound presents unique purification challenges that require a systematic and well-understood approach.[3][4] This guide moves beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and optimize your purification process.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound?

A1: Understanding the physicochemical properties of the compound is the first step in designing a successful recrystallization protocol. This compound is a solid at room temperature and possesses both polar and non-polar characteristics due to its aromatic ring, methoxy group, and dual carbonyl functionalities.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₁₂O₅[2][5]
Molecular Weight 236.23 g/mol [2][6]
Appearance Solid[7]
CAS Number 39757-31-8[5][8]
Key Structural Features β-keto ester, aromatic ether[4]
Q2: Why is recrystallization the preferred purification method for this compound?

A2: Recrystallization is a powerful and economical technique for purifying solid organic compounds.[9] The process leverages differences in solubility between the target compound and its impurities in a given solvent at different temperatures.[9] For a crystalline solid like this compound, it is highly effective because only molecules of the same compound can readily fit into the crystal lattice, physically excluding impurities which remain in the solvent.[10] This results in a significant increase in purity, which is critical for its use in pharmaceutical synthesis.[1]

Q3: What defines an ideal solvent for the recrystallization of this specific molecule?

A3: The choice of solvent is the most critical factor in a successful recrystallization.[9][11] An ideal solvent should meet the following criteria:

  • High Solubility at High Temperatures: The compound should be highly soluble in the solvent at its boiling point to allow for complete dissolution.[12][13]

  • Low Solubility at Low Temperatures: The compound should be sparingly soluble or insoluble in the solvent at room temperature or below to ensure maximum recovery of the purified crystals upon cooling.[9][12]

  • Appropriate Boiling Point: The solvent's boiling point should ideally be lower than the melting point of the compound to prevent "oiling out" (where the compound melts before dissolving).[13]

  • Inertness: The solvent must not react with the compound.[12]

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying process.[12][14]

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the solution after crystallization).[12]

Troubleshooting Guide: Common Recrystallization Issues

This section addresses the most common problems encountered during the recrystallization of this compound, providing both the reasoning behind the issue and actionable solutions.

Problem 1: My compound has "oiled out" and formed a liquid layer instead of crystals.

Causality: "Oiling out" is a frequent issue, especially with compounds that have relatively low melting points or when using a solvent with a high boiling point.[13][15] It occurs when the hot, saturated solution is cooled below the compound's melting point, causing it to separate as a liquid (an oil) rather than forming a crystal lattice. This oil often traps impurities, defeating the purpose of recrystallization.[15]

Troubleshooting Protocol:

  • Re-dissolve the Oil: Heat the mixture to the solvent's boiling point until the oil completely redissolves into the solution.

  • Add More Solvent: While at boiling point, add a small amount of additional hot solvent. This slightly reduces the saturation point and can sometimes prevent the oil from forming upon cooling.

  • Promote Slow Cooling: Allow the flask to cool very slowly. Insulating the flask with glass wool or placing it on a cooling hot plate can encourage the formation of nucleation sites for crystals rather than oil droplets.[16]

  • If Oiling Persists, Change Solvents: If the problem continues, the solvent is likely unsuitable. The most common reason is that the solvent's boiling point is higher than the compound's melting point.[13] Select a solvent with a lower boiling point and repeat the recrystallization.

  • Consider a Solvent Pair: Add a second, miscible "anti-solvent" (one in which the compound is poorly soluble) dropwise to the hot solution until it just becomes cloudy, then add a drop or two of the first solvent to clarify. This reduces the overall solvating power and can induce crystallization.

G start Compound 'Oils Out' reheat 1. Re-heat solution to boiling to dissolve oil start->reheat add_solvent 2. Add small amount of additional hot solvent reheat->add_solvent slow_cool 3. Allow for very slow cooling add_solvent->slow_cool check_oil Does it oil out again? slow_cool->check_oil success Success: Crystals Form check_oil->success No failure Failure: Still Oiling Out check_oil->failure Yes change_solvent 4. Re-attempt with a lower-boiling solvent or a solvent pair failure->change_solvent

Caption: Troubleshooting workflow for "oiling out".

Problem 2: No crystals have formed, even after the solution has cooled completely.

Causality: This is typically due to one of two reasons: either too much solvent was used, meaning the solution is not saturated at the lower temperature, or the solution is supersaturated.[14][16] Supersaturation is a state where the concentration of the solute is higher than its normal solubility limit, but crystal nucleation has not yet occurred.[16]

Troubleshooting Protocol:

  • Induce Crystallization (for Supersaturation):

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the solution-air interface. The microscopic scratches provide a rough surface that can act as a nucleation point for crystal growth.[10][14]

    • Seed Crystals: If you have a small amount of the pure compound, add a single tiny crystal to the solution. This "seed" provides a template for further crystal formation.[14]

  • Reduce Solvent Volume (for Over-dilution):

    • If inducing crystallization doesn't work, you have likely used too much solvent.[16]

    • Gently heat the solution to boil off a portion of the solvent. A good rule of thumb is to reduce the volume by 20-30%.

    • Allow the more concentrated solution to cool again slowly.

  • Final Cooling: Once crystals begin to form, cool the solution further in an ice-water bath to maximize the yield.[10] Do not rush this step; rapid cooling can trap impurities.[10]

Problem 3: My crystal yield is very low.

Causality: A low yield is a common and frustrating issue. The primary causes are:

  • Using an excessive amount of solvent, which keeps too much of the product dissolved even when cold.[14]

  • Cooling the solution too quickly, leading to the formation of very small crystals that are difficult to filter.

  • Incomplete transfer of crystals during filtration.

  • Washing the collected crystals with too much solvent or with solvent that is not ice-cold, which redissolves a portion of the product.[14][15]

Troubleshooting Protocol:

  • Optimize Solvent Volume: The goal is to use the minimum amount of boiling solvent necessary to fully dissolve the crude compound.[10][14] This ensures the solution is saturated.

  • Ensure Slow Cooling: Allow the solution to cool to room temperature undisturbed before moving it to an ice bath. This promotes the growth of larger crystals that are easier to collect.[9][10]

  • Recover from Filtrate: If you suspect significant product remains in the mother liquor (the filtrate), you can try to recover a second crop of crystals by boiling off more solvent and re-cooling. Note that this second crop may be less pure.

  • Use Ice-Cold Washing Solvent: When washing the filtered crystals, use a minimal amount of the recrystallization solvent that has been thoroughly chilled in an ice bath. This minimizes the re-dissolving of your purified product.[14][15]

Problem 4: The final crystals are discolored, even though the starting material was crude.

Causality: The color is likely due to highly polar, colored organic impurities that are soluble in the recrystallization solvent.

Troubleshooting Protocol:

  • Use Activated Charcoal: After dissolving the crude compound in the hot solvent, but before hot filtration, add a very small amount of activated charcoal (decolorizing carbon) to the solution. The charcoal has a high surface area and adsorbs the colored impurities.

  • Limit Boiling Time: Do not boil the solution for an extended period with the charcoal, as this can also adsorb some of your target compound. A minute or two is usually sufficient.

  • Perform Hot Gravity Filtration: To remove the charcoal and any other insoluble impurities, you must perform a hot gravity filtration. This involves filtering the hot solution through a fluted filter paper in a pre-warmed funnel. This step must be done quickly to prevent the solution from cooling and crystallizing prematurely in the funnel.[13][15]

  • Proceed with Cooling: Allow the hot, decolorized filtrate to cool slowly as you would normally.

Advanced Technique: Two-Solvent Recrystallization

When no single solvent meets all the ideal criteria, a two-solvent (or mixed-solvent) system is an excellent alternative.[10] This method uses one solvent in which the compound is highly soluble (the "solubilizing solvent") and a second, miscible solvent in which the compound is poorly soluble (the "precipitating" or "anti-solvent").

Step-by-Step Protocol:

  • Dissolve the crude compound in the minimum amount of the hot solubilizing solvent.

  • While keeping the solution hot, add the anti-solvent dropwise until the solution becomes persistently cloudy (turbid). This indicates the saturation point has been reached.

  • Add a few more drops of the hot solubilizing solvent until the solution becomes clear again.

  • Allow the solution to cool slowly and undisturbed. Crystals should form as the solubility decreases in the mixed-solvent system.

  • Collect the crystals by vacuum filtration and wash with a small amount of an ice-cold mixture of the two solvents.

G start Start: Two-Solvent System dissolve 1. Dissolve compound in minimum hot 'Solvent A' (high solubility) start->dissolve add_anti 2. Add hot 'Solvent B' (low solubility) dropwise until solution is cloudy dissolve->add_anti clarify 3. Add a few drops of hot 'Solvent A' to just re-clarify the solution add_anti->clarify cool 4. Allow solution to cool slowly clarify->cool crystals Crystals Form cool->crystals filtrate 5. Collect by vacuum filtration crystals->filtrate end Pure Crystals Obtained filtrate->end

Caption: Workflow for a two-solvent recrystallization.

References

"handling and storage recommendations for Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the effective handling, storage, and application of this versatile β-keto ester. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, understanding its properties is crucial for successful experimental outcomes.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

This compound is a valuable building block in organic synthesis. Its primary applications include serving as an intermediate in the development of pharmaceuticals, particularly anti-inflammatory and analgesic drugs, and in the synthesis of novel agrochemicals.[1] Its unique structure, featuring both a β-keto and an ester functional group, allows for diverse chemical transformations, making it a versatile reagent in medicinal chemistry and materials science.

Q2: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored at room temperature in a tightly sealed container, protected from moisture and light.[2] Exposure to moisture can lead to hydrolysis of the ester functionality.

Q3: What personal protective equipment (PPE) should I use when handling this compound?

It is crucial to handle this compound with appropriate personal protective equipment. This includes chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.[3] The compound is known to cause skin and eye irritation.[3]

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with this compound.

Issue 1: Solubility Problems

Q: I'm having trouble dissolving this compound in my reaction solvent. What should I do?

A: While this compound is generally soluble in common organic solvents, you may encounter solubility issues depending on the concentration and the specific solvent system.

Initial Steps:

  • Visual Inspection: Check for any undissolved solid or oiling out of the compound in your solvent.

  • Gentle Warming: Gently warming the mixture can often aid dissolution.

  • Sonication: Using an ultrasonic bath can also help to break up solid particles and enhance solubility.

If these initial steps are unsuccessful, consider the following:

Solvent Selection: The polarity of the solvent plays a crucial role. Based on the structure of this compound, a range of common laboratory solvents should be effective.

SolventPolarityExpected SolubilityNotes
Methanol HighGoodMay participate in transesterification under certain conditions.[4]
Ethanol HighGoodSimilar to methanol, be cautious of potential transesterification.[4]
DMSO HighExcellentA good choice for achieving higher concentrations.[5][6]
DMF HighExcellentSimilar to DMSO, a powerful solvent for many organic compounds.[5][6]
Dichloromethane MediumGoodA versatile solvent for a wide range of organic reactions.
Ethyl Acetate MediumGoodCommonly used for reactions and extractions.
Tetrahydrofuran (THF) MediumGoodA common ethereal solvent.
Toluene LowModerateMay require warming to achieve desired concentration.
Hexane LowPoorGenerally not a suitable solvent for this compound.

Experimental Protocol for Solubility Testing:

  • To a small vial, add a known mass of this compound (e.g., 10 mg).

  • Add the chosen solvent dropwise while stirring or vortexing.

  • Continue adding solvent until the solid is completely dissolved.

  • Calculate the approximate solubility in mg/mL.

Issue 2: Reaction Failure or Low Yield

Q: My reaction with this compound is not proceeding as expected, or the yield is very low. What are the potential causes?

A: Several factors can contribute to poor reaction outcomes. The flowchart below provides a systematic approach to troubleshooting.

Troubleshooting_Reaction_Failure Start Reaction Failure or Low Yield Check_Purity Verify Purity of Starting Material Start->Check_Purity Check_Reagents Assess Reagent Stability and Activity Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temp, Time, Atmosphere) Start->Check_Conditions Hydrolysis Suspect Hydrolysis? Check_Purity->Hydrolysis Use_Fresh_Reagents Use Freshly Opened or Purified Reagents Check_Reagents->Use_Fresh_Reagents Side_Reactions Consider Side Reactions? Check_Conditions->Side_Reactions Optimize_Conditions Optimize Reaction Conditions Check_Conditions->Optimize_Conditions Inert_Atmosphere Use Inert Atmosphere (N2 or Ar) Check_Conditions->Inert_Atmosphere Hydrolysis->Check_Reagents No Purify_SM Purify Starting Material (e.g., Recrystallization, Chromatography) Hydrolysis->Purify_SM Yes Anhydrous_Conditions Ensure Anhydrous Conditions Hydrolysis->Anhydrous_Conditions Yes Transesterification Transesterification with Alcoholic Solvents? Side_Reactions->Transesterification Yes Decarboxylation Decarboxylation under Harsh Conditions? Side_Reactions->Decarboxylation Yes Solution1 Re-run reaction with purified starting material. Purify_SM->Solution1 Solution2 Re-run reaction with fresh reagents. Use_Fresh_Reagents->Solution2 Solution3 Systematically vary temperature, time, and catalyst loading. Optimize_Conditions->Solution3 Solution4 Use dry solvents and glassware. Add a drying agent if compatible. Anhydrous_Conditions->Solution4 Solution5 Sparg solvents and run the reaction under a positive pressure of inert gas. Inert_Atmosphere->Solution5 Solution6 Use a non-alcoholic solvent if transesterification is a concern. Transesterification->Solution6 Solution7 Avoid prolonged heating at high temperatures. Decarboxylation->Solution7

Troubleshooting Workflow for Reaction Issues

Potential Causes and Solutions:

  • Purity of Starting Material: The presence of impurities, particularly the hydrolyzed carboxylic acid, can inhibit reactions. Consider purifying the starting material by recrystallization or column chromatography.[7]

  • Reagent Stability: Ensure that all reagents, especially bases or moisture-sensitive catalysts, are fresh and active.

  • Reaction Conditions:

    • Temperature: Some reactions may require precise temperature control. Ensure your reaction is maintained at the optimal temperature.

    • Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Atmosphere: If your reaction involves air- or moisture-sensitive reagents, ensure it is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrolysis: The ester group of this compound is susceptible to hydrolysis, especially under acidic or basic conditions.[8] This will form the corresponding carboxylic acid, which may not be reactive in the desired manner. Ensure you are using anhydrous solvents and reagents.

  • Side Reactions:

    • Transesterification: If you are using an alcohol as a solvent (e.g., methanol, ethanol), transesterification can occur, leading to a mixture of ester products.[4] If this is a concern, consider using a non-alcoholic solvent.

    • Decarboxylation: Under harsh acidic or basic conditions, particularly with heating, β-keto esters can undergo hydrolysis followed by decarboxylation to form a ketone.[8][9]

Issue 3: Product Purification Challenges

Q: I am having difficulty purifying my product from the reaction mixture containing this compound. What purification methods are recommended?

A: The choice of purification method will depend on the properties of your desired product and the impurities present.

Common Purification Techniques:

  • Column Chromatography: This is a versatile method for separating compounds with different polarities. A typical solvent system for silica gel chromatography would be a gradient of ethyl acetate in hexanes.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be an effective way to remove impurities.

  • Distillation: For liquid products with a sufficiently different boiling point from the starting material and other impurities, distillation under reduced pressure can be effective.[10]

Troubleshooting Purification:

  • Co-eluting Impurities: If impurities are co-eluting with your product during column chromatography, try a different solvent system with a different polarity or consider using a different stationary phase (e.g., alumina).

  • Product Instability on Silica Gel: Some β-keto esters can be unstable on silica gel. If you suspect this is the case, you can try deactivating the silica gel with a small amount of triethylamine in the eluent or use a different purification method like preparative TLC or HPLC.

Issue 4: Unexpected Spectroscopic Data

Q: My NMR spectrum of the reaction product shows unexpected peaks. What could they be?

A: Unexpected peaks in your NMR spectrum could be due to several factors, including impurities in the starting material, side products, or residual solvent.

Keto-Enol Tautomerism: Remember that β-keto esters can exist as a mixture of keto and enol tautomers.[9][11] This can lead to two sets of peaks in your NMR spectrum for the protons and carbons near the dicarbonyl system. The ratio of keto to enol form can be influenced by the solvent, temperature, and concentration.

Keto-Enol Tautomerism of a β-keto ester

Common Impurities and their Potential NMR Signals:

  • Hydrolyzed Carboxylic Acid: The presence of the corresponding carboxylic acid will result in a broad singlet in the downfield region of the ¹H NMR spectrum (typically >10 ppm).

  • Residual Solvents: Consult tables of common NMR solvent impurities to identify peaks from your reaction or purification solvents.[12][13]

  • Grease: Broad, multiplet-like signals in the aliphatic region (around 1-2 ppm) can indicate contamination from vacuum grease.

Protocol for Identifying Impurities:

  • Compare with Starting Material Spectrum: Run an NMR spectrum of your starting material to identify any pre-existing impurities.

  • D₂O Exchange: To identify exchangeable protons (like from the enol hydroxyl or carboxylic acid), add a drop of D₂O to your NMR tube, shake, and re-acquire the spectrum. The peaks corresponding to these protons will disappear or decrease in intensity.

  • Spiking Experiment: If you suspect a particular side product, synthesize or obtain a pure sample and "spike" your NMR sample with a small amount. An increase in the intensity of the suspected peaks will confirm its identity.

By following this comprehensive guide, researchers, scientists, and drug development professionals can more effectively utilize this compound in their experimental workflows, leading to more reliable and successful outcomes.

References

Technical Support Center: A Researcher's Guide to Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls and challenges encountered during the synthesis, purification, and application of this versatile building block. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the success of your experiments.

I. Introduction to this compound

This compound is a valuable β-keto ester intermediate widely employed in organic synthesis. Its utility stems from its reactive 1,3-dicarbonyl moiety, which serves as a precursor for a variety of heterocyclic compounds, notably pyrazoles and isoxazoles, that are of significant interest in medicinal chemistry.[1] It is also a key component in the development of novel anti-inflammatory and anticoagulant agents.[2] However, its synthesis and handling are not without challenges. This guide will address these common pitfalls and provide practical solutions.

II. Synthesis Pitfalls and Troubleshooting

The most common synthetic route to this compound is the Claisen condensation between 4'-methoxyacetophenone and a non-enolizable ester, typically dimethyl oxalate, using a strong base.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Product 4-methoxyacetophenone 4-methoxyacetophenone Base Strong Base (e.g., NaH, NaOMe) 4-methoxyacetophenone->Base Enolate formation Dimethyl_oxalate Dimethyl oxalate Target_Molecule Methyl 4-(4-methoxyphenyl) -2,4-dioxobutanoate Dimethyl_oxalate->Target_Molecule Base->Target_Molecule Claisen Condensation Solvent Anhydrous Solvent (e.g., THF, Toluene) Solvent->Base caption Synthesis workflow for this compound.

Figure 1. Synthesis workflow for this compound.

FAQs: Synthesis

Q1: My Claisen condensation is failing or giving a low yield. What are the likely causes?

A1: Claisen condensations can be notoriously fickle.[3] Several factors could be at play:

  • Base Selection and Stoichiometry: A strong, non-nucleophilic base is crucial. Sodium hydride (NaH) or sodium methoxide (NaOMe) are commonly used. Ensure you are using at least one equivalent of the base to drive the reaction to completion. Using a weaker base may not be sufficient to generate the enolate of 4'-methoxyacetophenone.

  • Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried, and use anhydrous solvents. Any water present will quench the base and the enolate, halting the reaction.

  • Order of Addition: It is often beneficial to pre-form the enolate by adding the 4'-methoxyacetophenone to the base in the anhydrous solvent before slowly adding the dimethyl oxalate.[3] This can minimize self-condensation of the acetophenone, although this is less of a concern with a non-enolizable ester partner.

  • Reaction Temperature: The initial enolate formation is often performed at 0°C, followed by warming to room temperature or gentle heating to drive the condensation. Careful temperature control is important to prevent side reactions.

  • Purity of Starting Materials: Impurities in your 4'-methoxyacetophenone or dimethyl oxalate can inhibit the reaction. Ensure your starting materials are pure before commencing.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the possible side products?

A2: Besides unreacted starting materials, several side products can form:

  • Self-condensation of 4'-methoxyacetophenone: Although dimethyl oxalate is non-enolizable, under certain conditions, particularly with slow addition of the oxalate or localized high concentrations of the enolate, self-condensation of the acetophenone can occur.

  • Hydrolysis Products: If there is moisture in the reaction or during workup, the methyl ester of the product or dimethyl oxalate can be hydrolyzed to the corresponding carboxylic acids.

  • Decarboxylation Products: The β-keto ester product can undergo decarboxylation, especially if the reaction is worked up under acidic conditions with heating.[3][4] This would lead to 1-(4-methoxyphenyl)propane-1,3-dione.

Q3: How can I optimize the reaction conditions for better yield?

A3: A systematic approach to optimization is recommended.[5] Consider the following:

  • Solvent Screening: While THF and toluene are common, other anhydrous aprotic solvents like 1,4-dioxane or dimethoxyethane (DME) could be explored.

  • Base Screening: If NaH or NaOMe are not effective, other strong bases like potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA) could be trialed, though these may introduce other complexities.

  • Temperature Profile: Experiment with different temperature profiles, such as a longer time at a lower temperature or a shorter time at a slightly elevated temperature.

  • Concentration: The concentration of the reactants can influence the reaction rate and the formation of side products.

III. Purification Pitfalls and Troubleshooting

Purification of this compound typically involves an acidic workup followed by extraction and either recrystallization or column chromatography.

FAQs: Purification

Q1: My product seems to be decomposing during column chromatography on silica gel. Why is this happening and how can I prevent it?

A1: β-Dicarbonyl compounds can be sensitive to the acidic nature of silica gel.[6] This can lead to several issues:

  • Keto-Enol Tautomerism and Broad Peaks: The compound exists in equilibrium between its keto and enol forms.[7][8][9] This equilibrium can be influenced by the solvent and the silica surface, often resulting in broad, tailing peaks during chromatography.

  • Decomposition: The acidic silica can catalyze the hydrolysis of the ester or promote decarboxylation, especially if the column heats up due to the heat of adsorption.

Troubleshooting Steps:

  • Neutralize the Silica Gel: Prepare a slurry of silica gel in your eluent and add a small amount of a base like triethylamine or pyridine (~1% v/v) to neutralize the acidic sites.

  • Use an Alternative Stationary Phase: Alumina (neutral or basic) can be a good alternative to silica gel for acid-sensitive compounds.[6]

  • Recrystallization: If the crude product is a solid, recrystallization is often a better purification method to avoid decomposition on a stationary phase.[10][11][12][13]

Q2: What is a good solvent system for recrystallizing this compound?

A2: The ideal solvent system will dissolve the compound when hot but have low solubility when cold. A good starting point is to test solvent pairs.[14] Common choices for compounds with moderate polarity include:

  • Ethanol/Water: Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes cloudy. Then add a few drops of hot ethanol to redissolve the solid and allow it to cool slowly.

  • Ethyl Acetate/Hexanes: Dissolve the compound in a minimal amount of hot ethyl acetate and add hexanes until turbidity is observed.

  • Isopropanol

Q3: I am having trouble with the acidic workup. What are the common issues?

A3: The acidic workup is necessary to neutralize the base and protonate the enolate of the product. However, using a strong acid or excessive heat can cause problems:

  • Hydrolysis: Prolonged exposure to strong acid, especially with heating, can lead to hydrolysis of the methyl ester.[15]

  • Decarboxylation: The resulting β-keto acid from hydrolysis is prone to decarboxylation upon heating.[2][16]

Recommendations:

  • Use a mild acid like dilute HCl or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Perform the workup at a low temperature (e.g., in an ice bath).

  • Extract the product promptly into an organic solvent after neutralization.

IV. Handling and Stability

Proper storage and handling are crucial to maintain the integrity of this compound.

FAQs: Handling and Stability

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[2] It should be kept in a tightly sealed container to prevent moisture ingress, which can lead to hydrolysis. Storage at room temperature is generally acceptable.[2]

Q2: Is the compound stable to acidic and basic conditions in subsequent reactions?

A2: The compound has limited stability under both acidic and basic conditions.

  • Basic Conditions: Strong bases will deprotonate the acidic methylene protons between the two carbonyl groups, forming an enolate. While this is a desired reactivity in many cases, prolonged exposure to strong bases, especially in the presence of water, can lead to hydrolysis of the methyl ester.[15]

  • Acidic Conditions: As mentioned, acidic conditions, particularly with heat, can cause hydrolysis and subsequent decarboxylation.[3][4]

Therefore, when using this compound in further reactions, it is important to consider the pH and temperature of the reaction and workup conditions.

V. Application in Heterocycle Synthesis: A Case Study

A primary application of this compound is in the synthesis of pyrazoles through condensation with hydrazine.[17][18][19]

Pyrazole_Synthesis cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_products Products Dioxobutanoate Methyl 4-(4-methoxyphenyl) -2,4-dioxobutanoate Major_Product Major Regioisomer (Pyrazole A) Dioxobutanoate->Major_Product Condensation Minor_Product Minor Regioisomer (Pyrazole B) Dioxobutanoate->Minor_Product Potential Side Reaction Hydrazine Hydrazine Hydrazine->Major_Product Hydrazine->Minor_Product Solvent Solvent (e.g., Ethanol, Acetic Acid) Solvent->Major_Product Heat Heat Heat->Major_Product caption Pyrazole synthesis from this compound.

Figure 2. Pyrazole synthesis from this compound.

FAQs: Application in Pyrazole Synthesis

Q1: I am getting a mixture of regioisomers in my pyrazole synthesis. How can I control the regioselectivity?

A1: The reaction of a 1,3-dicarbonyl compound with an unsymmetrical hydrazine can lead to the formation of two regioisomeric pyrazoles. The regioselectivity is influenced by the relative reactivity of the two carbonyl groups and the reaction conditions. The aryl ketone carbonyl is generally less electrophilic than the ketone adjacent to the ester group.

  • pH Control: The pH of the reaction medium can significantly influence which carbonyl is more reactive towards the initial nucleophilic attack by hydrazine. Acidic conditions can activate the carbonyls, while basic conditions can influence the nucleophilicity of the hydrazine.

  • Protecting Groups: In some cases, one of the carbonyl groups can be selectively protected to force the reaction to proceed with the desired regioselectivity, followed by a deprotection step.

Q2: What are other potential side reactions in pyrazole synthesis?

A2: Besides the formation of regioisomers, other side reactions can occur:

  • Incomplete Cyclization: The reaction may stop at the intermediate hydrazone stage if the cyclization step is not favored under the reaction conditions.

  • Hydrolysis: If the reaction is performed in an aqueous medium or with a wet solvent, hydrolysis of the methyl ester can occur.

  • Formation of Pyrazolone: Under certain conditions, the ester group can be involved in the cyclization, leading to the formation of a pyrazolone derivative.

VI. Analytical Characterization

Accurate analytical characterization is essential to confirm the purity of your this compound and to identify any impurities.

Table 1: Typical Spectroscopic Data
Technique Expected Features
¹H NMR Signals for the methoxy group protons, aromatic protons, methylene protons, and methyl ester protons. The methylene protons may appear as a singlet due to the rapid keto-enol tautomerism. In the enol form, an enolic proton signal will be present at a downfield chemical shift.
¹³C NMR Resonances for the carbonyl carbons, aromatic carbons, methoxy carbon, methylene carbon, and methyl ester carbon. The presence of both keto and enol forms can lead to more than the expected number of signals.
IR Strong absorption bands for the C=O stretching of the ketones and the ester. In the enol form, a broad O-H stretch and a C=C stretch will be observed.
Mass Spec A molecular ion peak corresponding to the molecular weight of the compound.
FAQs: Analytical Characterization

Q1: My ¹H NMR spectrum looks complex, with more peaks than expected. What could be the reason?

A1: The complexity of the NMR spectrum is often due to the presence of both the keto and enol tautomers in solution.[7][8][9] The ratio of these tautomers can vary depending on the solvent, temperature, and concentration. You may see two distinct sets of signals for the two forms if the rate of interconversion is slow on the NMR timescale. Additionally, the presence of impurities will also complicate the spectrum.[20][21][22]

Q2: How can I use NMR to assess the purity of my sample?

A2: By carefully integrating the signals in the ¹H NMR spectrum, you can determine the relative amounts of your product and any proton-containing impurities. Comparing your spectrum to a reference spectrum of the pure compound is the best way to identify impurities. If a reference is not available, look for common impurities such as residual solvents (e.g., ethyl acetate, hexanes) or starting materials.

VII. Conclusion

This compound is a valuable synthetic intermediate, but its successful use requires an understanding of its synthesis, purification, and handling challenges. By anticipating and addressing the common pitfalls outlined in this guide, researchers can improve their experimental outcomes and confidently utilize this versatile compound in their synthetic endeavors.

VIII. References

  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available from: --INVALID-LINK--

  • Benchchem. Troubleshooting guide for the synthesis of heterocyclic compounds. Available from: --INVALID-LINK--

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  • MySkinRecipes. This compound. Available from: --INVALID-LINK--

  • ResearchGate. Keto-enol content in solvents of different polarity. Available from: --INVALID-LINK--

  • YouTube. Hydrolysis and Decarboxylation of ß-Keto Ester Example. (2014). Available from: --INVALID-LINK--

  • Organic Syntheses Procedure. (24 mL, 41.7 g, 220 mmol, 2.2 equiv) is added dropwise through a 60-mL dropping funnel (Figure 1, right side) (Notes. Available from: --INVALID-LINK--

  • Organic Syntheses Procedure. Available from: --INVALID-LINK--

  • Organic Chemistry Portal. Decarboxylation. Available from: --INVALID-LINK--

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available from: --INVALID-LINK--

  • University of Rochester. How To: Purify by Crystallization. Available from: --INVALID-LINK--

  • The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Available from: --INVALID-LINK--

  • Benchchem. Technical Support Center: Synthesis of 2,4-Dioxo-4-phenylbutanoic acid. Available from: --INVALID-LINK--

  • ResearchGate. 4Aryl2,4-dioxobutanoic Acids and Their Derivatives in Reactions with Diazoalkanes. Available from: --INVALID-LINK--

  • Column chromatography. Available from: --INVALID-LINK--

  • ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation? Available from: --INVALID-LINK--

  • EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available from: --INVALID-LINK--

  • CUNY. Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Available from: --INVALID-LINK--

  • ResearchGate. ChemInform Abstract: 4Aryl2,4-dioxobutanoic Acids and Their Derivatives in Reactions with Diazoalkanes. Available from: --INVALID-LINK--

  • KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available from: --INVALID-LINK--

  • Sigma-Aldrich. NMR Chemical Shifts of Impurities. Available from: --INVALID-LINK--

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Available from: --INVALID-LINK--

  • Benchchem. An In-depth Technical Guide on the Keto-Enol Tautomerism of 4-phenyl-2,4-dioxobutanoic Acid. Available from: --INVALID-LINK--

  • LookChem. How do you make a 1,3-Dicarbonyl? What are the uses of 1,3-Dicarbonyl compound? (2023). Available from: --INVALID-LINK--

  • CUNY. Purification by Recrystallization. Available from: --INVALID-LINK--

  • Journal of Emerging Investigators. Deuterated solvent effects in the kinetics and thermodynamics of keto-enol tautomerization of ETFAA. (2022). Available from: --INVALID-LINK--

  • PubMed. UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones. Available from: --INVALID-LINK--

  • PubMed. Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels. Available from: --INVALID-LINK--

  • Scribd. Heterocyclic Chemistry Synthesis Guide | PDF. Available from: --INVALID-LINK--

  • PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: --INVALID-LINK--

  • Chemistry Stack Exchange. Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. (2020). Available from: --INVALID-LINK--

  • ResearchGate. Preparation of pyrazole compounds by reaction with hydrazine without concomitant dehydroxylation. Available from: --INVALID-LINK--

  • MDPI. A Simple and Efficient Approach to the Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile. Available from: --INVALID-LINK--

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Available from: --INVALID-LINK--

  • Química Organica.org. Synthesis of 1,3 and 1,5-dicarbonyl compounds. Available from: --INVALID-LINK--

  • Oriental Journal of Chemistry. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. (2023). Available from: --INVALID-LINK--

  • Hilaris Publisher. A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Available from: --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to the Biological Validation of Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of an Aryl Diketoacid

Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate is a member of the aryl diketoacid class of molecules, a scaffold that has garnered significant interest in medicinal chemistry. While this specific compound is frequently cited as a key intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic agents, its intrinsic biological activity remains to be fully characterized in publicly available literature.[1] The structural motif of an aryl diketoacid is a known pharmacophore that can chelate metal ions within enzyme active sites, suggesting potential inhibitory activity against various metalloenzymes.

This guide provides a framework for the biological validation of this compound. Given the structural similarities to known enzyme inhibitors, we will focus on a particularly relevant and well-documented target: Indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a heme-containing enzyme that plays a critical role in immune evasion in cancer, making it a prime target for therapeutic intervention.

We will objectively compare the hypothetical validation of this compound with the established performance of three prominent IDO1 inhibitors: Epacadostat , Linrodostat , and Navoximod . This guide will provide the necessary experimental protocols and data interpretation frameworks to empower researchers to systematically evaluate the potential of this and similar molecules.

The Scientific Rationale: Why IDO1?

The 2,4-dioxobutanoic acid moiety is a key structural feature that can interact with the heme iron in the active site of IDO1. This interaction can disrupt the enzyme's catalytic cycle, which involves the oxidative cleavage of L-tryptophan. By inhibiting IDO1, the depletion of tryptophan and the production of immunosuppressive kynurenine metabolites are halted. This, in turn, can restore T-cell function and enhance anti-tumor immunity.

The selection of IDO1 as the primary target for validation is based on the extensive research into aryl diketoacids and similar structures as inhibitors of this enzyme. This provides a solid foundation for designing experiments and interpreting potential results for this compound.

Comparative Analysis of IDO1 Inhibitors

While experimental data for this compound is not yet available, we can establish a performance benchmark by examining the activity of leading IDO1 inhibitors.

CompoundTarget(s)IC50 (nM)Assay TypeKey Features
This compound Hypothesized: IDO1To Be DeterminedSee Protocols BelowAryl diketoacid scaffold.
Epacadostat (INCB024360) IDO110 - 71.8Cell-free enzymatic, Cellular (HeLa)Potent and selective IDO1 inhibitor.[2]
Linrodostat (BMS-986205) IDO11.1 - 1.7Cellular (HEK293, HeLa)Irreversible inhibitor with high potency.
Navoximod (GDC-0919) IDO17 (Ki)EnzymaticPotent inhibitor of the IDO pathway.[2]

Experimental Protocols for Biological Validation

The following protocols are foundational for assessing the biological activity of a potential IDO1 inhibitor like this compound.

In Vitro IDO1 Enzyme Inhibition Assay

Objective: To determine the direct inhibitory effect of the test compound on purified IDO1 enzyme activity.

Methodology:

  • Enzyme and Substrate Preparation:

    • Recombinant human IDO1 enzyme is expressed and purified.

    • A solution of the substrate, L-tryptophan, is prepared in assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5).

  • Compound Preparation:

    • This compound and comparator compounds (Epacadostat, etc.) are dissolved in DMSO to create stock solutions.

    • Serial dilutions are prepared to generate a range of test concentrations.

  • Assay Reaction:

    • The reaction mixture contains the IDO1 enzyme, L-tryptophan, and co-factors such as methylene blue and ascorbic acid in the assay buffer.

    • The test compound dilutions are added to the reaction mixture.

    • The reaction is initiated and incubated at a controlled temperature (e.g., 25°C).

  • Detection:

    • The enzymatic reaction produces N-formylkynurenine, which can be detected spectrophotometrically by an increase in absorbance at 321 nm.

    • Alternatively, the reaction can be quenched, and the product can be converted to kynurenine for measurement by HPLC or a colorimetric assay (e.g., using Ehrlich's reagent).

  • Data Analysis:

    • The rate of reaction is measured for each compound concentration.

    • The percentage of inhibition is calculated relative to a DMSO control.

    • The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Enzyme_Substrate Prepare IDO1 Enzyme & L-Tryptophan Incubation Incubate Enzyme, Substrate, Cofactors & Compound Enzyme_Substrate->Incubation Compound_Dilutions Prepare Serial Dilutions of Test Compound Compound_Dilutions->Incubation Measurement Measure N-formylkynurenine (Absorbance at 321 nm) Incubation->Measurement Enzymatic Reaction Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

Experimental Workflow for In Vitro IDO1 Enzyme Inhibition Assay.

Cellular IDO1 Activity Assay

Objective: To assess the ability of the test compound to inhibit IDO1 activity in a cellular context.

Methodology:

  • Cell Culture and Treatment:

    • A human cell line that expresses IDO1 upon stimulation, such as HeLa or SKOV-3 cells, is cultured.

    • Cells are stimulated with interferon-gamma (IFN-γ) to induce IDO1 expression.

    • The stimulated cells are then treated with various concentrations of the test compound.

  • Kynurenine Measurement:

    • After a suitable incubation period (e.g., 48-72 hours), the cell culture supernatant is collected.

    • The concentration of kynurenine in the supernatant is measured. This is typically done using a colorimetric assay after reacting the kynurenine with Ehrlich's reagent, which forms a yellow product with an absorbance maximum around 480 nm.

  • Data Analysis:

    • The amount of kynurenine produced is normalized to the total protein content of the cells.

    • The percentage of inhibition of kynurenine production is calculated for each compound concentration relative to a vehicle-treated control.

    • The cellular IC50 value is determined.

IDO1 Signaling Pathway and Point of Inhibition

The following diagram illustrates the IDO1 signaling pathway in the tumor microenvironment and the proposed point of intervention for an inhibitor like this compound.

G cluster_tme Tumor Microenvironment cluster_inhibitor Therapeutic Intervention Tumor_Cell Tumor Cell IDO1 IDO1 Enzyme Tumor_Cell->IDO1 Upregulates T_Cell T-Cell Kynurenine Kynurenine IDO1->Kynurenine Catalyzes Tryptophan L-Tryptophan Tryptophan->T_Cell Essential for Proliferation Tryptophan->IDO1 Substrate Kynurenine->T_Cell Inhibits Proliferation & Induces Apoptosis M4MD Methyl 4-(4-methoxyphenyl) -2,4-dioxobutanoate M4MD->IDO1 Inhibits

IDO1 Signaling Pathway and Inhibition.

Conclusion and Future Directions

This compound represents a molecule of interest due to its aryl diketoacid scaffold, a known pharmacophore for enzyme inhibition. While direct biological activity data is currently lacking, this guide provides a comprehensive framework for its validation, focusing on the high-value therapeutic target, IDO1. By employing the detailed in vitro and cellular assays, researchers can systematically evaluate its inhibitory potential and compare its performance against established clinical candidates like Epacadostat, Linrodostat, and Navoximod.

Successful validation of its IDO1 inhibitory activity would warrant further investigation into its selectivity against other enzymes (e.g., IDO2, TDO), its mechanism of action (reversible vs. irreversible, competitive vs. non-competitive), and its in vivo efficacy in preclinical models of cancer. The insights gained from such studies will be crucial in determining the therapeutic potential of this and other novel aryl diketoacid derivatives.

References

A Comparative Guide to the In Vitro and In Vivo Activities of Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the identification of novel chemical scaffolds with therapeutic potential is a cornerstone of innovation. The Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate framework has emerged as a versatile starting point for the synthesis of a diverse array of derivatives with promising biological activities. This guide provides a comprehensive comparison of these derivatives, delving into their in vitro and in vivo performance, supported by experimental data and detailed protocols. Our focus is to elucidate the structure-activity relationships that govern their efficacy and to provide a foundational understanding for future drug discovery efforts.

Introduction to the this compound Scaffold

This compound is a key intermediate in the synthesis of various pharmaceuticals, notably in the development of anti-inflammatory and analgesic drugs. Its inherent structure allows for extensive functionalization, making it an attractive scaffold for creating complex organic molecules with diverse biological activities. The core structure, a 1,3-dicarbonyl compound, is a known pharmacophore that can interact with a variety of biological targets. By systematically modifying the aryl moiety and other positions, researchers can fine-tune the pharmacological properties of these derivatives.

Comparative In Vitro Analysis: Src Kinase Inhibition

Recent studies have explored the potential of aryl-2,4-dioxobutanoate derivatives as inhibitors of Src kinase, a non-receptor tyrosine kinase that plays a crucial role in cancer progression and metastasis. Overexpression or mutation of Src kinase is correlated with tumor growth in several human malignancies, making it a key therapeutic target.

A study on a series of ethyl 2,4-dioxo-4-arylbutanoate derivatives, which are structurally analogous to the methyl esters, provides valuable insights into their potential as Src kinase inhibitors. The general synthesis and subsequent in vitro evaluation of these compounds offer a basis for comparison.

General Synthesis of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives

The synthesis of these derivatives is typically achieved through a Claisen condensation reaction between a substituted acetophenone and diethyl oxalate in the presence of a base, such as sodium ethoxide.

Experimental Workflow: Synthesis of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Acetophenone Substituted Acetophenone Reaction Claisen Condensation Acetophenone->Reaction DiethylOxalate Diethyl Oxalate DiethylOxalate->Reaction NaOEt Sodium Ethoxide (Base) NaOEt->Reaction Catalyst Ethanol Dry Ethanol (Solvent) Ethanol->Reaction Solvent Product Ethyl 2,4-dioxo-4-arylbutanoate Derivative Reaction->Product G cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detection Detection Kinase Src Kinase Mix Mix in 96-well plate Kinase->Mix Substrate Peptide Substrate Substrate->Mix Compound Test Compound / Control Compound->Mix ATP ATP Incubation Incubation (30°C, 60 min) ATP->Incubation DetectionReagent Detection Reagent Incubation->DetectionReagent Stop Reaction PlateReader Plate Reader DetectionReagent->PlateReader Measure Signal IC50 IC50 Calculation PlateReader->IC50 Mix->ATP Initiate Reaction

"comparative analysis of synthetic routes to Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthesis of Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate

Authored by a Senior Application Scientist

This compound is a valuable β-keto ester, a class of compounds renowned for their utility as versatile synthons in organic chemistry.[1] This specific molecule serves as a critical intermediate in the development of pharmaceuticals, particularly anti-inflammatory and anticoagulant agents, and in the synthesis of other complex bioactive molecules.[2][3] Its dicarbonyl structure provides multiple reactive sites, making it a powerful building block for creating molecular complexity.

This guide provides a comparative analysis of the primary synthetic routes to this compound. We will delve into the mechanistic underpinnings of each pathway, provide detailed experimental protocols, and objectively evaluate their respective strengths and weaknesses to inform researchers in making strategic synthetic decisions.

Route 1: The Classic Approach - Base-Mediated Crossed Claisen Condensation

The most direct and widely recognized method for synthesizing β-keto esters is the Claisen condensation.[4] For the target molecule, a Crossed (or Mixed) Claisen Condensation is employed. This reaction involves the condensation of two different esters: one that can form an enolate (the nucleophile) and one that cannot, which serves as the acylating agent (the electrophile).[4][5]

Mechanistic Rationale & Experimental Choices

The logical pairing of reactants for this synthesis is Methyl pyruvate (the enolizable component) and Methyl 4-methoxybenzoate (the non-enolizable acyl donor). The absence of α-hydrogens on methyl 4-methoxybenzoate is crucial to prevent its self-condensation, thereby directing the reaction toward the desired product.

The choice of base is paramount. A strong, non-nucleophilic base is required to generate the pyruvate enolate in sufficient concentration. Sodium methoxide (NaOMe) is a common and cost-effective choice, as the methoxide leaving group from the acyl donor matches the base, preventing transesterification side reactions. Sodium hydride (NaH), a stronger base, can also be used to drive the initial deprotonation to completion.[4] The reaction is driven to completion by the final deprotonation of the product, which has a highly acidic proton located between the two carbonyl groups, forming a stable enolate. An acidic workup is then required to yield the neutral β-keto ester.

Claisen_Condensation Figure 1: Crossed Claisen Condensation Pathway Start Methyl Pyruvate + Methyl 4-methoxybenzoate Base 1. NaOMe / Toluene Start->Base Add Base Enolate Pyruvate Enolate (Nucleophile) Base->Enolate Deprotonation Tetrahedral Tetrahedral Intermediate Enolate->Tetrahedral Nucleophilic Attack on Methyl 4-methoxybenzoate Product_Enolate Product Enolate (Stabilized) Tetrahedral->Product_Enolate Elimination of MeO- & Deprotonation Workup 2. H3O+ Workup Product_Enolate->Workup Acidification Final_Product Methyl 4-(4-methoxyphenyl) -2,4-dioxobutanoate Workup->Final_Product Protonation

Caption: Figure 1: Crossed Claisen Condensation Pathway

Detailed Experimental Protocol: Base-Mediated Synthesis

Materials:

  • Sodium methoxide (NaOMe)

  • Anhydrous Toluene

  • Methyl 4-methoxybenzoate

  • Methyl pyruvate

  • Hydrochloric acid (1M HCl)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is charged with sodium methoxide (1.1 equivalents) and anhydrous toluene.

  • Enolate Formation: A solution of methyl pyruvate (1.0 equivalent) in anhydrous toluene is added dropwise to the stirred suspension of NaOMe at room temperature. The mixture is stirred for 30 minutes to ensure complete enolate formation.

  • Acylation: A solution of methyl 4-methoxybenzoate (1.0 equivalent) in anhydrous toluene is added dropwise via the dropping funnel over 30 minutes.

  • Reaction: The reaction mixture is heated to reflux (approx. 110°C) and maintained for 4-6 hours, monitoring by TLC until the starting materials are consumed.

  • Quenching & Workup: The mixture is cooled to 0°C in an ice bath and slowly quenched by the dropwise addition of 1M HCl until the pH is acidic (~pH 2).

  • Extraction: The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic layers are washed sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Route 2: Modern Lewis Acid-Catalyzed Approaches

While the base-mediated Claisen condensation is a classic method, modern organic synthesis often favors milder and more selective conditions. Lewis acid-catalyzed methods provide powerful alternatives.

Variant A: Titanium-Mediated Claisen Condensation

Titanium(IV) chloride (TiCl₄) in the presence of a tertiary amine (e.g., triethylamine) can mediate Claisen-type condensations with high efficiency. This method offers several advantages, including robust reactivity, operation at accessible temperatures (0°C to room temperature), and compatibility with base-sensitive functional groups.[6]

The mechanism involves the formation of a titanium enolate, which is highly reactive and undergoes acylation under milder conditions than those required for base-mediated pathways.

Variant B: Acylation of Silyl Enol Ethers

A more sophisticated approach involves the C-acylation of a ketene silyl acetal.[7] First, the silyl enol ether of methyl pyruvate is prepared. This stable intermediate is then reacted with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst, such as pentafluorophenylammonium triflate (PFPAT). This method often proceeds smoothly to provide the desired β-keto ester in good yield, avoiding the use of strong bases entirely.

Modern_Routes Figure 2: Modern Lewis Acid-Catalyzed Workflows cluster_A Titanium-Mediated Route cluster_B Silyl Enol Ether Route A1 Methyl Pyruvate + Methyl 4-methoxybenzoate A2 TiCl4 / Et3N A1->A2 A3 Titanium Enolate Formation A2->A3 A4 Acylation & Workup A3->A4 A5 Final Product A4->A5 B1 Methyl Pyruvate B2 Silylation (e.g., TMSCl, base) B1->B2 B3 Ketene Silyl Acetal B2->B3 B4 4-Methoxybenzoyl Chloride + Lewis Acid (PFPAT) B5 C-Acylation B3->B5 B4->B5 B6 Final Product B5->B6

Caption: Figure 2: Modern Lewis Acid-Catalyzed Workflows

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on available resources, scale, and desired purity. The following table provides an objective comparison.

MetricRoute 1: Base-MediatedRoute 2A: Ti-MediatedRoute 2B: Silyl Enol Ether
Yield Moderate to Good (60-80%)Good to Excellent (75-90%)Good to Excellent (80-95%)[7]
Reagents Inexpensive, common bases (NaOMe, NaH) and esters.Requires TiCl₄ (corrosive, moisture-sensitive).[6]Requires silylating agents and a specific acyl chloride.
Conditions Requires strictly anhydrous conditions; often requires heating to reflux.Milder (0°C to RT); requires inert atmosphere.[6]Milder; requires preparation of the silyl enol ether intermediate.
Scalability Well-established for large-scale synthesis.Good, but handling TiCl₄ at scale can be challenging.More suited for lab-scale; can be expensive for large scale.
Selectivity Risk of self-condensation and side reactions if not carefully controlled.Generally high selectivity and functional group tolerance.[6]Very high selectivity for C-acylation.[7]
Green Chemistry Uses stoichiometric strong base; generates salt waste.Uses stoichiometric Lewis acid; generates metallic waste.Multi-step process (lower atom economy); may use specialized catalysts.

Conclusion and Recommendation

For routine, large-scale synthesis where cost is a primary driver, the Base-Mediated Crossed Claisen Condensation (Route 1) remains a viable and industrially relevant method. Its success hinges on rigorous control of anhydrous conditions and careful execution of the workup.

For laboratory-scale synthesis, especially when working with sensitive substrates or when higher yields and purity are paramount, the modern Lewis acid-catalyzed routes (Route 2) are superior. The Titanium-Mediated Condensation (Route 2A) offers a robust, one-pot procedure with excellent functional group tolerance. The Acylation of Silyl Enol Ethers (Route 2B) provides the highest selectivity and yield, making it the preferred choice for high-purity material required in medicinal chemistry and drug development, despite being a two-step process. The choice between these modern methods often comes down to familiarity with the reagents and the specific requirements of the research project.

References

"biological efficacy of Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate vs. established compounds"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the exploration of novel small molecules with therapeutic potential is a cornerstone of advancing clinical practice. This guide provides a detailed comparative analysis of Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate , a versatile keto-ester, against established therapeutic agents in the fields of anti-inflammatory and antiviral research. While primarily recognized as a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory, analgesic, and anticoagulant drugs, its intrinsic biological activities are a subject of growing interest.[1] This document serves as a technical resource for researchers, scientists, and drug development professionals, offering an in-depth examination of its potential efficacy, supported by a review of existing data for its structural class and detailed experimental protocols for comparative evaluation.

We will objectively compare the biological profile of this compound with two well-established drugs:

  • Indomethacin: A potent non-steroidal anti-inflammatory drug (NSAID) for its anti-inflammatory properties.

  • Baloxavir marboxil and Oseltamivir: Antiviral agents for the treatment of influenza, representing two different mechanisms of action.

This guide will delve into the mechanistic underpinnings of these compounds, provide standardized protocols for their evaluation, and present a comparative analysis based on available scientific literature.

Section 1: Anti-Inflammatory Potential

This compound is structurally positioned as a precursor for various anti-inflammatory compounds.[1] Its core scaffold, a 1,3-dicarbonyl system, is a common feature in molecules designed to interact with enzymes central to the inflammatory cascade, such as cyclooxygenases (COX).

Mechanism of Action: Cyclooxygenase (COX) Inhibition

Inflammation is a complex biological response, and a key pathway in this process is the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators. This conversion is catalyzed by the cyclooxygenase (COX) enzymes, primarily COX-1 and COX-2.[2][3][4]

  • COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate physiological processes such as maintaining the integrity of the stomach lining and platelet aggregation.[2]

  • COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation. It is the primary source of prostaglandins that mediate inflammation, pain, and fever.[2][3]

Indomethacin , the established compound in this comparison, is a non-selective inhibitor of both COX-1 and COX-2.[2][3][4][5][6] By blocking the active site of these enzymes, it prevents the synthesis of prostaglandins, thereby exerting its potent anti-inflammatory, analgesic, and antipyretic effects.

Diagram 1: COX-2 Inhibition Pathway

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 substrate Prostaglandins Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins catalysis Indomethacin Indomethacin Indomethacin->COX2 inhibition M4MD Methyl 4-(4-methoxyphenyl) -2,4-dioxobutanoate (Hypothesized) M4MD->COX2 potential inhibition

Caption: Mechanism of COX-2 inhibition by Indomethacin and hypothesized action of the target compound.

Comparative Efficacy: A Qualitative Assessment

Without direct IC50 values for this compound, a quantitative comparison with Indomethacin is not feasible at this time. However, its established role as a synthon for anti-inflammatory drugs suggests that its derivatives, if not the parent compound itself, are likely to possess significant anti-inflammatory activity.

CompoundTargetPotency (IC50)
Indomethacin COX-1 / COX-2~18 nM (COX-1), ~26 nM (COX-2)
This compound COX-1 / COX-2 (Hypothesized)Data Not Available

Table 1: Comparative Anti-Inflammatory Profile.

Further research, as outlined in the experimental protocol below, is required to elucidate the direct anti-inflammatory efficacy of this compound.

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol outlines a method to determine the in vitro inhibitory activity of a test compound against human recombinant COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • COX Cofactor (in DMSO)

  • Arachidonic Acid (substrate)

  • Celecoxib (COX-2 inhibitor control)

  • 96-well white opaque microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Dilute the test compound and control inhibitor (Celecoxib) to the desired concentrations in COX Assay Buffer.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • 80 µL of Reaction Mix (containing COX Assay Buffer, COX Probe, and COX Cofactor).

    • 10 µL of the diluted test compound, control inhibitor, or buffer (for enzyme control).

  • Enzyme Addition: Add 10 µL of diluted human recombinant COX-2 enzyme to each well.

  • Pre-incubation: Incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of the Arachidonic Acid solution to each well.

  • Measurement: Immediately measure the fluorescence (Excitation/Emission = 535/587 nm) kinetically for 5-10 minutes at 25°C.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.

Diagram 2: COX-2 Inhibition Assay Workflow

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Reagents Prepare Reagents (Enzyme, Buffers, Compounds) Add_Mix Add Reaction Mix to Plate Prep_Reagents->Add_Mix Add_Cmpd Add Test Compound/Control Add_Mix->Add_Cmpd Add_Enz Add COX-2 Enzyme Add_Cmpd->Add_Enz Incubate Pre-incubate (10 min, 25°C) Add_Enz->Incubate Add_Sub Initiate with Arachidonic Acid Incubate->Add_Sub Measure Kinetic Fluorescence Reading (Ex/Em = 535/587 nm) Add_Sub->Measure Calculate Calculate IC50 Value Measure->Calculate

Caption: Step-by-step workflow for the in vitro COX-2 inhibition assay.

Section 2: Antiviral Potential against Influenza Virus

A compelling area of investigation for this compound is its potential antiviral activity, particularly against the influenza virus. This is based on robust evidence demonstrating that the broader class of 4-substituted 2,4-dioxobutanoic acids are potent inhibitors of the influenza virus endonuclease.[2][7][8][9]

Mechanism of Action: Influenza Virus Endonuclease Inhibition

The influenza virus relies on a unique mechanism called "cap-snatching" to transcribe its viral RNA into messenger RNA (mRNA) that can be translated by the host cell's machinery. This process is initiated by the viral RNA-dependent RNA polymerase complex, which has an endonuclease subunit (PA). The PA endonuclease cleaves the 5' cap from host pre-mRNAs, and these capped fragments are then used as primers for viral mRNA synthesis.[10][11]

4-substituted 2,4-dioxobutanoic acids have been shown to selectively target and inhibit this cap-dependent endonuclease activity.[2][7][8][9] By doing so, they prevent the synthesis of viral mRNA, effectively halting viral replication. This mechanism is distinct from that of neuraminidase inhibitors like Oseltamivir , which prevent the release of newly formed virus particles from the host cell.[7][12][13] It is, however, the same mechanism as the more recently approved Baloxavir marboxil .[1]

Diagram 3: Influenza Virus Replication and Inhibition

Influenza_Replication cluster_host Host Cell cluster_virus Influenza Virus Host_mRNA Host pre-mRNA (with 5' cap) PA_Endonuclease PA Endonuclease Host_mRNA->PA_Endonuclease 'Cap-snatching' Viral_mRNA Viral mRNA Viral_Proteins Viral Proteins Viral_mRNA->Viral_Proteins Translation New_Virions New Virions Viral_Proteins->New_Virions Assembly Cell_Exit Virion Release New_Virions->Cell_Exit Neuraminidase Neuraminidase Cell_Exit->Neuraminidase Mediated by PA_Endonuclease->Viral_mRNA Primer for synthesis M4MD_class 4-Substituted 2,4-dioxobutanoic acids (e.g., this compound) M4MD_class->PA_Endonuclease inhibition Baloxavir Baloxavir marboxil Baloxavir->PA_Endonuclease inhibition Oseltamivir Oseltamivir Oseltamivir->Neuraminidase inhibition

Caption: Sites of action for different classes of influenza antiviral drugs.

Comparative Efficacy: Quantitative Analysis

While specific data for this compound is pending, studies on other 4-substituted 2,4-dioxobutanoic acids have demonstrated potent antiviral activity.

Compound/ClassTargetPotency (IC50)
4-Substituted 2,4-dioxobutanoic acids Influenza Endonuclease0.18 - 0.71 µM (Virus Yield Reduction)
Baloxavir marboxil Influenza Endonuclease~0.03 µM (EC50)
Oseltamivir Influenza Neuraminidase~0.96 nM - 60 nM (depending on strain)

Table 2: Comparative Antiviral Efficacy against Influenza Virus.

The data indicates that the class of compounds to which this compound belongs exhibits antiviral efficacy in a range that is comparable to, or in some cases more potent than, established antiviral drugs, validating the influenza virus endonuclease as a valuable therapeutic target.[2][7][8][9]

Experimental Protocol: Influenza Virus Endonuclease Inhibition Assay (Fluorescence Polarization)

This protocol describes a high-throughput fluorescence polarization (FP) assay to identify inhibitors of the influenza PA endonuclease.

Materials:

  • Purified recombinant influenza PA endonuclease domain (PAN)

  • Fluorescently labeled ligand that binds to the PAN active site

  • Assay buffer

  • Test compounds and control inhibitor (e.g., a known 2,4-dioxobutanoic acid inhibitor)

  • 384-well black microplates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds and control inhibitor in the assay buffer.

  • Reaction Setup: In a 384-well plate, add:

    • PAN enzyme solution.

    • Fluorescently labeled ligand.

    • Test compound, control inhibitor, or buffer (for no-inhibitor control).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for binding equilibrium to be reached.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader.

  • Data Analysis: A decrease in fluorescence polarization indicates displacement of the fluorescent ligand by the test compound. Calculate the percent inhibition for each concentration and determine the IC50 or Ki value for the test compound.

Diagram 4: Fluorescence Polarization Assay Principle

FP_Assay cluster_bound Bound State cluster_unbound Unbound State (with Inhibitor) PAN_Bound PA Endonuclease Fluor_Bound Fluorescent Ligand PAN_Inhib PA Endonuclease label_bound High Polarization (Slow Rotation) Inhibitor Inhibitor Fluor_Free Fluorescent Ligand label_unbound Low Polarization (Fast Rotation)

Caption: Principle of the fluorescence polarization assay for detecting endonuclease inhibitors.

Discussion and Future Directions

This comparative guide highlights the therapeutic potential of this compound, particularly as an antiviral agent against the influenza virus. Its structural classification within the 4-substituted 2,4-dioxobutanoic acids strongly suggests that it is a promising candidate for development as an influenza endonuclease inhibitor. The efficacy of this class of compounds, as demonstrated in the literature, positions them as a viable alternative or complementary therapeutic to existing antiviral drugs.

The anti-inflammatory potential of this compound, while suggested by its use as a synthetic intermediate, requires direct experimental validation. The provided COX-2 inhibition assay protocol offers a clear path to quantifying this activity and establishing a direct comparison with established NSAIDs like Indomethacin.

Future research should focus on:

  • Quantitative Efficacy Studies: Performing in vitro assays to determine the IC50 values of this compound against COX-1/COX-2 and influenza endonuclease.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity for its biological targets.

  • In Vivo Studies: Evaluating the efficacy and safety of promising candidates in relevant animal models of inflammation and influenza infection.

By systematically addressing these research questions, the full therapeutic potential of this compound and its derivatives can be elucidated, potentially leading to the development of novel and effective treatments for inflammatory diseases and viral infections.

References

"spectroscopic analysis and confirmation of Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate structure"

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Spectroscopic Analysis of Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate

In the landscape of pharmaceutical development and molecular research, the unambiguous confirmation of a compound's structure is a foundational pillar of scientific integrity. This guide provides an in-depth, comparative analysis of the spectroscopic techniques used to elucidate and confirm the structure of this compound, a key intermediate in the synthesis of various bioactive molecules.[1] We will move beyond a simple recitation of data, offering insights into the causal relationships behind experimental choices and a comparative look at alternative analytical approaches.

The structure of this compound is presented below:

Figure 1: Structure of this compound.

Part 1: Primary Spectroscopic Confirmation

The primary methods for structural elucidation of organic molecules like this compound are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique and complementary piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Skeleton

NMR spectroscopy is unparalleled in its ability to map the carbon-hydrogen framework of a molecule. For a definitive structural confirmation, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical as its residual peaks should not overlap with key analyte signals.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Due to the lower natural abundance of ¹³C, a greater number of scans is required. A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.

¹H NMR Data Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.9 (d)Doublet2HAromatic protons ortho to the carbonyl group
~6.9 (d)Doublet2HAromatic protons meta to the carbonyl group
~4.0 (s)Singlet2HMethylene protons (-CH₂-)
~3.9 (s)Singlet3HMethoxy protons (-OCH₃) on the phenyl ring
~3.8 (s)Singlet3HMethyl ester protons (-COOCH₃)

¹³C NMR Data Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Chemical Shift (δ, ppm) Assignment
~195Aromatic Ketone Carbonyl (C=O)
~185α-Keto Carbonyl (C=O)
~165Ester Carbonyl (C=O)
~164Aromatic Carbon attached to -OCH₃
~131Aromatic Carbons ortho to the carbonyl group
~127Aromatic Carbon attached to the butanoate chain
~114Aromatic Carbons meta to the carbonyl group
~56Methoxy Carbon (-OCH₃)
~53Methyl Ester Carbon (-COOCH₃)
~48Methylene Carbon (-CH₂-)

Causality in NMR: The chemical shifts are dictated by the electron density around the nuclei. Electronegative atoms like oxygen deshield adjacent protons and carbons, causing them to resonate at higher chemical shifts (downfield). The splitting patterns (multiplicity) in ¹H NMR arise from spin-spin coupling between neighboring protons, providing valuable connectivity information.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[2] For β-keto esters like our target compound, IR is particularly useful for identifying the multiple carbonyl groups.[3]

Experimental Protocol: IR Analysis

  • Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the compound is ground with dry potassium bromide and pressed into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl), and allowing the solvent to evaporate.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or salt plate is taken first and automatically subtracted from the sample spectrum.

IR Data Interpretation

The IR spectrum will show characteristic absorption bands for the various functional groups.

Frequency Range (cm⁻¹) Vibration Assignment
~3100-3000C-H stretchAromatic C-H
~2950-2850C-H stretchAliphatic C-H
~1740C=O stretchEster carbonyl
~1680C=O stretchα-Keto carbonyl
~1600C=O stretchAromatic ketone carbonyl
~1600, ~1510C=C stretchAromatic ring
~1250, ~1030C-O stretchEther and Ester C-O

Causality in IR: The position of the C=O stretching vibration is sensitive to its electronic environment. Conjugation with the aromatic ring and the adjacent ketone lowers the vibrational frequency of the aromatic ketone and α-keto carbonyls, respectively, compared to a simple aliphatic ketone. The ester carbonyl appears at a higher frequency.[4][5]

Mass Spectrometry (MS): The Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through analysis of its fragmentation patterns, further corroborates the proposed structure.

Experimental Protocol: MS Analysis

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: An ionization technique such as Electron Ionization (EI) or Electrospray Ionization (ESI) is used to generate molecular ions.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

MS Data Interpretation

  • Molecular Ion Peak (M⁺): The peak corresponding to the intact molecule's mass. For this compound (C₁₂H₁₂O₅), the expected molecular weight is 236.23 g/mol .[1][6]

  • Fragmentation Pattern: The fragmentation of β-keto esters is often dominated by cleavages alpha to the carbonyl groups and McLafferty rearrangements.[7][8][9]

Expected Fragmentation

Figure 2: Proposed mass spectrometry fragmentation pathway.

Key Fragment Ions:

m/z Proposed Fragment
236Molecular Ion [M]⁺˙
205[M - OCH₃]⁺
177[M - COOCH₃]⁺
135[CH₃OC₆H₄CO]⁺ (4-methoxybenzoyl cation) - often the base peak
107[CH₃OC₆H₄]⁺
77[C₆H₅]⁺

Causality in MS: The stability of the resulting carbocations and radical species dictates the fragmentation pathways. The formation of the stable 4-methoxybenzoyl cation is a highly favored process.

Part 2: Comparative Analysis with Alternative Techniques

While the combination of NMR, IR, and MS provides a robust confirmation of the structure, it is instructive to compare these methods with other analytical techniques.

Technique Strengths Limitations When to Use
NMR, IR, MS (Combined) Provides a complete and unambiguous structural determination.Can be time-consuming and requires specialized equipment.Gold standard for novel compound characterization.
X-ray Crystallography Provides the absolute 3D structure of a molecule in the solid state.Requires a suitable single crystal, which can be difficult to grow.When the absolute stereochemistry or solid-state packing is of interest.
Elemental Analysis Determines the elemental composition of a sample, providing the empirical formula.Does not provide information on connectivity or functional groups.As a complementary technique to confirm the molecular formula derived from MS.
UV-Vis Spectroscopy Provides information about conjugated systems within the molecule.Provides limited structural information on its own.To study electronic transitions and for quantitative analysis of known compounds.

Workflow Comparison

Workflow_Comparison cluster_0 Standard Spectroscopic Approach cluster_1 Alternative (Crystallographic) Approach A Synthesis B Purification A->B C NMR B->C D IR B->D E MS B->E F Structure Confirmed C->F D->F E->F G Synthesis H Purification G->H I Crystallization H->I J X-ray Diffraction I->J K Absolute Structure J->K

Figure 3: Comparison of standard vs. crystallographic workflows.

Conclusion

The structural confirmation of this compound is most effectively and comprehensively achieved through the synergistic application of ¹H and ¹³C NMR spectroscopy, IR spectroscopy, and mass spectrometry. Each technique provides unique and complementary data that, when combined, leave no ambiguity as to the molecule's identity. While alternative techniques like X-ray crystallography offer a more detailed view of the solid-state structure, the standard spectroscopic trio remains the most practical and widely applicable approach for routine structural elucidation in a research and development setting. This guide has outlined not only the expected data but also the underlying principles and experimental considerations, providing a robust framework for the analysis of this and similar molecules.

References

A Technical Guide to Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate: Synthesis, Bioactivity, and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the identification and characterization of versatile molecular scaffolds are of paramount importance. One such scaffold that has garnered significant interest is the aryl-2,4-dioxobutanoate core. This guide provides an in-depth technical overview of a key derivative, Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate, a compound recognized for its role as a crucial intermediate in the synthesis of pharmaceuticals, particularly those with anti-inflammatory and anticoagulant properties.[1][2] This document will detail its synthesis, explore its potential biological activities with supporting experimental context, and offer a comparative analysis with relevant alternatives.

Synthesis of this compound: The Claisen Condensation Approach

The synthesis of β-keto esters and related 1,3-dicarbonyl compounds is a cornerstone of organic synthesis, frequently employed in the construction of complex molecular architectures. The most direct and widely utilized method for synthesizing this compound is the mixed Claisen condensation .[3][4] This reaction involves the condensation of an ester with a ketone or another ester in the presence of a strong base.

In this specific synthesis, methyl 4-methoxybenzoate serves as the ester component and dimethyl oxalate acts as the acylating agent. The reaction is typically carried out in the presence of a strong base, such as sodium methoxide (NaOMe) in an anhydrous solvent like methanol or diethyl ether.

Reaction Scheme:

Claisen Condensation cluster_reactants Reactants cluster_reagents Reagents cluster_product Product R1 Methyl 4-methoxybenzoate Base 1. NaOMe 2. H3O+ P This compound R2 Dimethyl oxalate Base->P Claisen Condensation Comparative_Analysis cluster_target Therapeutic Targets cluster_scaffolds Molecular Scaffolds T1 Anti-inflammatory (COX Inhibition) T2 Anticoagulant (Thrombin Inhibition) S1 Methyl 4-(4-methoxyphenyl)- 2,4-dioxobutanoate S1->T1 S1->T2 S2 Diaryl-isoxazoles S2->T1 S3 Sulfated Benzofurans S3->T2 S4 N-Aryl Anthranilic Acids S4->T1

References

A Researcher's Comparative Guide to Cytotoxicity Assays for Novel Small Molecules: A Case Study with Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the evaluation of a novel compound's cytotoxic potential is a critical early-stage gatekeeper in the pipeline. This guide provides an in-depth comparison of key cytotoxicity assays, using the investigational compound Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate as a central case study. While direct cytotoxicity data for this specific molecule is not extensively published, its structural motifs, including a methoxyphenyl group, are found in compounds with known biological activities, underscoring the necessity for rigorous toxicological assessment.[1][2][3] This guide will not only detail the "how" but also the "why" behind selecting and performing these assays, ensuring a robust and well-validated approach to characterizing the cytotoxic profile of new chemical entities.

The Importance of Context-Specific Cytotoxicity Screening

Cytotoxicity is the degree to which a substance can harm a cell.[4] In drug discovery, it's a double-edged sword: a desired outcome for anti-cancer agents but an adverse effect to be avoided for other therapeutics.[4] Therefore, a panel of assays is often more informative than a single test, as different methods probe distinct cellular mechanisms of toxicity. This multi-faceted approach provides a more complete picture of a compound's biological impact.

This guide will focus on a selection of widely adopted and mechanistically diverse assays:

  • MTT Assay: Measures metabolic activity.

  • LDH Release Assay: Quantifies cell membrane integrity.

  • Neutral Red Uptake Assay: Assesses lysosomal health.

  • Mitochondrial Membrane Potential (MMP) Assay: An early indicator of apoptosis.[5]

  • Caspase Activity Assay: Detects key mediators of apoptosis.

Foundational Assays: A Comparative Overview

The initial screening of a compound like this compound often begins with foundational assays that provide a broad indication of cytotoxicity. The choice of assay can influence the perceived toxicity, with some assays being more sensitive than others depending on the cell type and exposure time.[6][7]

AssayPrincipleAdvantagesDisadvantages
MTT Assay Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.[8]Well-established, cost-effective, high-throughput.Can be affected by compounds that interfere with mitochondrial respiration or have reducing properties.
LDH Release Assay Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.[4]Simple, reliable for detecting necrosis, can be multiplexed.Less sensitive for early-stage apoptosis where the membrane is initially intact.
Neutral Red Uptake Based on the ability of viable cells to incorporate and bind the neutral red dye in their lysosomes.[8]Sensitive for detecting lysosomal damage, cost-effective.Can be influenced by compounds that alter lysosomal pH.
Experimental Workflow: Foundational Cytotoxicity Assays

The following diagram outlines a generalized workflow for these initial screening assays.

G cluster_0 Cell Culture & Treatment cluster_1 Assay Execution cluster_2 Data Acquisition cell_seeding Seed cells in a 96-well plate adherence Allow cells to adhere (24h) cell_seeding->adherence treatment Treat with this compound (serial dilutions) adherence->treatment incubation Incubate for a defined period (e.g., 24-72h) treatment->incubation mtt Add MTT reagent ldh Collect supernatant for LDH nr Add Neutral Red dye mtt_read Measure absorbance (formazan) mtt->mtt_read ldh_read Measure absorbance (LDH activity) ldh->ldh_read nr_read Measure absorbance (extracted dye) nr->nr_read

Caption: Generalized workflow for initial cytotoxicity screening.

Delving Deeper: Mechanistic Cytotoxicity Assays

Should initial screens indicate cytotoxic activity for this compound, the next logical step is to investigate the underlying mechanism of cell death. Apoptosis, or programmed cell death, is a common pathway induced by cytotoxic compounds.[9][10]

Mitochondrial Membrane Potential (MMP) Assay

A key early event in apoptosis is the disruption of mitochondrial function, leading to a decrease in mitochondrial membrane potential (ΔΨm).[5][11] This can be measured using fluorescent dyes that accumulate in healthy mitochondria.

  • Principle: Cationic fluorescent dyes, such as JC-1 or TMRE, accumulate in the mitochondria of healthy cells, driven by the high membrane potential.[5][12] A loss of MMP results in the dye dispersing throughout the cell, leading to a change in fluorescence.[12][13]

  • Why it's a good choice: It provides an early indication of apoptosis, often before morphological changes are visible.[5]

Caspase Activity Assays

Caspases are a family of proteases that are key executioners of apoptosis.[14] Their activation is a hallmark of this process.[11]

  • Principle: These assays use a synthetic substrate that contains a caspase recognition sequence linked to a reporter molecule (a chromophore or a fluorophore).[14][15] When caspases are active, they cleave the substrate, releasing the reporter molecule and generating a measurable signal.[15][16]

  • Why it's a good choice: It directly measures a key biochemical event in the apoptotic pathway, providing strong evidence for this mechanism of cell death.[9]

Apoptotic Pathway Visualization

The following diagram illustrates the central role of mitochondria and caspases in the intrinsic apoptotic pathway.

G compound This compound stress Cellular Stress compound->stress mito Mitochondrial Disruption (Loss of MMP) stress->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp37 Caspase-3/7 Activation (Executioner Caspases) casp9->casp37 apoptosis Apoptosis casp37->apoptosis

Caption: Simplified intrinsic apoptosis pathway.

Step-by-Step Experimental Protocols

To ensure reproducibility and scientific rigor, detailed protocols are essential.

Protocol: MTT Assay
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[17]

  • Compound Treatment: Add serial dilutions of this compound to the cells and incubate for 24-72 hours.[17]

  • Reagent Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.

Protocol: Caspase-3/7 Activity Assay (Fluorometric)
  • Cell Culture and Treatment: Seed and treat cells with the test compound as described for the MTT assay.

  • Cell Lysis: After incubation, lyse the cells using a buffer compatible with the assay kit to release intracellular contents.[18]

  • Assay Reaction: In a black 96-well plate, combine the cell lysate with a reaction buffer containing the fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AMC).[15][18]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[15]

  • Fluorescence Measurement: Measure the fluorescence using a fluorometer with an excitation wavelength of approximately 380 nm and an emission wavelength of 420-460 nm.[15]

Data Interpretation and Comparative Analysis

The results from these assays will provide a comprehensive cytotoxic profile of this compound.

  • A dose-dependent decrease in the MTT assay suggests a reduction in metabolic activity, which could be due to either cell death or growth inhibition.[9]

  • An increase in extracellular LDH indicates a loss of membrane integrity, a hallmark of necrosis.

  • A decrease in neutral red uptake points to lysosomal dysfunction.

  • A reduction in MMP and an increase in caspase activity would strongly suggest that the compound induces apoptosis.

By comparing the EC50 (half-maximal effective concentration) values from each assay, researchers can gain insights into the primary mode of cytotoxic action. For instance, if the EC50 for the MMP assay is significantly lower than that of the LDH assay, it implies that apoptosis is initiated at concentrations that do not cause immediate membrane rupture.

Conclusion

The selection of cytotoxicity assays should be a strategic process, moving from broad-spectrum screening to more focused, mechanistic studies. For a novel compound like this compound, a multi-assay approach is crucial for a thorough risk assessment and to elucidate its mechanism of action. By understanding the principles and limitations of each assay and following validated protocols, researchers can generate reliable and insightful data to guide the drug development process.

References

Safety Operating Guide

Comprehensive Guide to the Proper Disposal of Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my objective is to provide you with a disposal protocol for Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate that is not only procedurally sound but also grounded in the core principles of chemical safety and regulatory compliance. This guide moves beyond a simple checklist to explain the scientific rationale behind each step, ensuring a culture of safety and responsibility within your laboratory.

Part 1: Immediate Safety Profile & Hazard Identification

Before handling or disposing of any chemical, a thorough understanding of its hazard profile is paramount. This compound, a member of the keto ester family, possesses specific hazards that dictate its handling and disposal requirements.

Based on data for its isomers and related compounds, the following hazard profile is established.[1][2]

Property Identifier
IUPAC Name This compound
Molecular Formula C₁₂H₁₂O₅
CAS Number 5447-74-5
GHS Pictogram(s)
Signal Word Warning
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Primary Disposal Directive P501: Dispose of contents/container to an approved waste disposal plant.[2][3]

Senior Scientist's Note: The GHS (Globally Harmonized System) classifications are non-negotiable safety communications. The H-statements (Hazard statements) for this compound class clearly identify it as an irritant. This property is the primary driver for its classification as a chemical waste that cannot be disposed of via standard drains.[1][2]

Part 2: Step-by-Step Disposal Protocol

The fundamental principle for disposing of this compound is that it must be treated as a regulated chemical waste stream. Under no circumstances should it be released into the sanitary sewer system or general solid waste.[3][4][5]

Step 1: Don Personal Protective Equipment (PPE) Before handling the waste, ensure you are wearing appropriate PPE.

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Nitrile gloves are required to prevent skin contact.

  • Body Protection: A standard laboratory coat must be worn.

Step 2: Waste Categorization & Segregation

  • Categorization: This compound is categorized as a non-halogenated organic solid waste.

  • Segregation: It is critical to segregate this waste. Do NOT mix it with:

    • Aqueous waste

    • Halogenated organic waste

    • Strong oxidizing agents or strong bases, as these can initiate unintended chemical reactions.[6][7]

Senior Scientist's Note: Chemical segregation is a cornerstone of safe laboratory practice. Incompatibles, when mixed, can lead to exothermic reactions, gas generation, or fire. The ester and ketone functionalities in this molecule have known incompatibilities that must be respected.

Step 3: Container Selection and Labeling

  • Container: Use a designated, leak-proof, and sealable solid chemical waste container. If possible, leave residual amounts in their original container.[3][5]

  • Labeling: The waste container must be clearly labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • Associated hazards (e.g., "Irritant")

    • The date of accumulation

Step 4: Accumulation and Storage Store the sealed waste container in a designated satellite accumulation area. This area should be:

  • In a well-ventilated location, such as a fume hood or a ventilated cabinet.[2][4]

  • Away from heat sources or direct sunlight.[7]

  • Secondary containment is highly recommended to mitigate risks from potential container failure.

Step 5: Final Disposition Arrange for the collection of the waste container by your institution's licensed hazardous waste contractor. This is the only acceptable final step. These contractors will ensure the material is transported to an approved waste disposal plant for proper destruction, typically via high-temperature incineration.[2][3][4][5]

Part 3: Spill Management Protocol

Accidents happen, and a clear, pre-defined spill response is essential.

For small spills (solid):

  • Ensure the area is well-ventilated.[2]

  • Wearing your full PPE, gently sweep the solid material onto a chemical-resistant dustpan.[7][8]

  • Avoid creating dust.[5]

  • Carefully transfer the swept material into your labeled hazardous waste container.

  • Clean the affected area with an appropriate solvent and then soap and water.

For larger spills:

  • Evacuate the immediate area and alert colleagues.

  • If safe to do so, cover the spill with an inert absorbent material like vermiculite or sand to contain it.[8]

  • Contact your institution's Environmental Health & Safety (EHS) department immediately for emergency response.

Part 4: The Scientific Rationale ("The Why")

Understanding the reasoning behind these procedures reinforces their importance and ensures they are followed correctly.

  • Why Not Down the Drain? Many organic esters and ketones exhibit aquatic toxicity.[3][4] Releasing them into the sewer system can disrupt wastewater treatment processes and harm aquatic ecosystems. This compound's irritant nature further prohibits this disposal route.

  • Why a Licensed Contractor? Federal and local regulations (e.g., EPA in the United States) mandate the "cradle-to-grave" management of hazardous waste. A licensed contractor provides the necessary tracking and documentation to ensure legal compliance.

  • Why Incineration? High-temperature incineration is the preferred disposal method for many organic chemicals. It provides complete thermal decomposition, breaking the molecule down into simpler, less harmful components like carbon dioxide and water, preventing its persistence in the environment.

Part 5: Visual Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Start Waste Generated (this compound) PPE Step 1: Don Correct PPE (Goggles, Gloves, Lab Coat) Start->PPE Categorize Step 2: Categorize & Segregate (Non-Halogenated Organic Solid) PPE->Categorize Container Step 3: Select & Label Container ('Hazardous Waste', Full Name, Hazards) Categorize->Container Store Step 4: Store in Satellite Accumulation Area Container->Store Contractor Step 5: Arrange Pickup by Licensed Waste Contractor Store->Contractor End Proper & Compliant Disposal Contractor->End

Caption: Disposal workflow for this compound.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate (CAS No. 39757-31-8). Our focus extends beyond mere compliance, aiming to instill a deep understanding of why these procedures are critical. By explaining the causality behind each recommendation, we empower you to work safely and effectively, making this your trusted resource for laboratory safety.

Hazard Assessment: Understanding the Risks

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not universally available, we can infer its likely hazard profile by examining closely related analogs. This proactive approach is a cornerstone of laboratory safety, treating substances with unknown properties with appropriate caution.

Analysis of structural analogs like Methyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate and Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate reveals a consistent pattern of GHS classifications.[1][2] Therefore, it is prudent to handle this compound as a substance with the following potential hazards:

Hazard ClassGHS Hazard StatementRationale and Implication
Skin Irritation (Category 2) H315: Causes skin irritation.Direct contact can lead to redness, inflammation, or rash. This necessitates robust skin protection.[1][2]
Serious Eye Irritation (Category 2A) H319: Causes serious eye irritation.Accidental splashes pose a significant risk of pain and damage to the eyes, making eye protection non-negotiable.[1][2]
Specific Target Organ Toxicity - Single Exposure (Category 3) H335: May cause respiratory irritation.If the compound is a fine powder or becomes airborne, it can irritate the respiratory tract.[1][2] This dictates the need for proper ventilation.
Aquatic Hazard Harmful to aquatic life.Improper disposal can harm the environment. Waste must be segregated and handled as hazardous chemical waste.[3][4][5]

Additionally, related compounds may form combustible dust concentrations in the air, a physical hazard that must be managed by avoiding dust formation during handling.[3][5]

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk-based decision. The following protocol outlines the minimum required PPE and the conditions under which enhanced protection is necessary.

Step 1: Foundational PPE (Required for All Handling Tasks)
  • Eye Protection: Chemical Splash Goggles. Standard safety glasses are insufficient. The risk of serious eye irritation from an accidental splash necessitates the full seal provided by chemical splash goggles.[6] These must be worn at all times when the chemical or its containers are being handled.

  • Hand Protection: Chemical-Resistant Nitrile Gloves. Gloves are the primary barrier against skin irritation.[7] Nitrile gloves offer good resistance to a range of organic compounds. Always inspect gloves for tears or defects before use. To prevent cross-contamination, never wear gloves outside the laboratory and wash hands thoroughly after removal.[6][8]

  • Body Protection: Laboratory Coat. A flame-resistant lab coat, fully buttoned, protects your skin and personal clothing from minor spills and dust.[9]

Step 2: Task-Specific PPE Escalation

The nature of your procedure dictates the necessary level of protection. Use the following workflow to determine if additional PPE is required.

PPE_Workflow start Start: Prepare to Handle Chemical task_assessment Assess Task Hazard Level start->task_assessment weighing Weighing small quantities of solid (<1g) in ventilated balance enclosure? task_assessment->weighing Solid Form dissolving Working with solutions (e.g., dissolving, transferring)? task_assessment->dissolving Liquid Form large_weighing Handling larger quantities of solid or risk of dust? weighing->large_weighing No ppe_base Action: Wear Foundational PPE (Goggles, Nitrile Gloves, Lab Coat) weighing->ppe_base Yes large_weighing->dissolving No ppe_enhanced Action: Wear Foundational PPE + Respiratory Protection (N95/FFP2) + Use Chemical Fume Hood large_weighing->ppe_enhanced Yes dissolving->ppe_base No (Low Volume, No Splash Risk) ppe_splash Action: Wear Foundational PPE + Face Shield (over goggles) + Use Chemical Fume Hood dissolving->ppe_splash Yes (Splash Risk) end_procedure End: Proceed with Task ppe_base->end_procedure ppe_enhanced->end_procedure ppe_splash->end_procedure

Caption: PPE Selection Workflow based on task-specific hazards.

Operational Plan: Safe Handling and Disposal

A self-validating safety protocol integrates procedural steps with PPE usage, ensuring protection at every stage.

Preparation and Handling Protocol
  • Designate Work Area: All work with this compound must be conducted within a certified chemical fume hood to mitigate inhalation risk.[9] Ensure the area is clean and uncluttered.[8]

  • Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and unobstructed.[10]

  • Don PPE: Following the workflow above, don the appropriate PPE.

    • Donning Order: Lab coat, then goggles/face shield, then gloves. The gloves should overlap the cuffs of the lab coat.

  • Handling the Chemical:

    • When handling the solid, use a spatula and weigh paper. Avoid any actions that could generate dust.[10]

    • If transferring solutions, do so slowly to prevent splashing.

    • Keep containers tightly closed when not in use.[2][3]

  • After Handling:

    • Clean the work area thoroughly.

    • Doffing PPE: The principle is to avoid contaminating yourself.

      • Gloves: Remove first, peeling them off inside-out without touching the outer surface with your bare hands.

      • Goggles/Face Shield: Remove by handling the strap.

      • Lab Coat: Remove by rolling it inside-out.

    • Dispose of single-use PPE (gloves, etc.) in the designated solid chemical waste container.

    • Wash hands thoroughly with soap and water.[3][4]

Disposal Plan: A Chain of Custody for Waste

Improper disposal poses a significant environmental risk.[3][5] All materials contaminated with this compound must be treated as hazardous waste.

  • Waste Segregation:

    • Solid Waste: Contaminated gloves, weigh paper, paper towels, and any residual chemical powder go into a dedicated, clearly labeled solid hazardous waste container.

    • Liquid Waste: Unused solutions or reaction mixtures must be collected in a labeled, compatible liquid hazardous waste container. Never pour this chemical down the drain. [3][10]

  • Container Management:

    • Keep waste containers closed except when adding waste.

    • Ensure labels clearly state "Hazardous Waste" and list the chemical constituents.

  • Final Disposal: Follow your institution's specific procedures for hazardous waste pickup. This ensures the waste is handled by a certified disposal facility in compliance with local and national regulations.[2][10]

Disposal_Workflow start Start: Waste Generation waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Gloves, Paper, Powder) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Solvents) waste_type->liquid_waste Liquid solid_container Action: Place in Labeled Solid Hazardous Waste Bin solid_waste->solid_container liquid_container Action: Place in Labeled Liquid Hazardous Waste Bottle liquid_waste->liquid_container storage Store Waste Container in Designated Satellite Area solid_container->storage no_drain CRITICAL: DO NOT DISPOSE IN SINK liquid_container->no_drain liquid_container->storage pickup Arrange for Pickup by Environmental Health & Safety storage->pickup

Caption: Hazardous waste disposal workflow for the chemical.

Emergency First Aid Procedures

In the event of an exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[2][3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a poison control center or seek immediate medical attention.[3][4]

By adhering to these detailed protocols, you establish a multi-layered defense system that protects you, your colleagues, and the environment. This commitment to safety is the foundation of innovative and successful research.

References

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